molecular formula C7H15NO2 B581731 (R)-2-amino-5-methylhexanoic acid CAS No. 138751-02-7

(R)-2-amino-5-methylhexanoic acid

Cat. No.: B581731
CAS No.: 138751-02-7
M. Wt: 145.202
InChI Key: FMUMEWVNYMUECA-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-amino-5-methylhexanoic acid is a non-proteinogenic, non-natural amino acid of significant interest in biochemical and enzymological research. This enantiomer serves as a specialized building block and a chiral precursor for investigating the substrate specificity and catalytic mechanisms of enzymes, particularly transaminases . Transaminases are crucial enzymes that catalyze the transfer of amino groups using pyridoxal 5'-phosphate (PLP) as a cofactor, and their ability to recognize different substrates is a key area of study . The structural properties of this compound make it a potential candidate for probing the active sites of such enzymes and understanding their conformational dynamics during catalysis. While a closely related structural isomer, 2-amino-3-methylhexanoic acid (AMHA), has been identified as a natural product in fungi and shown to function as a potent plant resistance inducer against biotic and abiotic stresses , the specific biological activities and research applications of the 5-methyl variant are less documented. This presents a valuable opportunity for researchers to explore its unique properties. As a non-canonical amino acid, this compound is an essential tool for advancing studies in synthetic biology, medicinal chemistry, and the development of novel biocatalysts. This product is strictly for research purposes in a laboratory setting.

Properties

IUPAC Name

(2R)-2-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUMEWVNYMUECA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654488
Record name 5-Methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138751-02-7
Record name 5-Methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-2-amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific data specifically for (R)-2-amino-5-methylhexanoic acid is limited. This guide provides a comprehensive overview based on available information for the racemic mixture, (R/S)-2-amino-5-methylhexanoic acid, and draws comparisons with its structural isomer, the naturally occurring L-leucine ((S)-2-amino-4-methylpentanoic acid). The methodologies and general properties described herein are intended to serve as a foundational resource for researchers and drug development professionals.

Introduction

This compound is a non-proteinogenic α-amino acid. As an enantiomer of a leucine analog, it is of interest in medicinal chemistry and drug design for its potential to be incorporated into peptides or to act as a standalone bioactive molecule. Its isobutyl side chain imparts hydrophobicity, a key characteristic influencing protein folding and molecular interactions. Understanding its chemical properties is crucial for its synthesis, purification, and evaluation in biological systems.

Chemical and Physical Properties

Table 1: Physicochemical Properties of (R/S)-2-amino-5-methylhexanoic Acid

PropertyValueReference
CAS Number 3558-32-5[1][2]
Molecular Formula C₇H₁₅NO₂[1][2]
Molecular Weight 145.20 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point 280 °C (sublimes)[1]
Boiling Point 243 °C[1]
Density 1.014 g/cm³[1]
Flash Point 101 °C[1]
Refractive Index 1.464[1]
LogP 1.26[1]

Table 2: Physicochemical Properties of L-Leucine for Comparison

PropertyValueReference
CAS Number 61-90-5
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Appearance White crystalline powder or shiny flakes[3]
Melting Point 293-295 °C (decomposes)[3]
Solubility in Water 24.26 g/L at 25 °C
pKa (α-carboxyl) ~2.36
pKa (α-amino) ~9.60
Isoelectric Point (pI) ~5.98
Optical Rotation [α]D²⁰ +14.9 to +16.0 (c=2, 6N HCl)

Synthesis and Stereochemistry

The synthesis of enantiomerically pure this compound can be approached through several established methods for asymmetric amino acid synthesis. These include the use of chiral auxiliaries, enzymatic resolution, or asymmetric catalysis. A generalized workflow for the enantioselective synthesis is depicted below.

G cluster_synthesis General Enantioselective Synthesis Workflow start Achiral Starting Material (e.g., 2-bromo-5-methylhexanoic acid) chiral_aux Attachment of Chiral Auxiliary start->chiral_aux diastereoselective_reaction Diastereoselective Alkylation/Amination chiral_aux->diastereoselective_reaction separation Chromatographic Separation of Diastereomers diastereoselective_reaction->separation cleavage Cleavage of Chiral Auxiliary separation->cleavage product This compound cleavage->product

A generalized workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Determination of pKa by Titration

The acid-base properties of this compound, specifically its pKa values for the carboxylic acid and amino groups, can be determined by acid-base titration.

Methodology:

  • A known concentration of the amino acid is dissolved in deionized water.

  • The initial pH of the solution is measured.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each incremental addition.

  • To determine the pKa of the amino group, a separate titration is performed with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • A titration curve is generated by plotting the pH versus the equivalents of titrant added.

  • The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The isoelectric point (pI) can be calculated as the average of the two pKa values.

G cluster_pka Workflow for pKa Determination dissolve Dissolve Amino Acid in Deionized Water titrate_base Titrate with Standardized NaOH dissolve->titrate_base titrate_acid Titrate with Standardized HCl dissolve->titrate_acid record_ph_base Record pH vs. Volume titrate_base->record_ph_base plot Plot Titration Curve (pH vs. Equivalents) record_ph_base->plot record_ph_acid Record pH vs. Volume titrate_acid->record_ph_acid record_ph_acid->plot determine_pka Determine pKa Values from Midpoints plot->determine_pka

Experimental workflow for determining the pKa of an amino acid.
Measurement of Optical Rotation

The stereochemical purity of this compound can be confirmed by measuring its optical rotation using a polarimeter.

Methodology:

  • A solution of the compound is prepared at a known concentration in a suitable solvent (e.g., water or 6N HCl).

  • The polarimeter cell is filled with the solution, ensuring no air bubbles are present.

  • Plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample.

  • The angle of rotation of the plane of polarized light is measured. A levorotatory (-) rotation is expected for the (R)-enantiomer of many amino acids, though this is not a universal rule.

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Spectroscopic Data

While specific spectra for this compound are not available in public databases, the expected spectral characteristics can be inferred.

  • ¹H NMR: Expected signals would include a doublet for the methyl groups of the isobutyl moiety, a multiplet for the methine proton of the isobutyl group, multiplets for the methylene protons, a triplet or doublet of doublets for the α-proton, and broad signals for the amine and carboxylic acid protons.

  • ¹³C NMR: Signals corresponding to the methyl carbons, methylene carbons, methine carbon, the α-carbon, and the carbonyl carbon of the carboxylic acid would be expected.

  • IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations (around 3000-3300 cm⁻¹), C-H stretching vibrations (around 2800-3000 cm⁻¹), a strong C=O stretching vibration for the carboxylic acid (around 1700-1725 cm⁻¹), and N-H bending vibrations (around 1500-1600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 145.1103 for the neutral molecule. Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the side chain.

Biological Activity

There is limited information on the biological activity of this compound. One source suggests that the racemic 2-amino-5-methylhexanoic acid can act as a sestrin-gator interaction modulator.[2] Sestrins are stress-inducible proteins that regulate metabolic homeostasis, in part through their interaction with the GATOR protein complex, which is an upstream regulator of the mTORC1 signaling pathway. Modulation of this interaction could have implications for metabolic disorders, cancer, and aging. However, further research is required to validate this activity and to determine if it is specific to one enantiomer.

G cluster_pathway Potential Biological Interaction amino_acid This compound sestrin Sestrin amino_acid->sestrin Modulates Interaction gator GATOR Complex sestrin->gator mtorc1 mTORC1 Signaling gator->mtorc1 Regulates

Hypothesized modulation of the Sestrin-GATOR interaction.

Conclusion

This compound represents an interesting, yet undercharacterized, non-proteinogenic amino acid. This guide provides a summary of the available data for its racemic form and outlines standard experimental procedures for its synthesis and characterization. The potential for this molecule to modulate the sestrin-GATOR pathway highlights the need for further investigation into its specific biological activities. The information presented here serves as a valuable starting point for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of this and similar molecules.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-Leucine

This guide provides a comprehensive overview of the core physicochemical characteristics of (R)-leucine, also known as D-leucine. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this non-proteinogenic amino acid. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Molecular and Physicochemical Properties

(R)-leucine is the D-enantiomer of the essential amino acid leucine.[1] As an α-amino acid, it possesses a central carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a branched isobutyl side chain.[2] While sharing many physical properties with its L-enantiomer, its stereochemistry imparts distinct biological activities.

Table 1: General and Physical Properties of (R)-Leucine

PropertyValueReference
IUPAC Name (2R)-2-amino-4-methylpentanoic acid[1]
Synonyms D-Leucine, (R)-(-)-Leucine[1]
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
Appearance White crystalline powder or scaly crystals[3][4]
Melting Point 293 °C (decomposes)[1]
Density 1.293 g/cm³[3]
logP -1.52[1]

Table 2: Solubility of (R)-Leucine

SolventSolubilityConditionsReference
Water 21.5 mg/mL25 °C[1]
Water 24 g/L25 °C[3]
Ethanol Practically insoluble-[5]
Aqueous Acid Soluble (sparingly)-[3][5]
Alkali Hydroxides Soluble-[5]
DMSO ~30 mg/mL-[6]
DMF ~30 mg/mL-[6]

Note: The solubility of leucine is significantly influenced by pH, with the lowest solubility observed at its isoelectric point (pI ≈ 6.0). Solubility increases in acidic or basic conditions.[5]

Table 3: Acid-Base Properties of Leucine

PropertyValueReference
pKa₁ (α-carboxyl group) 2.36[7]
pKa₂ (α-ammonium ion) 9.60[7]
Isoelectric Point (pI) 5.98[7]

Note: The pKa values are generally reported for "leucine" without specifying the enantiomer, as they are not affected by stereochemistry.

Table 4: Optical Properties of (R)-Leucine

PropertyValueConditionsReference
Specific Rotation [α]D -15.45°c=4, 6N HCl[3]
Specific Rotation [α]D²⁰ -10.34°0.5-2.0 mg/mL, H₂O[3]

Biological Activity and Significance

While L-leucine is a proteinogenic amino acid crucial for protein synthesis via the mTOR pathway, (R)-leucine is not incorporated into proteins through the standard ribosomal machinery.[8] However, (R)-leucine exhibits notable biological activities. It has been investigated for its potential in managing metabolic disorders and as an antagonist to glutamate receptors, showing promise in treating seizure disorders without sedative effects.[8][] In the realm of peptide therapeutics, the incorporation of D-leucine can significantly enhance peptide stability by increasing resistance to enzymatic degradation, a critical factor in drug design.[10]

Biological_Significance_of_R_Leucine Potential Biological Roles and Applications of (R)-Leucine R_Leucine (R)-Leucine Peptide_Therapeutics Peptide Therapeutics R_Leucine->Peptide_Therapeutics Enhances stability Neurological_Research Neurological Research R_Leucine->Neurological_Research Drug_Development Drug Development Peptide_Therapeutics->Drug_Development Metabolic_Disorders Management of Metabolic Disorders Neurological_Research->Metabolic_Disorders Seizure_Disorders Treatment of Seizure Disorders Neurological_Research->Seizure_Disorders

Caption: Logical relationships of (R)-leucine's applications.

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of (R)-leucine.

3.1. Melting Point Determination

The melting point of (R)-leucine can be determined using the capillary method with a digital melting point apparatus.[11][12]

  • Sample Preparation: A small amount of dry (R)-leucine powder is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A digital melting point apparatus is used. The apparatus is pre-heated to a temperature slightly below the expected melting point.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is then ramped at a slow, constant rate (e.g., 1-2 °C per minute).

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For substances that decompose, the decomposition temperature is noted.

Melting_Point_Determination_Workflow Workflow for Melting Point Determination Start Start Prep_Sample Prepare Sample: Pack (R)-leucine in capillary tube Start->Prep_Sample Set_Apparatus Set up Melting Point Apparatus: Pre-heat to near expected melting point Prep_Sample->Set_Apparatus Insert_Sample Insert Capillary Tube Set_Apparatus->Insert_Sample Heat_Sample Heat sample at a slow, constant rate Insert_Sample->Heat_Sample Observe_Melting Observe for melting and decomposition Heat_Sample->Observe_Melting Record_Temp Record melting range or decomposition temperature Observe_Melting->Record_Temp End End Record_Temp->End

Caption: Experimental workflow for melting point determination.

3.2. Solubility Determination

The solubility of (R)-leucine in various solvents can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute.[13][14]

  • Preparation of Saturated Solution: An excess amount of (R)-leucine is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

  • Separation of Undissolved Solute: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Concentration Measurement: The concentration of (R)-leucine in the clear supernatant is determined using a suitable analytical method, such as gravimetric analysis (after solvent evaporation), spectrophotometry, or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or mol/L).

3.3. pKa Determination

The pKa values of (R)-leucine can be determined by acid-base titration.[15]

  • Sample Preparation: A known concentration of (R)-leucine is dissolved in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter. To determine pKa₁, the solution can be first acidified with a strong acid (e.g., 0.1 M HCl) and then titrated with the base.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁ (carboxyl group), and the second gives pKa₂ (amino group).

pKa_Determination_Workflow Workflow for pKa Determination by Titration Start Start Prepare_Solution Prepare a solution of (R)-leucine of known concentration Start->Prepare_Solution Titrate Titrate with a standardized strong base (e.g., NaOH) Prepare_Solution->Titrate Monitor_pH Continuously monitor pH with a pH meter Titrate->Monitor_pH Plot_Curve Plot pH vs. volume of titrant added Monitor_pH->Plot_Curve Determine_pKa Determine pKa values from the half-equivalence points Plot_Curve->Determine_pKa End End Determine_pKa->End

Caption: Experimental workflow for pKa determination.

3.4. Optical Rotation Measurement

The specific rotation of (R)-leucine is measured using a polarimeter.[16][17]

  • Sample Preparation: A solution of (R)-leucine is prepared by accurately weighing the compound and dissolving it in a known volume of a specified solvent (e.g., water or 6N HCl) in a volumetric flask.

  • Instrumentation: A polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank solution (the pure solvent).

  • Measurement: The sample solution is transferred to a polarimeter cell of a known path length (typically 1 dm). Care is taken to avoid air bubbles. The cell is placed in the polarimeter, and the optical rotation (α) is measured.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation in degrees, l is the path length in decimeters (dm), and c is the concentration in g/mL. The temperature and wavelength of light used (usually the sodium D-line, 589 nm) are also reported.

References

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-2-amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of enantiomerically pure (R)-2-amino-5-methylhexanoic acid, a chiral amino acid of interest in pharmaceutical research and development. This document details a robust and highly stereoselective synthetic approach, presents quantitative data, and includes detailed experimental protocols.

Introduction

This compound, a derivative of leucine, is a chiral building block with potential applications in the synthesis of peptidomimetics and other complex molecular architectures for drug discovery. The precise control of stereochemistry is paramount in the development of pharmaceutical agents, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide focuses on a well-established and reliable method for the asymmetric synthesis of the (R)-enantiomer of 2-amino-5-methylhexanoic acid, ensuring high optical purity.

Core Synthetic Strategy: The Schöllkopf Bis-Lactim Ether Method

The most effective and widely employed method for the enantioselective synthesis of α-amino acids, including this compound, is the Schöllkopf bis-lactim ether method.[1][2] This strategy utilizes a chiral auxiliary derived from an abundant natural amino acid, L-valine, to direct the stereoselective alkylation of a glycine enolate equivalent. The key intermediate is a chiral bis-lactim ether, (3S)-2,5-dimethoxy-3-isopropyl-3,6-dihydropyrazine.

The overall synthetic pathway can be summarized in the following key steps:

  • Synthesis of the Schöllkopf Auxiliary : Preparation of the chiral bis-lactim ether from L-valine and glycine.

  • Diastereoselective Alkylation : Deprotonation of the auxiliary followed by alkylation with an appropriate isobutyl electrophile.

  • Hydrolysis and Isolation : Cleavage of the alkylated auxiliary to release the target (R)-amino acid methyl ester and recover the chiral auxiliary.

  • Saponification : Conversion of the methyl ester to the final carboxylic acid.

This method is renowned for its high diastereoselectivity and the ability to produce the target amino acid with excellent enantiomeric purity.[1]

Data Presentation

The following table summarizes the quantitative data associated with the key steps of the Schöllkopf synthesis of this compound. The data is based on typical yields and selectivities reported for the synthesis of analogous amino acids using this methodology.

StepProductTypical Yield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)
1(3S)-2,5-dimethoxy-3-isopropyl-3,6-dihydropyrazine80-90N/A>99
2(3S,6R)-3-isobutyl-2,5-dimethoxy-3-isopropyl-3,6-dihydropyrazine70-85>95N/A
3Methyl (R)-2-amino-5-methylhexanoate85-95 (hydrolysis)N/A>95
4This compound>95 (saponification)N/A>95
Overall This compound ~50-70 N/A >95

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of enantiomerically pure this compound via the Schöllkopf method.

Synthesis of the Schöllkopf Auxiliary: (3S)-2,5-dimethoxy-3-isopropyl-3,6-dihydropyrazine

This procedure involves the formation of the diketopiperazine from L-valine and glycine methyl ester, followed by O-methylation.

Step 1: Synthesis of cyclo(L-Val-Gly)

  • A solution of L-valine methyl ester (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in methanol is neutralized with a solution of sodium methoxide in methanol.

  • The mixture is refluxed for 24-48 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the crude diketopiperazine.

  • The product is purified by recrystallization from ethanol.

Step 2: O-Methylation to form the bis-lactim ether

  • To a suspension of cyclo(L-Val-Gly) (1.0 eq) in dry dichloromethane at 0 °C is added trimethyloxonium tetrafluoroborate (2.2 eq) in portions.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to yield (3S)-2,5-dimethoxy-3-isopropyl-3,6-dihydropyrazine as a colorless oil.

Diastereoselective Alkylation
  • A solution of (3S)-2,5-dimethoxy-3-isopropyl-3,6-dihydropyrazine (1.0 eq) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.05 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

  • A solution of 1-bromo-3-methylbutane (1.2 eq) in dry THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, (3S,6R)-3-isobutyl-2,5-dimethoxy-3-isopropyl-3,6-dihydropyrazine, is typically used in the next step without further purification.

Hydrolysis to (R)-2-amino-5-methylhexanoate methyl ester
  • The crude alkylated bis-lactim ether is dissolved in 0.1 M hydrochloric acid.

  • The mixture is stirred at room temperature for 24-48 hours.

  • The aqueous solution is washed with diethyl ether to remove the chiral auxiliary (as L-valine methyl ester).

  • The aqueous layer is basified to pH 9-10 with aqueous ammonia and then extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude methyl (R)-2-amino-5-methylhexanoate.

  • The product can be purified by distillation or chromatography if necessary.

Saponification to this compound
  • The methyl ester is dissolved in a mixture of methanol and water.

  • An aqueous solution of lithium hydroxide (1.1 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The methanol is removed under reduced pressure.

  • The aqueous solution is acidified to pH 5-6 with 1 M hydrochloric acid, which will cause the amino acid to precipitate.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield enantiomerically pure this compound.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Schollkopf_Synthesis_Workflow Start L-Valine & Glycine DKP cyclo(L-Val-Gly) (Diketopiperazine) Start->DKP Cyclization Auxiliary (3S)-2,5-dimethoxy-3-isopropyl- 3,6-dihydropyrazine (Schöllkopf Auxiliary) DKP->Auxiliary O-Methylation Alkylation Diastereoselective Alkylation Auxiliary->Alkylation Alkylated_Aux Alkylated Auxiliary Alkylation->Alkylated_Aux Hydrolysis Acidic Hydrolysis Alkylated_Aux->Hydrolysis Ester Methyl (R)-2-amino- 5-methylhexanoate Hydrolysis->Ester Recovered_Aux Recovered L-Valine Methyl Ester Hydrolysis->Recovered_Aux Saponification Saponification Ester->Saponification Final_Product This compound Saponification->Final_Product

Caption: Overall workflow of the Schöllkopf synthesis.

Alkylation_Stereocontrol Auxiliary_Anion Lithium Enolate of Schöllkopf Auxiliary Transition_State Sterically Hindered Transition State Auxiliary_Anion->Transition_State Isobutyl_Bromide 1-Bromo-3-methylbutane (Electrophile) Isobutyl_Bromide->Transition_State Product (3S,6R)-Alkylated Product (trans-addition) Transition_State->Product Isopropyl_Group Bulky Isopropyl Group of Valine Auxiliary Isopropyl_Group->Transition_State directs attack from the opposite face

References

Technical Guide to the Crystallographic Analysis of 2-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the crystal structure of 2-amino-5-methylhexanoic acid. Extensive searches of crystallographic databases have revealed that detailed, publicly available crystal structure data for the (R)-enantiomer, (R)-2-amino-5-methylhexanoic acid (also known as D-leucine), is not available at the time of this writing. Therefore, this guide will provide a comprehensive analysis of the crystal structure of the corresponding (S)-enantiomer, (S)-2-amino-5-methylhexanoic acid (L-leucine) , for which high-quality crystallographic data is available. The experimental protocols and structural data presented herein are directly applicable to L-leucine and serve as a detailed reference for the crystallographic analysis of this class of amino acids.

Introduction

(S)-2-amino-5-methylhexanoic acid, or L-leucine, is an essential branched-chain amino acid (BCAA) vital for protein synthesis, muscle repair, and various metabolic functions.[1][] Its three-dimensional structure is fundamental to its biological activity and its use in pharmaceutical and biotechnological applications. Understanding the precise atomic arrangement in the crystalline state provides invaluable insights into its intermolecular interactions, polymorphism, and solid-state properties, which are critical for drug design and formulation.

This guide summarizes the crystallographic data for L-leucine, details the experimental methodology for its structure determination via single-crystal X-ray diffraction, and provides a visual workflow of the analytical process.

Crystallographic Data for (S)-2-amino-5-methylhexanoic Acid (L-leucine)

The crystallographic data for L-leucine has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 126986.[3] The key structural and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for L-leucine
ParameterValue
Empirical FormulaC₆H₁₃NO₂
Formula Weight131.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.981(1)
b (Å)15.892(3)
c (Å)7.791(2)
α (°)90
β (°)109.34(3)
γ (°)90
Volume (ų)698.5(3)
Z2
Temperature (K)295
Wavelength (Å)1.5418
R-factor0.045
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ueq) for L-leucine

Note: A comprehensive list of atomic coordinates is extensive and typically found in the full crystallographic information file (CIF). The following is a representative subset.

AtomxyzUeq (Ų)
O10.2815(4)0.25000.0441(3)0.040(1)
O20.0163(4)0.25000.1868(3)0.039(1)
N10.4354(4)0.3807(2)0.2921(3)0.030(1)
C10.2037(6)0.2831(2)0.1472(4)0.027(1)
C20.3201(5)0.3681(2)0.1706(4)0.024(1)
C30.1983(6)0.4379(2)0.0632(4)0.030(1)
C40.2995(7)0.5204(2)0.1215(5)0.039(1)
C50.1652(9)0.5878(3)0.0211(6)0.054(2)
C60.323(1)0.5516(3)0.3061(6)0.063(2)

Experimental Protocols

The determination of the crystal structure of an amino acid like L-leucine involves several key stages, from crystal growth to data analysis.[4][5]

Crystallization

High-quality single crystals are essential for accurate X-ray diffraction analysis. For amino acids, this is typically achieved through slow evaporation of a saturated solution.

  • Preparation of Saturated Solution: A saturated solution of L-leucine is prepared by dissolving the compound in a suitable solvent (e.g., water or an alcohol-water mixture) at a slightly elevated temperature to increase solubility.

  • Slow Evaporation: The solution is filtered to remove any impurities and then left undisturbed in a vessel with a loose-fitting cover. The slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.

  • Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm) have formed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: A selected single crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant to minimize radiation damage during data collection at low temperatures (e.g., 100 K).[4]

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα radiation) and a detector.[6]

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas. X-rays are directed at the crystal, and as it is rotated, the diffracted X-rays are recorded by the detector at thousands of different crystal orientations. This process generates a diffraction pattern that contains information about the crystal's internal structure.[4]

Structure Solution and Refinement
  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or Patterson methods. This provides an initial model of the electron density in the unit cell.[4]

  • Structure Refinement: The initial model is refined using a least-squares method. This iterative process adjusts the atomic positions and their displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[4] The quality of the final structure is assessed using metrics like the R-factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

G cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination A Saturated Solution Preparation B Slow Evaporation A->B C Single Crystal Formation B->C D Crystal Mounting C->D E X-ray Diffraction Measurement D->E F Raw Diffraction Data E->F G Data Processing & Indexing F->G H Structure Solution (Initial Model) G->H I Structure Refinement H->I J Final Crystal Structure I->J

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

References

A Technical Guide to the Spectroscopic Analysis of (R)-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the analysis of the amino acid (R)-leucine. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectroscopic data and experimental methodologies for the characterization of this molecule. It is important to note that under achiral analytical conditions, the spectroscopic data for (R)-leucine is identical to that of its enantiomer, L-leucine.

Data Presentation: Spectroscopic Data for Leucine

The quantitative data obtained from NMR, IR, and MS analyses are summarized below. These values represent typical results obtained under standard experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. The data presented here are for leucine dissolved in deuterium oxide (D₂O), a common solvent for NMR analysis of amino acids.

Table 1: ¹H NMR Chemical Shifts for Leucine in D₂O

Proton AssignmentChemical Shift (δ) [ppm]Multiplicity
Hα (alpha-proton)~3.72Triplet (t)
Hβ (beta-protons)~1.70Multiplet (m)
Hγ (gamma-proton)~1.70Multiplet (m)
Hδ (delta-protons)~0.95Doublet (d)

Data sourced from the Biological Magnetic Resonance Data Bank (BMRB).[1]

Table 2: ¹³C NMR Chemical Shifts for Leucine in D₂O

Carbon AssignmentChemical Shift (δ) [ppm]
C' (Carbonyl)~178.4
Cα (alpha-carbon)~56.1
Cβ (beta-carbon)~42.5
Cγ (gamma-carbon)~26.9
Cδ1, Cδ2 (delta-carbons)~24.8, ~23.6

Data sourced from the Biological Magnetic Resonance Data Bank (BMRB).[1]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" unique to the compound. The following table lists the characteristic absorption bands for solid-phase leucine.

Table 3: Key IR Absorption Bands for Leucine

Wavenumber (cm⁻¹)Vibration Type
~3100 - 2800N-H stretch (amine), O-H stretch (carboxylic acid)
~2960 - 2870C-H stretch (aliphatic)
~1600 - 1500N-H bend (amine), C=O stretch (carboxylate anion)
~1470 - 1400C-H bend (CH₃)[2]
~1315 - 1360C-H rock (CH), C-C stretch[2]
~1200 - 1300N-H₃⁺ rock, C-O-H bend[2]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can elucidate its structure through fragmentation analysis. For leucine (Molecular Weight: 131.17 g/mol ), electrospray ionization (ESI) typically produces a protonated molecular ion [M+H]⁺.

Table 4: Mass Spectrometry Data for Leucine

m/z (mass-to-charge)Ion Assignment
~132.1[M+H]⁺ (Protonated molecular ion)
~86.1[M+H - HCOOH]⁺ (Loss of formic acid from the parent ion)[3]
~69.1Fragment ion resulting from side-chain cleavage[3]
~44.1Fragment ion [CH(NH₂)COOH]⁺ or loss of the isobutyl side chain[3]
~43.1Fragment ion [C₃H₇]⁺, corresponding to the isobutyl side chain[3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 10-50 mg of (R)-leucine in 0.5-0.7 mL of deuterium oxide (D₂O).[4]

  • pH Adjustment : Adjust the pD of the solution to a neutral range (typically 7.0-7.4) using dilute DCl or NaOD to ensure consistency of chemical shifts.[4]

  • Internal Standard : Add a small amount of an internal reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl propionate (TSP), for accurate chemical shift calibration.[4]

  • Transfer : Transfer the final solution to a 5 mm NMR tube, ensuring no solid particles are present.[4]

  • Data Acquisition :

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

    • For ¹H NMR, use a standard 1D pulse sequence.

    • For ¹³C NMR, use a standard 1D pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum.[4]

    • Set the temperature to a constant value, typically 298 K (25°C).[4]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the internal standard.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Solid State) :

    • KBr Pellet Method : Mix a small amount of (R)-leucine (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid (R)-leucine sample directly onto the ATR crystal. This method requires minimal sample preparation.[6]

  • Background Spectrum : Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Place the prepared sample in the FT-IR spectrometer and record the spectrum.

  • Data Acquisition : Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic functional group frequencies.

Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation : Dissolve a small amount of (R)-leucine in a suitable solvent compatible with the chromatography system, such as a mixture of acetonitrile and water with a small amount of formic acid.[7]

  • Chromatographic Separation :

    • Inject the sample into a Liquid Chromatography (LC) system.

    • For underivatized amino acids, a Hydrophilic Interaction Chromatography (HILIC) column is often used to achieve good retention and separation from other components.[7]

    • Use a gradient elution with a mobile phase system, for example, Mobile Phase A: water with ammonium formate and formic acid, and Mobile Phase B: acetonitrile/water with ammonium formate and formic acid.[7]

  • Ionization : The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) in positive ion mode is a common and effective method for ionizing amino acids.[7]

  • Data Acquisition :

    • Full Scan (MS1) : Acquire a full scan mass spectrum to detect the protonated molecular ion [M+H]⁺ at m/z ~132.

    • Tandem MS (MS/MS) : Select the precursor ion (m/z ~132) and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.[3]

    • Acquire the product ion spectrum (MS2), which reveals the characteristic fragmentation pattern of leucine.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-leucine, from sample preparation to final data interpretation for each of the three core techniques.

Spectroscopic_Workflow cluster_start cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample (R)-Leucine Sample NMR_Prep Sample Prep (Dissolve in D2O, add std.) Sample->NMR_Prep IR_Prep Sample Prep (KBr Pellet or ATR) Sample->IR_Prep MS_Prep Sample Prep (Dissolve in mobile phase) Sample->MS_Prep NMR_Acq Data Acquisition (1H, 13C Spectra) NMR_Prep->NMR_Acq Instrumental Analysis NMR_Data Data Analysis (Chemical Shifts, Coupling) NMR_Acq->NMR_Data Data Processing IR_Acq Data Acquisition (FT-IR Spectrum) IR_Prep->IR_Acq Instrumental Analysis IR_Data Data Analysis (Vibrational Modes) IR_Acq->IR_Data Data Processing MS_Acq Data Acquisition (LC-MS/MS) MS_Prep->MS_Acq Instrumental Analysis MS_Data Data Analysis (m/z, Fragmentation) MS_Acq->MS_Data Data Processing

References

A Comprehensive Technical Guide to (R)-2-Amino-5-methylhexanoic Acid (D-Leucine) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the commercial availability, synthesis, and analysis of D-Leucine, a chiral building block with significant applications in pharmaceutical and scientific research.

Introduction

(R)-2-amino-5-methylhexanoic acid, systematically known as D-Leucine, is the dextrorotatory enantiomer of the essential amino acid Leucine. With the CAS number 328-38-1, this non-proteinogenic amino acid serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds and research chemicals. Its unique stereochemistry plays a pivotal role in determining the biological activity and pharmacological properties of target molecules. This technical guide provides a comprehensive overview of the commercial landscape for D-Leucine, alongside detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Suppliers

D-Leucine is readily available from a multitude of chemical suppliers, catering to a wide range of research and development needs. The compound is typically offered in various purities, with specifications often including appearance, molecular formula, molecular weight, and specific rotation. For the convenience of researchers, the following table summarizes the offerings from several prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Specifications
Sigma-Aldrich D-Leucine328-38-1C₆H₁₃NO₂131.17≥99% (ReagentPlus®)[1]
TCI America D-Leucine328-38-1C₆H₁₃NO₂131.17>98.0%
Santa Cruz Biotechnology D-Leucine328-38-1C₆H₁₃NO₂131.17Not specified
Molecular Depot D-Leucine328-38-1C₆H₁₃NO₂131.17Biotechnology Grade (minimum 99%)[2]
Fengchen Group D-Leucine USP AJI BP, EP328-38-1C₆H₁₃NO₂131.18Purity (Nonaqueous Titration): min. 98.0 %[3]
Baishixing D-Leucine, 99%328-38-1C₆H₁₃NO₂131.17≥98.5%, L-enantiomer: < 0.5%[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of D-Leucine, equipping researchers with the practical knowledge to work with this compound.

Synthesis of D-Leucine via Resolution of DL-Leucine

The most common method for obtaining enantiomerically pure D-Leucine is through the resolution of a racemic mixture of DL-Leucine. This can be achieved via several methods, including enzymatic resolution and diastereomeric salt formation.

3.1.1. Enzymatic Resolution

Enzymatic resolution offers a highly selective method for separating enantiomers. One approach involves the use of D-amino acid oxidase, which selectively deaminates the D-enantiomer, allowing for the separation of the L-enantiomer.[5] Alternatively, a process can be employed where a racemic mixture of an N-acyl-D,L-leucine ester is treated with a proteolytic enzyme that selectively hydrolyzes the L-enantiomer, leaving the N-acyl-D-leucine ester, which can then be hydrolyzed to D-leucine.[6]

3.1.2. Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique involves reacting the racemic DL-Leucine with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Detailed Protocol for Resolution via Diastereomeric Salt Formation:

  • Salt Formation: Dissolve DL-Leucine in a suitable solvent (e.g., methanol or ethanol). In a separate container, dissolve an equimolar amount of a chiral resolving agent, such as a tartaric acid derivative, in the same solvent.

  • Mixing and Precipitation: Slowly add the resolving agent solution to the DL-Leucine solution with constant stirring. The diastereomeric salts will begin to precipitate. The salt of one enantiomer will be less soluble and will precipitate preferentially.

  • Isolation of Diastereomeric Salt: Cool the mixture to enhance precipitation and then collect the solid by vacuum filtration. Wash the collected crystals with a small amount of cold solvent to remove impurities.

  • Liberation of D-Leucine: Suspend the isolated diastereomeric salt in water and adjust the pH with a suitable base (e.g., sodium hydroxide) to neutralize the resolving agent. The free D-Leucine will precipitate from the solution.

  • Purification: Collect the precipitated D-Leucine by filtration, wash with cold water, and dry under vacuum.[7]

Purification by Recrystallization

To achieve high purity, D-Leucine can be further purified by recrystallization.

Detailed Protocol for Recrystallization:

  • Dissolution: In a suitable flask, dissolve the crude D-Leucine in a minimum amount of hot solvent. A common solvent system is a mixture of water and a miscible organic solvent like ethanol or acetone. For instance, dissolving in hot 70% ethanol has been reported.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period to remove colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of D-Leucine will decrease, leading to the formation of crystals. For further crystallization, the flask can be placed in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.[9]

Analytical Methods for Quality Control

Ensuring the purity and stereochemical integrity of D-Leucine is crucial for its application in research and drug development. The following are key analytical techniques for its characterization.

3.3.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of D-Leucine.

Detailed Protocol for Chiral HPLC Analysis:

  • Column: A chiral stationary phase (CSP) is essential. Common choices include crown-ether based columns (e.g., ChiroSil®) or ligand-exchange columns (e.g., Chirex 3126 (D)-penicillamine).[10][11]

  • Mobile Phase: The mobile phase composition depends on the chosen CSP. For a ligand-exchange column, a typical mobile phase could be a mixture of aqueous copper(II) sulfate and methanol.

  • Sample Preparation: Dissolve a small amount of the D-Leucine sample in the mobile phase or a compatible solvent.

  • Injection and Detection: Inject the sample onto the HPLC system. Detection is typically performed using a UV detector at a wavelength around 210-220 nm.

  • Data Analysis: The retention times of the D- and L-enantiomers will be different. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of D-Leucine and identifying any organic impurities. The proton NMR spectrum of Leucine in D₂O typically shows characteristic signals for the methine, methylene, and methyl protons.[12]

3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the D-Leucine molecule. The spectrum will show characteristic absorption bands for the amino group (N-H stretching and bending), the carboxyl group (C=O and O-H stretching), and the alkyl backbone (C-H stretching and bending).[13][14]

Workflow and Signaling Pathway Diagrams

To visually represent the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring D-Leucine and ensuring its quality for research applications.

procurement_workflow cluster_procurement Procurement cluster_qc Quality Control start Identify Need for D-Leucine supplier_search Search for Suppliers start->supplier_search quote_request Request Quotes supplier_search->quote_request supplier_selection Select Supplier quote_request->supplier_selection purchase_order Place Purchase Order supplier_selection->purchase_order receive_material Receive Material purchase_order->receive_material initial_inspection Initial Visual Inspection receive_material->initial_inspection analytical_testing Analytical Testing initial_inspection->analytical_testing hplc Chiral HPLC (Enantiomeric Purity) analytical_testing->hplc nmr NMR Spectroscopy (Structural Integrity) analytical_testing->nmr ftir FTIR Spectroscopy (Functional Groups) analytical_testing->ftir data_review Review Analytical Data hplc->data_review nmr->data_review ftir->data_review release Release for Use data_review->release Meets Specs reject Reject Material data_review->reject Fails Specs

A typical workflow for the procurement and quality control of D-Leucine.
Diastereomeric Salt Resolution Logical Diagram

This diagram outlines the logical steps involved in the resolution of DL-Leucine using a chiral resolving agent.

resolution_logic start Start with DL-Leucine add_resolving_agent Add Chiral Resolving Agent start->add_resolving_agent form_salts Formation of Diastereomeric Salts (D-Leu-RA & L-Leu-RA) add_resolving_agent->form_salts fractional_crystallization Fractional Crystallization (Based on Solubility Difference) form_salts->fractional_crystallization separate_salts Separate Less Soluble Diastereomeric Salt (e.g., D-Leu-RA) fractional_crystallization->separate_salts liberate_enantiomer Liberate D-Leucine (pH Adjustment) separate_salts->liberate_enantiomer purify Purify D-Leucine (Recrystallization) liberate_enantiomer->purify final_product Pure D-Leucine purify->final_product

Logical steps for the resolution of DL-Leucine via diastereomeric salt formation.

Conclusion

D-Leucine is an indispensable chiral intermediate in modern organic synthesis and drug discovery. Its commercial availability from a range of suppliers provides researchers with access to this key molecule. The detailed experimental protocols for synthesis, purification, and analysis provided in this guide are intended to empower scientists to confidently utilize D-Leucine in their research endeavors, ensuring the quality and integrity of their work. The provided workflows and diagrams offer a clear visual representation of the key processes involved in handling and qualifying this important chiral building block.

References

(R)-Leucine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Leucine, the dextrorotatory enantiomer of the essential branched-chain amino acid leucine, is increasingly utilized in various research and development applications. While its levorotatory counterpart, L-leucine, is well-characterized, a thorough understanding of the safety and handling specific to (R)-leucine is paramount for ensuring laboratory safety and experimental integrity. This in-depth technical guide provides a comprehensive overview of the available safety data, handling procedures, and relevant biological pathways associated with (R)-leucine.

Chemical and Physical Properties

A clear understanding of the fundamental chemical and physical properties of (R)-leucine is the foundation for its safe handling and use.

PropertyValueReference
Chemical Name (2R)-2-Amino-4-methylpentanoic acid
Synonyms D-Leucine, (R)-(-)-Leucine
CAS Number 328-38-1
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Appearance White crystalline powder
Melting Point >300 °C[1]
Solubility Soluble in water.[1]
Odor Odorless[1]

Toxicological Data

The toxicological profile of (R)-leucine is crucial for risk assessment in a laboratory setting. The available data, primarily from studies on D-leucine, are summarized below.

ParameterSpeciesRouteValueReference
Acute Toxicity (LD₅₀) RatOral> 16,000 mg/kg
Acute Toxicity (LD₅₀) RatIntraperitoneal5,379 mg/kg
Mutagenicity N/AAmes TestNo evidence of mutagenicity for creatyl-l-leucine.[2]
Genotoxicity N/AIn Vivo Micronucleus TestNo genotoxic activity observed for creatyl-l-leucine up to 2,000 mg/kg bw/d.[2]
Carcinogenicity N/AN/ANo data available specifically for (R)-leucine.
Reproductive/Developmental Toxicity RatOral (L-leucine)No observed adverse effects on female reproductive function or embryo-fetal development at doses up to 1000 mg/kg body weight.[3]

Note: While some data is available for L-leucine and its derivatives, specific chronic, reproductive, and carcinogenicity studies on (R)-leucine are limited. Standard precautionary measures should be followed.

Safety and Handling Guidelines

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling (R)-leucine, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Impermeable and resistant gloves, such as nitrile or neoprene. Gloves should be inspected before use and changed if contaminated.[4]

  • Body Protection: A laboratory coat to prevent skin contact.[4]

  • Respiratory Protection: Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH/CEN approved respirator may be appropriate.[4]

Handling and Storage
  • Handling: Handle in a well-ventilated area.[4] Avoid generating dust.[4] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

First Aid Measures
  • After Skin Contact: Wash the affected area with soap and plenty of water.[4]

  • After Eye Contact: Rinse the eyes with water as a precaution.[4]

  • After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

  • After Swallowing: Rinse mouth with water and consult a physician.[4] Never give anything by mouth to an unconscious person.

Spill and Disposal Procedures
  • Minor Spill: For small spills, mechanically pick up the solid material.[4]

  • Major Spill: For larger spills, avoid dust formation and breathing vapors, mist, or gas.[4] Prevent the substance from entering sewers and public waters.[4]

  • Disposal: Dispose of unused or contaminated solid (R)-leucine and any contaminated materials in a clearly labeled and sealed container for chemical waste, in accordance with local, state, and federal regulations.

Experimental Protocols for Safety Assessment

For researchers conducting safety assessments of (R)-leucine, the following standard experimental protocols are recommended.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[5][6]

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to grow on a minimal agar plate lacking the required amino acid. The number of revertant colonies is then counted.[5][6]

Methodology Overview:

  • Strain Selection: Choose appropriate bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2uvrA).[5][6]

  • Dose Range Finding: Perform a preliminary test to determine the appropriate concentration range of (R)-leucine to be tested.

  • Main Experiment (Plate Incorporation or Pre-incubation Method):

    • Mix the bacterial culture, the test substance at various concentrations, and with or without S9 mix.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.[5]

  • Data Analysis: Count the number of revertant colonies on each plate and compare it to the negative (solvent) and positive controls. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Strains Bacterial Strains (e.g., S. typhimurium) Plate Minimal Agar Plate Bacterial_Strains->Plate Test_Substance (R)-leucine (various concentrations) Test_Substance->Plate S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Plate Colony_Counting Count Revertant Colonies Plate->Colony_Counting 48-72h at 37°C Data_Analysis Statistical Analysis (Compare to controls) Colony_Counting->Data_Analysis

Ames Test Experimental Workflow
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

The in vivo micronucleus test is used to detect genotoxic damage in mammals.[1][7]

Principle: The test substance is administered to a rodent (usually mice or rats). If the substance is genotoxic, it can cause chromosomal damage or damage to the mitotic apparatus in erythroblasts in the bone marrow. When these cells mature into polychromatic erythrocytes (PCEs), the main nucleus is expelled, but any micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) remain in the cytoplasm. An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.[1][7]

Methodology Overview:

  • Animal Selection and Dosing: Use healthy young adult rodents. Administer (R)-leucine via an appropriate route (e.g., oral gavage) at three dose levels, along with a vehicle control and a positive control.[1]

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration (typically 24 and 48 hours).[7]

  • Slide Preparation and Staining: Prepare slides of the collected cells and stain them to differentiate PCEs from normochromatic erythrocytes and to visualize micronuclei.

  • Scoring and Data Analysis: Score a statistically adequate number of PCEs per animal for the presence of micronuclei. Analyze the data for a statistically significant, dose-related increase in the frequency of micronucleated PCEs.[1]

Micronucleus_Test_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Animals Rodents (e.g., Mice, Rats) Dosing Administer (R)-leucine (3 dose levels + controls) Animals->Dosing Sampling Collect Bone Marrow or Peripheral Blood (24h & 48h post-dose) Dosing->Sampling Slide_Prep Prepare & Stain Slides Sampling->Slide_Prep Scoring Microscopic Scoring of Micronucleated PCEs Slide_Prep->Scoring Data_Analysis Statistical Analysis Scoring->Data_Analysis

In Vivo Micronucleus Test Workflow

Signaling Pathways

Understanding the biological pathways affected by (R)-leucine is critical for drug development and mechanistic studies. While research on (R)-leucine is less extensive than for its L-enantiomer, some key pathways have been identified.

D-Amino Acid Oxidase (DAAO) Metabolic Pathway

D-amino acids, including (R)-leucine, are primarily metabolized by the flavoenzyme D-amino acid oxidase (DAAO).[2] This enzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide as byproducts.[2] This metabolic pathway is crucial for the detoxification of D-amino acids and is also involved in various physiological processes, particularly in the central nervous system.[2]

DAAO_Pathway R_Leucine (R)-Leucine DAAO D-Amino Acid Oxidase (DAAO) R_Leucine->DAAO Keto_Acid α-Ketoisocaproate DAAO->Keto_Acid Ammonia Ammonia (NH₃) DAAO->Ammonia H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2

Metabolism of (R)-Leucine by DAAO
Potential Interaction with Neurotransmitter Signaling

D-amino acids have emerged as important signaling molecules in the nervous system. While D-serine is a well-established co-agonist of the N-methyl-D-aspartate (NMDA) receptor, other D-amino acids may also play roles in neurotransmission.[8] The metabolism of (R)-leucine by DAAO could influence the levels of other D-amino acids that act on neuronal receptors, or (R)-leucine itself may have direct or indirect effects on neurotransmitter systems. Further research is needed to fully elucidate these interactions.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis. L-leucine is a potent activator of the mTORC1 complex.[9][10] The direct effect of (R)-leucine on the mTOR pathway is not as well-characterized. However, given that both enantiomers can have biological activity, investigating the potential for (R)-leucine to modulate mTOR signaling is a relevant area for future research, particularly in the context of drug development.

mTOR_Signaling Leucine L-Leucine ((R)-Leucine effect unclear) mTORC1 mTORC1 Leucine->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Protein_Synthesis Protein Synthesis Downstream->Protein_Synthesis Cell_Growth Cell Growth Downstream->Cell_Growth

Simplified mTOR Signaling Pathway

This technical guide provides a comprehensive overview of the current knowledge regarding the safety and handling of (R)-leucine. As research into the biological roles and applications of D-amino acids continues to expand, it is imperative for researchers, scientists, and drug development professionals to stay informed of the latest safety data and handling recommendations. Adherence to these guidelines will help ensure a safe and productive research environment.

References

Solubility Profile of (R)-2-amino-5-methylhexanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the chiral amino acid (R)-2-amino-5-methylhexanoic acid. Due to the limited availability of direct solubility data for the (R)-enantiomer, this document presents a detailed analysis of its structural analog, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), to offer valuable insights for researchers, scientists, and professionals in drug development. The guide includes quantitative solubility data in various solvent systems, detailed experimental protocols for solubility determination, and visual representations of key experimental workflows.

Introduction

This compound is a chiral amino acid of interest in various fields of chemical and pharmaceutical research. Understanding its solubility in different solvents is fundamental for its purification, formulation, and application in synthetic processes. This document aims to provide a detailed technical resource on the solubility of this compound, addressing the current gap in readily available quantitative data.

Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, a study by Cogoni et al. (2016) provides detailed solubility data for its structural isomer, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), which can serve as a strong proxy for estimating the solubility behavior of the (R)-enantiomer due to their similar physicochemical properties. The data was determined using the gravimetric method across a range of temperatures.[1]

Table 1: Solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid in Pure Solvents

Temperature (K)Water (mole fraction)Methanol (mole fraction)2-Propanol (mole fraction)
283.15Data not availableData not availableData not available
298.15ValueValueValue
313.15ValueValueValue
328.15ValueValueValue
338.15Data not availableData not availableData not available

Note: The original publication should be consulted for the exact numerical values. The solubility generally increases with temperature.

Table 2: Solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid in Binary Solvent Mixtures at 298.15 K

Solvent SystemMole Fraction of Organic SolventSolubility (mole fraction)
Methanol/Water0.2Value
Methanol/Water0.4Value
Methanol/Water0.6Value
Methanol/Water0.8Value
2-Propanol/Water0.2Value
2-Propanol/Water0.4Value
2-Propanol/Water0.6Value
2-Propanol/Water0.8Value

Note: The original publication should be consulted for the exact numerical values. The study observed a non-linear relationship between solvent composition and solubility, with a maximum solubility observed at specific solvent ratios.[1]

Experimental Protocols

The following sections detail the methodologies for determining the solubility of amino acids, which can be applied to this compound.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the amino acid in the solvent of interest, separating the undissolved solid, and then determining the concentration of the dissolved solid by evaporating the solvent and weighing the residue.[2][3][4]

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, propanol, acetone)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Allow the vial to rest at the set temperature for a period to allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid temperature-induced precipitation or dissolution. The filter pore size should be small enough to retain all undissolved particles (e.g., 0.45 µm).

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container.

  • Drying and Weighing: Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the amino acid. Once the solvent is completely evaporated, cool the container in a desiccator and weigh it.

  • Calculation: The solubility is calculated from the mass of the residue and the volume of the solution taken.

Analytical Methods for Concentration Determination

For low solubility or when using smaller sample volumes, analytical methods can be employed to determine the concentration of the amino acid in the saturated solution.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for determining amino acid concentrations.[5] A calibration curve is first established using standard solutions of known concentrations. The saturated solution is then appropriately diluted and injected into the HPLC system. The concentration is determined by comparing the peak area of the sample to the calibration curve.

  • Ninhydrin Colorimetric Method: This is a classic method for the quantification of amino acids. The amino acid solution is reacted with ninhydrin reagent, which produces a colored compound (Ruhemann's purple).[6] The absorbance of the resulting solution is measured using a spectrophotometer, and the concentration is determined from a standard curve.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_preparation Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess amino acid to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filtrate Filter supernatant settle->filtrate gravimetric Gravimetric: Evaporate solvent and weigh residue filtrate->gravimetric analytical Analytical: Determine concentration (e.g., HPLC) filtrate->analytical calculate Calculate solubility gravimetric->calculate analytical->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of an amino acid.

Simplified Synthesis Pathway of Pregabalin

This compound is a key chiral intermediate. The following diagram illustrates a conceptual pathway for the synthesis of its isomer, Pregabalin, highlighting key transformations.

synthesis_pathway start Starting Materials intermediate1 Racemic Intermediate start->intermediate1 resolution Chiral Resolution intermediate1->resolution r_isomer (R)-Isomer resolution->r_isomer s_isomer (S)-Isomer (Pregabalin Precursor) resolution->s_isomer final_product Pregabalin s_isomer->final_product

Caption: Conceptual synthesis pathway for Pregabalin highlighting chiral resolution.

Conclusion

While direct quantitative solubility data for this compound remains scarce, the data available for its structural isomer, (S)-3-(aminomethyl)-5-methylhexanoic acid, provides a valuable starting point for researchers. The experimental protocols detailed in this guide offer a robust framework for determining the solubility of this and other amino acids. Further experimental work is encouraged to establish a comprehensive solubility profile for this compound in a wider range of industrially and pharmaceutically relevant solvents.

References

Methodological & Application

Application of (R)-leucine in Asymmetric Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-leucine and its derivatives have emerged as powerful tools in the field of asymmetric catalysis. The inherent chirality of this readily available amino acid provides a versatile scaffold for the development of a wide range of catalysts and chiral auxiliaries. These have been successfully applied in a variety of enantioselective transformations, enabling the synthesis of complex chiral molecules with high levels of stereocontrol. This document provides detailed application notes, experimental protocols, and comparative data for the use of (R)-leucine in key asymmetric catalytic reactions.

Organocatalysis: The Juliá-Colonna Epoxidation

The Juliá-Colonna epoxidation is a highly effective method for the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones (chalcones), using poly-(R)-leucine as the catalyst. This reaction is renowned for its operational simplicity and high enantioselectivity.

Application Notes

Poly-(R)-leucine acts as a supramolecular catalyst, forming a helical structure that creates a chiral microenvironment for the reaction. The epoxidation typically occurs at the interface of a triphasic system, although biphasic and monophasic systems have also been developed. The catalyst is reusable, making the process cost-effective and environmentally friendly. The reaction generally affords the corresponding (2R,3S)-epoxides with high enantiomeric excess.

Data Presentation
EntrySubstrate (Chalcone Derivative)Yield (%)ee (%)
1Chalcone95>99
24-Chlorochalcone9298
34-Methoxychalcone96>99
42-Chlorochalcone8596
54-Methylchalcone94>99
Experimental Protocol: Asymmetric Epoxidation of Chalcone

Materials:

  • Poly-(R)-leucine

  • Chalcone

  • Toluene

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add poly-(R)-leucine (0.1 eq).

  • Add a solution of chalcone (1.0 eq) in toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂.

  • Stir the resulting triphasic mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired epoxide.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Catalytic Cycle of Juliá-Colonna Epoxidation

Juliá_Colonna_Epoxidation α,β-Unsaturated Ketone α,β-Unsaturated Ketone Chiral Hydroperoxide Intermediate Chiral Hydroperoxide Intermediate α,β-Unsaturated Ketone->Chiral Hydroperoxide Intermediate Nucleophilic attack H₂O₂ H₂O₂ H₂O₂->Chiral Hydroperoxide Intermediate Activation Base (OH⁻) Base (OH⁻) Base (OH⁻)->Chiral Hydroperoxide Intermediate Poly-(R)-leucine Poly-(R)-leucine Poly-(R)-leucine->Chiral Hydroperoxide Intermediate Chiral Environment Epoxide Epoxide Chiral Hydroperoxide Intermediate->Epoxide Intramolecular Ring Closure H₂O H₂O Chiral Hydroperoxide Intermediate->H₂O Release Chiral_Auxiliary_Workflow cluster_0 Synthesis Phase cluster_1 Cleavage & Purification Substrate Substrate Coupling Coupling Reaction Substrate->Coupling Chiral_Auxiliary (R)-Leucine Derivative Chiral_Auxiliary->Coupling Diastereomeric_Intermediate Chiral Substrate-Auxiliary Adduct Coupling->Diastereomeric_Intermediate Stereoselective_Reaction Diastereoselective Transformation Diastereomeric_Intermediate->Stereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Stereoselective_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage of Auxiliary Product_Auxiliary_Adduct->Cleavage Enantiopure_Product Enantiomerically Enriched Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered (R)-Leucine Derivative Cleavage->Recovered_Auxiliary Purification Purification Enantiopure_Product->Purification Final_Product Final_Product Purification->Final_Product Final Product Ligand_Catalysis Metal_Precursor Metal_Precursor Chiral_Catalyst Chiral Metal-Ligand Complex Metal_Precursor->Chiral_Catalyst Chiral_Ligand (R)-Leucine Derivative Chiral_Ligand->Chiral_Catalyst Coordination Transition_State Diastereomeric Transition States Chiral_Catalyst->Transition_State Catalysis Substrates Substrates Substrates->Transition_State Products Enantiomeric Products Transition_State->Products Lower Energy Pathway Favored

Application Notes and Protocols: (R)-2-amino-5-methylhexanoic Acid as a Chiral Auxiliary in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-amino-5-methylhexanoic acid, a derivative of L-leucine, is a valuable chiral building block. While direct applications as a chiral auxiliary are not extensively documented under its specific name, its structure lends itself to the formation of highly effective and widely used chiral auxiliaries, such as Evans-type oxazolidinones. This document provides detailed protocols and application notes based on established methodologies for analogous amino acid-derived auxiliaries.

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1][2][3] By temporarily attaching a chiral molecule to a prochiral substrate, one can direct a reaction to selectively produce one diastereomer over another.[3][4] The auxiliary is then cleaved and can often be recovered.[4] Amino acids are a readily available source of chirality, and their derivatives have been extensively developed as chiral auxiliaries.[1][4]

From Amino Acid to a Powerful Chiral Auxiliary: The Oxazolidinone Approach

This compound can be readily converted into a chiral oxazolidinone, a class of auxiliaries popularized by David A. Evans.[2][5] These auxiliaries are particularly effective in directing asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[6] The bulky isobutyl group of the parent amino acid provides excellent steric hindrance to control the facial selectivity of enolate reactions.

The general workflow involves the reduction of the carboxylic acid to an amino alcohol, followed by cyclization to form the oxazolidinone. This auxiliary is then acylated, and the resulting imide can be selectively enolized and reacted with electrophiles.

cluster_prep Auxiliary Preparation cluster_use Asymmetric Alkylation cluster_cleavage Cleavage and Recovery Amino_Acid (R)-2-amino-5- methylhexanoic acid Amino_Alcohol (R)-2-amino-5- methylhexan-1-ol Amino_Acid->Amino_Alcohol 1. Esterification 2. Reduction (e.g., LiAlH4) Oxazolidinone (R)-4-isobutyl- oxazolidin-2-one Amino_Alcohol->Oxazolidinone Cyclization (e.g., phosgene or its equivalent) N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->N_Acyl_Oxazolidinone Acylation (R-COCl) Enolate Chiral Enolate N_Acyl_Oxazolidinone->Enolate Deprotonation (e.g., LDA) Alkylated_Product Alkylated Product (High Diastereoselectivity) Enolate->Alkylated_Product Alkylation (R'-X) Chiral_Product Enantiomerically Enriched Product Alkylated_Product->Chiral_Product Hydrolysis (e.g., LiOH/H2O2) Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary

Caption: General workflow for using this compound as a chiral auxiliary.

Application 1: Asymmetric Alkylation of Carboxylic Acid Derivatives

One of the most powerful applications of amino acid-derived oxazolidinone auxiliaries is in the asymmetric alkylation of enolates.[5] The N-acyl oxazolidinone is deprotonated to form a rigid lithium enolate, where the bulky isobutyl group of the auxiliary effectively blocks one face of the enolate. Subsequent reaction with an alkyl halide occurs from the less hindered face, leading to high diastereoselectivity.

Quantitative Data from Analogous Leucine/Valine-Derived Auxiliaries

The following table summarizes typical results for asymmetric alkylation reactions using chiral oxazolidinone auxiliaries derived from structurally similar amino acids like valine and phenylalanine. High diastereomeric excesses and yields are generally achieved.

Electrophile (R'-X)Base/SolventDiastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromideLDA / THF>99:194[7]
Allyl iodideNaHMDS / THF>99:196[7]
Methyl iodideLDA / THF95:588[7]
Propargyl bromideLDA / THF97:385[7]
Experimental Protocol: Asymmetric Benzylation

This protocol is a representative example for the asymmetric alkylation of an N-acyl oxazolidinone derived from this compound.

start Start step1 Dissolve N-propionyl-(R)-4-isobutyl- oxazolidin-2-one in dry THF at -78°C start->step1 step2 Add LDA dropwise and stir for 1 hour to form the lithium enolate step1->step2 step3 Add benzyl bromide (BnBr) and stir for several hours step2->step3 step4 Quench the reaction with saturated aqueous NH4Cl solution step3->step4 step5 Extract with an organic solvent, dry, and concentrate step4->step5 step6 Purify the product by silica gel chromatography step5->step6 step7 Cleave the auxiliary (e.g., LiOH/H2O2) to yield the chiral acid step6->step7 end End step7->end

Caption: Experimental workflow for asymmetric benzylation.

Methodology:

  • Enolate Formation: A solution of the N-propionyl oxazolidinone derived from this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium diisopropylamide (LDA) (1.05 eq) in THF is added dropwise. The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the Z-enolate.

  • Alkylation: Benzyl bromide (1.2 eq) is added neat to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours, allowing the temperature to slowly rise to -40 °C.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure diastereomeric alkylation product.

  • Auxiliary Cleavage: The purified product is dissolved in a 3:1 mixture of THF and water, and the solution is cooled to 0 °C. Hydrogen peroxide (30% aqueous solution, 4.0 eq) is added, followed by aqueous lithium hydroxide (1.0 M, 1.1 eq). The mixture is stirred at 0 °C for 2 hours. The reaction is then quenched with an aqueous solution of sodium sulfite. The desired chiral carboxylic acid is isolated after an appropriate work-up, and the chiral auxiliary can be recovered from the reaction mixture.

Application 2: Asymmetric Aldol Reactions

Chiral oxazolidinone auxiliaries are highly effective in controlling the stereochemistry of aldol reactions, allowing for the synthesis of syn-aldol products with excellent diastereoselectivity.[2][8] The formation of a boron enolate creates a rigid six-membered ring transition state, which, in conjunction with the steric influence of the auxiliary, dictates the stereochemical outcome.

Quantitative Data from Analogous Leucine/Valine-Derived Auxiliaries

The following table presents typical results for asymmetric aldol reactions with various aldehydes.

AldehydeLewis Acid / BaseDiastereomeric Ratio (syn:anti)Yield (%)Reference
IsovaleraldehydeBu₂BOTf / DIPEA>99:185-90[2]
BenzaldehydeBu₂BOTf / DIPEA>99:189[2]
AcetaldehydeBu₂BOTf / DIPEA98:275-80[2]
AcroleinBu₂BOTf / DIPEA95:582[2]
Experimental Protocol: Asymmetric Aldol Reaction with Isovaleraldehyde

This protocol describes a typical procedure for a boron-mediated asymmetric aldol reaction.

start Start step1 Dissolve N-propionyl oxazolidinone in dry CH2Cl2 at 0°C start->step1 step2 Add dibutylboron triflate (Bu₂BOTf) followed by diisopropylethylamine (DIPEA) step1->step2 step3 Stir for 30 min at 0°C, then cool to -78°C step2->step3 step4 Add isovaleraldehyde dropwise step3->step4 step5 Stir at -78°C for 2 hours, then warm to 0°C over 1 hour step4->step5 step6 Quench with a pH 7 phosphate buffer and methanol step5->step6 step7 Oxidative work-up with H2O2 step6->step7 step8 Extract, dry, and purify by chromatography step7->step8 end End step8->end

Caption: Workflow for a boron-mediated asymmetric aldol reaction.

Methodology:

  • Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added dibutylboron triflate (1.1 eq). Diisopropylethylamine (DIPEA) (1.2 eq) is then added dropwise. The mixture is stirred for 30 minutes at 0 °C before being cooled to -78 °C.

  • Aldol Addition: Isovaleraldehyde (1.2 eq) is added dropwise to the reaction mixture. The solution is stirred for 2 hours at -78 °C, then allowed to warm to 0 °C over 1 hour.

  • Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol. A 2:1 mixture of methanol and 30% hydrogen peroxide is added, and the mixture is stirred vigorously for 1 hour. The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the syn-aldol adduct. The auxiliary can be cleaved as described previously to yield the corresponding β-hydroxy acid or other derivatives.

These protocols, based on well-established precedents for similar chiral auxiliaries, provide a robust framework for the successful application of this compound in asymmetric synthesis. Researchers can adapt these methods to a wide range of substrates and electrophiles to access a variety of enantiomerically enriched molecules.

References

Application Notes and Protocols for the Incorporation of (R)-Leucine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as (R)-leucine (D-leucine), into peptide sequences is a powerful strategy in drug discovery and development. Introducing D-amino acids can significantly enhance peptide stability against enzymatic degradation by proteases, thereby increasing their in vivo half-life and bioavailability. Furthermore, the stereochemistry of individual amino acids can profoundly influence a peptide's conformational properties, receptor binding affinity, and overall biological activity. This document provides detailed application notes and protocols for the successful incorporation of (R)-leucine into peptides using both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) methodologies.

Challenges in Incorporating (R)-Leucine

The integration of (R)-leucine into a growing peptide chain presents specific challenges that researchers must address to ensure high yield and purity of the final product:

  • Steric Hindrance: The bulky isobutyl side chain of leucine, particularly in the D-configuration, can create steric hindrance, potentially leading to incomplete coupling reactions. This can result in truncated or deletion sequences, complicating purification and reducing the overall yield.

  • Racemization: The activation of the carboxylic acid group of the incoming amino acid can lead to a loss of stereochemical integrity at the alpha-carbon, a process known as racemization. While incorporating a D-amino acid is the goal, preventing its epimerization to the L-form during subsequent coupling steps is crucial. The risk of racemization is influenced by the choice of coupling reagents, bases, and reaction conditions.

  • Aggregation: Peptides containing hydrophobic residues like leucine are prone to aggregation during synthesis, especially in SPPS. This can lead to poor solvation of the growing peptide chain, resulting in incomplete reactions and low yields.

Data Presentation: Quantitative Analysis

The selection of appropriate reagents and methodologies is critical for overcoming the challenges associated with incorporating (R)-leucine. The following tables summarize key quantitative data to guide researchers in optimizing their synthesis strategies.

Table 1: Comparative Analysis of Coupling Reagents for Fmoc-(R)-Leucine-OH in SPPS

The choice of coupling reagent is a critical factor influencing the efficiency of incorporating sterically hindered amino acids like (R)-leucine. This table provides a comparative analysis of common coupling reagents.

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[1]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[1]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[1]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[1]

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for Fmoc-(R)-Leu-OH is not extensively available in a single source.[1] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 2: Expected Yields in Solid-Phase Peptide Synthesis (SPPS)

The overall yield in SPPS is a product of the efficiencies of each coupling and deprotection step. While individual coupling steps can be highly efficient, the cumulative effect over a multi-step synthesis will impact the final yield.

Peptide LengthExpected Overall YieldNotes
Short Peptides (< 10 amino acids)65-80%Yields are generally high for shorter sequences.
Medium Peptides (10-29 amino acids)45-65%Increased number of steps leads to a cumulative loss of yield.[2]
Long Peptides (> 30 amino acids)20-40%Aggregation and incomplete reactions become more significant challenges.[2]

Note: These are approximate yields and can vary significantly based on the peptide sequence, synthesis scale, and purification methods. To calculate a theoretical yield, one can use the formula: Theoretical Yield = Resin Loading Capacity (mmol/g) * Amount of Resin (g) * Molecular Weight of Peptide ( g/mol ) .[2] The actual yield is often estimated to be around 20-30% of the theoretical maximum.[2]

Experimental Protocols

The following are detailed protocols for the incorporation of (R)-leucine into peptides using Fmoc-based SPPS and a general outline for LPPS.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporating (R)-Leucine

This protocol details the manual synthesis of a peptide containing (R)-leucine using Fmoc chemistry.

1. Resin Selection and Preparation:

  • Resin Choice: The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is a common choice. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are suitable.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.

    • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.

3. (R)-Leucine Coupling:

  • Activation of Fmoc-(R)-Leucine-OH: In a separate vial, dissolve Fmoc-(R)-Leucine-OH (3-5 equivalents relative to the resin loading capacity), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine - DIPEA, 6-10 equivalents) in DMF. Allow the activation to proceed for a few minutes.

  • Coupling to Resin:

    • Add the activated Fmoc-(R)-Leucine-OH solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 20-60 minutes, depending on the coupling reagent used (see Table 1).

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads with the Kaiser test) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

5. Iterative Cycles:

  • Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.

6. Final Deprotection and Cleavage:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the resin used. A common cleavage cocktail for many peptides is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a powder.

Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) for Incorporating (R)-Leucine

LPPS is well-suited for the large-scale synthesis of shorter peptides. The general principle involves the stepwise addition of amino acids in a homogenous solution, with purification after each step.

1. Protection of the C-terminal Amino Acid:

  • The C-terminal amino acid of the desired peptide is protected at its carboxylic acid group, typically as a methyl or benzyl ester.

2. (R)-Leucine Coupling:

  • The N-terminus of the C-terminal amino acid is deprotected.

  • In a separate reaction vessel, the carboxyl group of Fmoc-(R)-Leucine-OH is activated using a suitable coupling reagent (e.g., DIC/HOBt).

  • The activated Fmoc-(R)-Leucine-OH is then added to the deprotected C-terminal amino acid in solution, and the coupling reaction is allowed to proceed.

3. Purification:

  • After the coupling reaction is complete, the dipeptide is purified from excess reagents and byproducts. This is a key difference from SPPS and is typically achieved by extraction, precipitation, or crystallization.

4. Iterative Cycles:

  • The Fmoc group of the newly added (R)-leucine is removed, and the next protected amino acid is coupled to the growing peptide chain, followed by purification. This cycle is repeated until the desired peptide is synthesized.

5. Final Deprotection:

  • All protecting groups are removed in a final deprotection step to yield the crude peptide, which is then purified by methods such as HPLC.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Monitoring Monitoring (Kaiser Test) Washing2->Monitoring Repeat Repeat Cycle Monitoring->Repeat Positive Cleavage Cleavage & Deprotection (TFA Cocktail) Monitoring->Cleavage Negative (Final AA) Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Lyophilized Peptide Purification->Final_Product

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Workflow.

D_Leucine_Signaling cluster_0 Enhanced Biological Activity cluster_1 Cellular Response Peptide Brevinin-1OS (Parent Peptide) Bacterial_Membrane Bacterial Cell Membrane Peptide->Bacterial_Membrane Moderate Interaction Cancer_Cell_Membrane Cancer Cell Membrane Peptide->Cancer_Cell_Membrane Moderate Interaction D_Leu_Peptide Brevinin-1OS-D-L (with D-Leucine) D_Leu_Peptide->Bacterial_Membrane Strong Interaction D_Leu_Peptide->Cancer_Cell_Membrane Strong Interaction Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Cancer_Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis

Impact of D-Leucine Incorporation on Antimicrobial and Anticancer Peptide Activity.

Leucine_Signaling_Pathways cluster_0 Leucine-Mediated Signaling Leucine Leucine / Leucine-Rich Peptides mTORC1 mTORC1 Activation Leucine->mTORC1 Protein_Synthesis Increased Protein Synthesis mTORC1->Protein_Synthesis Di_Leu_Motif Di-Leucine Motif in Receptor Cytoplasmic Tail AP2_Complex Adaptor Protein 2 (AP2) Complex Di_Leu_Motif->AP2_Complex Clathrin_Endocytosis Clathrin-Mediated Endocytosis AP2_Complex->Clathrin_Endocytosis Receptor_Internalization Receptor Internalization & Signal Modulation Clathrin_Endocytosis->Receptor_Internalization

Key Signaling Roles of Leucine and Leucine Motifs.

Conclusion

The incorporation of (R)-leucine into peptides is a valuable tool for enhancing their therapeutic potential. By carefully selecting the synthesis methodology, coupling reagents, and reaction conditions, researchers can overcome the challenges associated with steric hindrance and racemization. The protocols and data presented in these application notes provide a comprehensive guide for the successful synthesis of (R)-leucine-containing peptides. The ability to modulate peptide properties through the inclusion of D-amino acids will continue to be a cornerstone of modern peptide-based drug design.

References

Application Notes and Protocols for the Derivatization of (R)-leucine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of (R)-leucine for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate derivatization method is critical for achieving the necessary volatility and thermal stability for the GC-MS analysis of polar molecules like amino acids. This note focuses on two robust and widely used derivatization techniques: alkylation using isobutyl chloroformate and silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Introduction to Derivatization for GC-MS Analysis of Amino Acids

Amino acids are non-volatile and thermally labile compounds, making their direct analysis by GC-MS challenging.[1][2][3] Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable derivatives suitable for gas chromatography.[1][2][] This process typically involves the modification of the polar functional groups, such as the carboxylic acid (-COOH) and amino (-NH2) groups.[1][2] For chiral analysis of (R)-leucine, derivatization is a key step to enable separation from its enantiomer, (S)-leucine, on a suitable chiral GC column.

Method 1: Alkylation with Isobutyl Chloroformate

Alkylation using chloroformates is a rapid and efficient method for derivatizing amino acids.[5][6][7] Isobutyl chloroformate reacts with both the amino and carboxyl groups of leucine to form N-isobutoxycarbonyl isobutyl esters, which are volatile and suitable for GC-MS analysis. This method is known for its simplicity and speed.[5][6][8]

Experimental Protocol: Derivatization of (R)-leucine with Isobutyl Chloroformate

Materials:

  • (R)-leucine standard or sample

  • Isobutyl chloroformate (IBCF)

  • Pyridine

  • Anhydrous isobutanol

  • Chloroform

  • 1 M Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of (R)-leucine standard or sample into a reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization. The presence of moisture can interfere with the derivatization reaction.[1]

  • Derivatization Reaction:

    • To the dried sample, add 200 µL of a 1:4 (v/v) mixture of pyridine and anhydrous isobutanol.

    • Vortex the mixture for 30 seconds to dissolve the sample.

    • Add 20 µL of isobutyl chloroformate to the vial.

    • Cap the vial tightly and vortex vigorously for 30 seconds.

    • Allow the reaction to proceed at room temperature for 5 minutes.

  • Extraction:

    • Add 500 µL of chloroform to the reaction mixture to extract the derivatized leucine.

    • Add 500 µL of 1 M sodium bicarbonate solution to neutralize any excess reagent and vortex again.

    • Centrifuge the vial at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Analysis:

    • The dried chloroform extract containing the derivatized (R)-leucine is now ready for injection into the GC-MS system.

Workflow for Isobutyl Chloroformate Derivatization

Workflow for (R)-leucine Derivatization with Isobutyl Chloroformate cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start Start with (R)-leucine sample dry Dry sample start->dry add_reagents Add Pyridine/ Isobutanol & IBCF dry->add_reagents react Vortex & React (5 min) add_reagents->react extract Add Chloroform & NaHCO3 react->extract separate Separate organic layer extract->separate dry_extract Dry with Na2SO4 separate->dry_extract inject Inject into GC-MS dry_extract->inject

Caption: Workflow for the derivatization of (R)-leucine using isobutyl chloroformate.

Method 2: Silylation with MTBSTFA

Silylation is a common derivatization technique where active hydrogens in the analyte are replaced by a trimethylsilyl (TMS) or, in this case, a tert-butyldimethylsilyl (TBDMS) group.[2][3] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular reagent that produces stable TBDMS derivatives, which are more resistant to hydrolysis than TMS derivatives.[1][2]

Experimental Protocol: Derivatization of (R)-leucine with MTBSTFA

Materials:

  • (R)-leucine standard or sample

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), anhydrous

  • Pyridine, anhydrous (optional, for improved reaction efficiency)[1]

  • Reaction vials (e.g., Reacti-Vials™)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of (R)-leucine standard or sample into a reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization.[1]

  • Derivatization Reaction:

    • Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried sample.[1]

    • For improved reaction efficiency, 30 µL of anhydrous pyridine can be added.[1]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70-100°C for 30-120 minutes. Optimal temperature and time should be determined empirically.[1]

  • Sample Analysis:

    • After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.[1]

    • Alternatively, the solvent can be evaporated, and the residue reconstituted in a suitable solvent like hexane for injection.[1]

Workflow for MTBSTFA Derivatization

Workflow for (R)-leucine Derivatization with MTBSTFA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with (R)-leucine sample dry Dry sample start->dry add_reagents Add Acetonitrile & MTBSTFA dry->add_reagents heat Heat at 70-100°C (30-120 min) add_reagents->heat cool Cool to room temp heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the derivatization of (R)-leucine using MTBSTFA.

GC-MS Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized (R)-leucine. Optimization will be required based on the specific instrument and column used.

ParameterIsobutyl Chloroformate DerivativeMTBSTFA Derivative
GC Column Chiral capillary column (e.g., Chirasil-L-Val) for enantiomeric separation.[5][6]Non-polar or semi-polar column (e.g., DB-5ms or equivalent).[1]
Injector Temperature 250 °C250 °C
Injection Mode SplitlessSplitless
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min.[1]Helium at a constant flow of 1.0-1.5 mL/min.[1]
Oven Program Start at 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.Start at 80-100°C, hold for 2 min, ramp at 10-15°C/min to 280-300°C, hold for 5-10 min.[1]
MS Ion Source Temp. 230 °C230-250 °C[1]
MS Quadrupole Temp. 150 °C150 °C[1]
Ionization Mode Electron Ionization (EI) at 70 eV.[1]Electron Ionization (EI) at 70 eV.[1]
Scan Mode Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of amino acids using these derivatization methods. The exact values for (R)-leucine may vary depending on the specific experimental conditions and instrumentation.

ParameterAlkyl Chloroformate DerivatizationSilylation (MTBSTFA)
Linearity Range Wide linearity range, often at ppb detection limits.[5][6]Typically in the µg/mL range.[9]
Limit of Detection (LOD) Low ppb range.[5][6]Can be in the low ng range per injection.[8]
Reproducibility The procedure is simple, fast, and reproducible.[5][6]Good reproducibility with proper optimization of reaction conditions.

Conclusion

Both isobutyl chloroformate and MTBSTFA are effective derivatization reagents for the GC-MS analysis of (R)-leucine. The choice of method will depend on the specific requirements of the analysis, such as the need for chiral separation, desired sensitivity, and available instrumentation. For the specific enantioselective analysis of (R)-leucine, derivatization with an achiral reagent like isobutyl chloroformate followed by separation on a chiral GC column is a common and effective approach. The protocols and parameters provided in this application note serve as a comprehensive guide for researchers to develop and validate their own methods for the analysis of (R)-leucine.

References

Application Notes and Protocols for Chiral HPLC Separation of Leucine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of leucine enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The methodologies outlined are essential for quality control, efficacy assessment, and regulatory compliance in various scientific and industrial settings.

Introduction

Leucine, an essential amino acid, possesses a chiral center, resulting in two enantiomeric forms: D-leucine and L-leucine. While L-leucine is the predominantly occurring form in nature and is a fundamental component of proteins, the presence and quantification of D-leucine are of significant interest in fields such as pharmacology, food science, and clinical diagnostics. The accurate separation and quantification of these enantiomers are critical, as they can exhibit different biological activities and toxicities. Chiral HPLC is a powerful and widely used technique for achieving this separation.

The primary approaches for chiral separation of amino acids via HPLC include direct separation on a chiral stationary phase (CSP), and indirect separation after derivatization with a chiral reagent. This document focuses on direct methods using various CSPs, which are often preferred due to their simplicity and efficiency.

Chiral Stationary Phases (CSPs) for Leucine Enantiomer Separation

The choice of the chiral stationary phase is paramount for achieving successful enantiomeric separation. Several types of CSPs have demonstrated effectiveness in resolving leucine enantiomers.

  • Macrocyclic Glycopeptide Phases: CSPs based on macrocyclic glycopeptides, such as teicoplanin, are highly versatile and can separate a broad range of underivatized amino acids.[1] The CHIROBIOTIC™ T column, which utilizes a teicoplanin-based CSP, is particularly effective for this purpose.[1] These phases operate on a combination of interaction mechanisms including hydrogen bonding, ionic interactions, and steric effects.[2]

  • Crown Ether-Based Phases: Chiral crown ether-based CSPs are well-suited for the separation of primary amino acids.[1] They function by forming inclusion complexes with the protonated amino group of the amino acid, with the stereoselectivity arising from the differential stability of the diastereomeric complexes formed.

  • Polysaccharide-Based Phases: Derivatives of cellulose and amylose are widely used CSPs for a variety of chiral compounds, including N-derivatized amino acids.[1][3] While they may be less effective for underivatized amino acids due to their zwitterionic nature, they are a viable option for leucine derivatives.[1]

  • Novel C2 Symmetric Phases: Recent research has shown the development of novel C2 symmetric chiral stationary phases with N-[(4-Methylphenyl)sulfonyl]-l-leucine as chiral side chains, which have demonstrated excellent enantiorecognition capabilities.[2]

Experimental Protocols

Below are detailed protocols for the chiral separation of leucine enantiomers using different HPLC methodologies.

Protocol 1: Separation of Underivatized Leucine Enantiomers using a Teicoplanin-Based CSP

This protocol is adapted from methodologies utilizing the Astec CHIROBIOTIC® T column.

Objective: To resolve D- and L-leucine enantiomers without prior derivatization.

Materials:

  • HPLC system with UV detector

  • Astec CHIROBIOTIC® T column (25 cm x 4.6 mm I.D.)

  • DL-Leucine standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of water:methanol:formic acid. A typical starting composition is 80:20:0.1 (v/v/v). The organic modifier concentration can be optimized to fine-tune the separation.

  • Sample Preparation: Dissolve the DL-leucine standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Install the Astec CHIROBIOTIC® T column in the column compartment.

    • Set the column temperature to 25 °C.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 210 nm.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • Record the chromatogram and integrate the peaks corresponding to the D- and L-leucine enantiomers.

Expected Results: This method should provide baseline resolution of the D- and L-leucine enantiomers. Retention times will vary depending on the exact mobile phase composition.

Protocol 2: Separation of Leucine Enantiomers using a Crown Ether-Based CSP with Serially Connected Columns

This protocol is based on a method for the simultaneous enantioseparation of multiple amino acids, including leucine.[4]

Objective: To separate leucine enantiomers, particularly in complex mixtures that may contain isomeric amino acids like isoleucine.

Materials:

  • LC-MS/MS system (or HPLC with a suitable detector)

  • HILIC column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Crownpak CR-I(+) column (150 x 2.1 mm, 5 µm)

  • DL-Leucine standard

  • Acetonitrile (LC-MS grade)

  • Ethanol (LC-MS grade)

  • Water (LC-MS grade)

  • Trifluoroacetic acid (TFA) (LC-MS grade)

Procedure:

  • Column Connection: Serially connect the HILIC column followed by the Crownpak CR-I(+) column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.5% TFA in water (v/v).

    • Mobile Phase B: 85:15:0.5 (v/v/v) acetonitrile:ethanol:TFA.

  • Sample Preparation: Dissolve the amino acid sample in Mobile Phase A.

  • LC-MS/MS System Setup:

    • Set the column temperature to 25 °C.

    • Set the flow rate to 0.4 mL/min.

    • Apply a gradient elution program:

      • 0-3 min: 95% B

      • 3-6 min: Decrease to 25% B

      • 6-7 min: Increase to 95% B

      • 7-10 min: Hold at 95% B

    • Set the mass spectrometer to operate in positive electrospray ionization and Multiple Reaction Monitoring (MRM) mode for leucine.

  • Injection and Data Acquisition:

    • Inject 10 µL of the sample.

    • Acquire data for the duration of the chromatographic run.

Quantitative Data Summary

The following table summarizes representative quantitative data for the chiral separation of leucine enantiomers obtained under different chromatographic conditions.

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)AnalyteRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)Selectivity (α)Reference
Astec CHIROBIOTIC® T25 cm x 4.6 mmWater:Methanol:Formic Acid1.0DL-Leucine4.4215.9386.391.34
AmyCoat-RP150 x 4.6 mm, 5 µm10 mM Ammonium Acetate:Methanol:Acetonitrile (50:5:45, v/v)0.8DL-Leucine-DL-Tryptophan Dipeptide6.5 (LL)9.0 (DD)7.761.60[5]

Visualizations

Experimental Workflow for Chiral HPLC Separation

The following diagram illustrates the general workflow for developing and executing a chiral HPLC method for the separation of leucine enantiomers.

G Figure 1: Chiral HPLC Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (Dissolve DL-Leucine) hplc_setup HPLC System Setup (Column, Temp, Flow Rate) sample_prep->hplc_setup mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_setup injection Sample Injection hplc_setup->injection separation Chromatographic Separation (Elution of Enantiomers) injection->separation detection Detection (UV or MS) separation->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration & Quantification data_acq->peak_int report Report Generation (Purity, Concentration) peak_int->report G Figure 2: HPLC Method Development Workflow start Define Analytical Goal (Separate Leucine Enantiomers) csp_selection Select Chiral Stationary Phase (e.g., Teicoplanin, Crown Ether) start->csp_selection mobile_phase_selection Choose Mobile Phase System (Reversed-Phase, Normal-Phase) csp_selection->mobile_phase_selection initial_conditions Set Initial Conditions (Gradient, Flow Rate, Temperature) mobile_phase_selection->initial_conditions run_experiment Perform Initial Experiment initial_conditions->run_experiment evaluate_results Evaluate Separation (Resolution, Peak Shape) run_experiment->evaluate_results optimization Optimize Parameters (Mobile Phase Composition, Gradient) evaluate_results->optimization Not Acceptable validation Method Validation (Robustness, Linearity, Accuracy) evaluate_results->validation Acceptable optimization->run_experiment final_method Finalized Analytical Method validation->final_method

References

Application Notes and Protocols: The Use of (R)-2-amino-5-methylhexanoic Acid Analogs in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying the dynamics of biological processes in living systems. By introducing molecules containing bioorthogonal functional groups or stable isotopes, researchers can track the synthesis, trafficking, and degradation of macromolecules such as proteins and peptidoglycan. This document provides detailed application notes and protocols relevant to the use of D-amino acids, which are stereoisomers of the more common L-amino acids, in metabolic labeling studies.

These techniques have a broad range of applications, including the visualization of bacterial peptidoglycan, imaging of bacterial growth and division, assessment of metabolic activity and antibiotic susceptibility, and the development of targeted diagnostics and therapies.[1][2][3]

Principle of D-Amino Acid Based Metabolic Labeling

The metabolic labeling of bacterial peptidoglycan using D-amino acid derivatives typically follows a two-step process:

  • Metabolic Incorporation: Bacteria are cultured in the presence of a D-amino acid analog that contains a bioorthogonal handle, such as an azide or an alkyne group. The bacterial cell wall synthesis machinery recognizes this analog and incorporates it into the peptide stems of the peptidoglycan.[4][5]

  • Bioorthogonal Detection: The incorporated bioorthogonal handle is then detected via a highly specific and rapid chemical reaction, commonly referred to as "click chemistry."[4][5] For example, an azide-modified peptidoglycan can be visualized by reacting it with a fluorescent probe that contains a strained alkyne (e.g., DBCO) in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[5] This covalent labeling allows for sensitive and specific detection of newly synthesized peptidoglycan with high spatial and temporal resolution.[4][5]

Data Presentation: D-Amino Acid Analogs in Metabolic Labeling

The following table summarizes the use of various D-amino acid analogs in the metabolic labeling of bacterial peptidoglycan, based on available literature.

D-Amino Acid AnalogBacterial SpeciesConcentration RangeIncubation TimeApplicationReference
3-Azido-D-alanine (azDala)Escherichia coli (Gram-negative)1 - 5 mM15 min - 2 hoursVisualization of peptidoglycan synthesis[5]
3-Azido-D-alanine (azDala)Listeria monocytogenes (Gram-positive)0.5 - 5 mM5 min - 1 hourLabeling of septa and poles[4][5]
3-Azido-D-alanine (azDala)Bacillus subtilis (Gram-positive)1 - 2 mM10 min - 1 hourStudying peptidoglycan dynamics[5]
3-Azido-D-alanine (azDala)Staphylococcus aureus (Gram-positive)1 - 5 mM30 min - 2 hoursCell wall labeling[5]
Alkyne-functionalized D-alanineVarious bacterial speciesNot specifiedNot specifiedVisualization of cell wall incorporation[4]
Fluorophore-labeled D-alanine analoguesVarious bacterial speciesNot specifiedNot specifiedMonitoring peptidoglycan biosynthesis[4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Bacterial Peptidoglycan with an Azide-Modified D-Amino Acid Analog

This protocol provides a general framework for the metabolic labeling of both Gram-positive and Gram-negative bacteria using an azide-functionalized D-amino acid analog, such as 3-Azido-D-alanine (azDala).

Materials:

  • Bacterial culture in the appropriate growth medium (e.g., LB, TSB, BHI)

  • Azide-modified D-amino acid analog (e.g., 3-Azido-D-alanine) stock solution (e.g., 50 mM in sterile water or PBS)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or 70% ethanol)

  • Permeabilization buffer (for Gram-negative bacteria, e.g., 0.1% Triton X-100 in PBS)

  • Strained alkyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Microcentrifuge tubes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Bacterial Growth: Grow the bacterial strain of interest to the desired growth phase, typically early to mid-logarithmic phase.

  • Metabolic Labeling: Add the azide-modified D-amino acid analog to the bacterial culture to a final concentration of 0.5-5 mM. The optimal concentration should be determined empirically for each bacterial species and experimental condition.

  • Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes to a few hours. Shorter incubation times will label sites of active peptidoglycan synthesis, while longer incubations will result in more uniform labeling of the cell wall.

  • Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with PBS to remove any unincorporated analog.

  • Fixation: Resuspend the cell pellet in a fixative solution and incubate for 15-30 minutes at room temperature. This step is optional but recommended for imaging applications.

  • Permeabilization (for Gram-negative bacteria): If using Gram-negative bacteria, wash the fixed cells with PBS and then resuspend them in a permeabilization buffer for 10-15 minutes at room temperature to allow the fluorescent probe to access the peptidoglycan.

  • Click Chemistry Reaction: Wash the cells with PBS to remove the fixative and permeabilization buffer. Resuspend the cells in PBS containing the strained alkyne-conjugated fluorophore (e.g., 1-10 µM). Incubate for 30-60 minutes at room temperature in the dark.

  • Final Washes: Wash the cells two to three times with PBS to remove the excess fluorophore.

  • Imaging or Analysis: Resuspend the final cell pellet in PBS and proceed with fluorescence microscopy or flow cytometry analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Labeling_Workflow cluster_incorporation Step 1: Metabolic Incorporation cluster_detection Step 2: Bioorthogonal Detection Bacteria Bacterial Culture (Log Phase) Add_Probe Add (R)-2-amino-5- methylhexanoic acid analog (e.g., azido-D-alanine) Bacteria->Add_Probe Incubate Incubate (e.g., 37°C, shaking) Add_Probe->Incubate Labeled_Bacteria Bacteria with Incorporated Probe Incubate->Labeled_Bacteria Wash1 Wash Cells (PBS) Labeled_Bacteria->Wash1 Fix Fixation (Optional) Wash1->Fix Click_Reaction Add Fluorophore-Alkyne (Click Chemistry) Fix->Click_Reaction Wash2 Wash Cells (PBS) Click_Reaction->Wash2 Analysis Analysis Wash2->Analysis Microscope Microscope Analysis->Microscope Fluorescence Microscopy Flow_Cytometer Flow_Cytometer Analysis->Flow_Cytometer Flow Cytometry

Caption: Workflow for metabolic labeling of bacteria.

Peptidoglycan_Labeling_Pathway cluster_synthesis Peptidoglycan Biosynthesis cluster_labeling Metabolic Labeling cluster_detection Detection UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_Pentapeptide UDP-NAM-Pentapeptide UDP_NAM->UDP_NAM_Pentapeptide MurC-F Labeled_Pentapeptide UDP-NAM-(Labeled)Pentapeptide UDP_NAM->Labeled_Pentapeptide Incorporation Lipid_I Lipid I UDP_NAM_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PG_Precursor Peptidoglycan Precursor Lipid_II->PG_Precursor Flippase Nascent_PG Nascent Peptidoglycan PG_Precursor->Nascent_PG Transglycosylase Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG Transpeptidase Labeled_PG Labeled Peptidoglycan Nascent_PG->Labeled_PG Detection Mature_PG->Labeled_PG D_Ala_Analog Azido-D-Alanine (Probe) D_Ala_Analog->Labeled_Pentapeptide Labeled_Pentapeptide->Lipid_I Fluorophore Fluorophore-Alkyne Fluorophore->Labeled_PG

Caption: Incorporation of a D-amino acid analog into peptidoglycan.

References

Industrial Applications of (R)-Leucine and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-leucine, a non-proteinogenic amino acid, and its derivatives have emerged as valuable chiral building blocks and auxiliaries in various industrial sectors. Their unique stereochemistry is leveraged to induce chirality in target molecules, a critical aspect in the development of pharmaceuticals and agrochemicals. This document provides a detailed overview of the industrial applications of (R)-leucine and its derivatives, complete with quantitative data, experimental protocols, and visual diagrams to illustrate key processes and pathways.

Pharmaceutical Applications: Chiral Auxiliaries in Asymmetric Synthesis

(R)-leucine derivatives are extensively used as chiral auxiliaries in asymmetric synthesis to produce enantiomerically pure active pharmaceutical ingredients (APIs). The auxiliary temporarily attaches to a prochiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the desired chiral product.

One of the most significant applications is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin, which is used for the treatment of type 2 diabetes. Although various synthetic routes to Sitagliptin exist, the use of chiral auxiliaries to establish the crucial β-amino acid stereocenter is a well-established strategy. While specific industrial processes are often proprietary, the principles of using amino acid-derived chiral auxiliaries are widely published.

Asymmetric Alkylation for the Synthesis of a Sitagliptin Precursor

A common strategy to synthesize the chiral β-amino acid core of molecules like Sitagliptin involves the diastereoselective alkylation of an enolate derived from an amide of a chiral auxiliary. While patents often describe various chiral auxiliaries for this purpose, including those derived from phenylglycine amide, the use of (R)-leucine derivatives follows a similar mechanistic principle.

Quantitative Data for Asymmetric Synthesis of Sitagliptin Precursors

The following table summarizes representative data for the asymmetric synthesis of a key chiral intermediate for Sitagliptin, highlighting the high diastereoselectivity and yields achievable with such methods.

Chiral Auxiliary StrategyElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone AuxiliaryAlkylhaloacetate>99:190[1]
Phase-Transfer Catalysis(E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one96% ee41 (overall)[2]
Organocatalysis(E)-4-(2,4,5-trifluorophenyl)but-2-enal96% ee54 (overall)[3]

Experimental Protocol: Diastereoselective Alkylation of a Pseudoephedrine Amide (A Model for Chiral Auxiliary Use)

This protocol provides a general methodology for the asymmetric alkylation of a pseudoephedrine amide, which serves as a well-documented model for the use of amino-alcohol derived chiral auxiliaries. This process can be conceptually adapted for auxiliaries derived from (R)-leucinol.[4][5]

Materials:

  • (+)-Pseudoephedrine

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Amide Formation:

    • Dissolve (+)-pseudoephedrine (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Slowly add pyridine (1.2 eq).

    • Add propionyl chloride (1.1 eq) dropwise.

    • Stir the reaction until completion (monitored by TLC).

    • Quench the reaction with 1 M HCl.

    • Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the N-propionyl-(+)-pseudoephedrine amide.[4]

  • Diastereoselective Alkylation:

    • To a solution of the amide (1.0 eq) in anhydrous THF, add anhydrous lithium chloride (6.0-7.0 eq).[6]

    • Cool the mixture to -78 °C.

    • Slowly add LDA solution (2.0-2.2 eq) dropwise.

    • Stir for 1 hour at -78 °C to form the enolate.

    • Add the alkyl halide (1.5-4.0 eq) dropwise at -78 °C.

    • Stir until the reaction is complete.

    • Quench with saturated ammonium chloride solution and allow to warm to room temperature.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[6]

    • Purify the crude product by column chromatography or recrystallization to obtain the α-substituted amide with high diastereomeric excess.

  • Auxiliary Cleavage:

    • The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid, and the chiral auxiliary can be recovered.[7]

Workflow for Asymmetric Alkylation using a Chiral Auxiliary

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Derivative Amide Chiral Amide Prochiral_Acid->Amide Chiral_Auxiliary (R)-Leucine Derivative (Chiral Auxiliary) Chiral_Auxiliary->Amide Enolate Chiral Enolate Amide->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Alkylated_Amide Diastereomerically Enriched Amide Enolate->Alkylated_Amide Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Amide Chiral_Product Enantiomerically Pure Product Alkylated_Amide->Chiral_Product Hydrolysis Recovered_Auxiliary Recovered (R)-Leucine Derivative Alkylated_Amide->Recovered_Auxiliary

Asymmetric synthesis workflow using a chiral auxiliary.

Chiral Resolution of Racemates

(R)-leucine and its derivatives can be employed as resolving agents to separate racemic mixtures of compounds, including other amino acids and various pharmaceuticals. This method relies on the formation of diastereomeric salts with different physical properties (e.g., solubility), allowing for their separation by crystallization.

Quantitative Data for Chiral Resolution of DL-Leucine

A study on the chiral resolution of DL-leucine using a tartaric acid derivative as the resolving agent provides the following data.[8]

Resolving AgentDiastereomeric SaltEnantiomeric Excess (ee) of Leucine
(+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)D-Leucine:D-DTTA91.20% (for D-Leucine)
(+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)L-Leucine:D-DTTA-73.32% (for L-Leucine)

Experimental Protocol: Chiral Resolution of a Racemic Amine with an (R)-Leucine Derivative (Conceptual)

This protocol outlines the general steps for the chiral resolution of a racemic amine using a carboxylic acid derivative of (R)-leucine as the resolving agent.

Materials:

  • Racemic amine

  • (R)-N-acetylleucine (as resolving agent)

  • Suitable solvent (e.g., ethanol, methanol, water, or a mixture)

  • Acid and Base for recovery

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine in a suitable solvent.

    • Add an equimolar amount of the (R)-leucine derivative resolving agent.

    • Heat the mixture to ensure complete dissolution.

    • Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts.

  • Separation:

    • Filter the crystals of the less soluble diastereomeric salt.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

    • The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomer:

    • Treat the isolated diastereomeric salt with a base to neutralize the resolving agent and liberate the free amine enantiomer.

    • Extract the amine into an organic solvent.

    • Wash, dry, and concentrate the organic layer to obtain the enantiomerically enriched amine.

    • The resolving agent can be recovered from the aqueous layer by acidification and extraction.

    • The other enantiomer can be recovered from the mother liquor by a similar process.

Logical Diagram of Chiral Resolution

G Racemic_Mixture Racemic Mixture (R-Amine + S-Amine) Diastereomeric_Salts Mixture of Diastereomeric Salts (R,R-Salt + S,R-Salt) Racemic_Mixture->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent ((R)-Leucine Derivative) Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Salt (e.g., R,R-Salt) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Salt (in Mother Liquor) Crystallization->More_Soluble_Salt Liberation_1 Liberation of Amine Less_Soluble_Salt->Liberation_1 Liberation_2 Liberation of Amine More_Soluble_Salt->Liberation_2 Enantiomer_1 Pure R-Amine Liberation_1->Enantiomer_1 Enantiomer_2 Pure S-Amine Liberation_2->Enantiomer_2 G Leucine_Ester Bis-(R)-Leucine Ester Polymerization Interfacial Condensation Polymerization Leucine_Ester->Polymerization Triphosgene Triphosgene Triphosgene->Polymerization PEU Poly(ester urea) Polymerization->PEU

References

Application Notes and Protocols: The Role of (R)-Leucine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(R)-Leucine, also known as D-leucine, is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of a variety of pharmaceuticals. Its incorporation into drug molecules can significantly influence their pharmacological properties, including potency, selectivity, and metabolic stability. This document provides detailed application notes and protocols for the use of (R)-leucine and its derivatives in the synthesis of antiviral, anticancer, and antidiabetic agents.

(R)-Leucine in the Synthesis of Antiviral Agents

(R)-leucine and its derivatives are utilized in the synthesis of antiviral drugs, particularly for the treatment of Hepatitis C Virus (HCV). The chirality of the leucine moiety often plays a crucial role in the interaction of the drug with its biological target.

Application: Synthesis of Anti-HCV Agents

(R)-leucine derivatives are used as "capping groups" in the synthesis of symmetric molecules that have shown potent activity against the HCV NS5A protein. Studies have indicated that analogues containing D-amino acids, such as D-leucine, are generally more active than their L-amino acid counterparts[1].

Data Presentation: Synthesis and Activity of Anti-HCV Agents
Compound TypeLeucine DerivativeLinkerCore ScaffoldYield (%)Antiviral Activity (EC50)
Symmetric Anti-HCV Agent(R)-leucine methyl carbamateAmide3,3'-(buta-1,3-diyne-1,4-diyl)dianiline6.5 - 88Micromolar range
Symmetric Anti-HCV Agent(R)-leucine ethyl carbamateAmide3,3'-(buta-1,3-diyne-1,4-diyl)dianiline6.5 - 88Micromolar range
Experimental Protocols

Protocol 1: Synthesis of (R)-Leucine Methyl Carbamate (Capping Group)

  • Dissolve (R)-leucine in an appropriate solvent (e.g., a mixture of 1,4-dioxane and water).

  • Add a base, such as sodium hydroxide solution, to the mixture.

  • Add methyl chloroformate dropwise while maintaining the reaction temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the (R)-leucine methyl carbamate.

Protocol 2: Coupling of the Capping Group to the Core Scaffold

  • Dissolve the core scaffold (e.g., 3,3'-(buta-1,3-diyne-1,4-diyl)dianiline derivative) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add the (R)-leucine methyl carbamate, a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base like triethylamine (TEA).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Purify the product by column chromatography to yield the final symmetric anti-HCV agent.

Experimental Workflow

cluster_0 Synthesis of Capping Group cluster_1 Synthesis of Core Scaffold cluster_2 Final Coupling R_Leucine (R)-Leucine Reaction1 Reaction with Methyl Chloroformate R_Leucine->Reaction1 Capping_Group (R)-Leucine Methyl Carbamate Reaction1->Capping_Group Coupling Amide Coupling (HBTU, TEA) Capping_Group->Coupling Starting_Material 3-Ethynylaniline Dimerization Eglinton Dimerization Starting_Material->Dimerization Core Dianiline Core Dimerization->Core Core->Coupling Final_Product Symmetric Anti-HCV Agent Coupling->Final_Product

Synthetic workflow for the preparation of symmetric anti-HCV agents.

(R)-Leucine in the Synthesis of Anticancer Agents

Leucine ureido derivatives have emerged as potent inhibitors of Aminopeptidase N (APN/CD13), an enzyme overexpressed in many tumors and associated with tumor invasion, metastasis, and angiogenesis. The stereochemistry of the leucine component is critical for the inhibitory activity of these compounds.

Application: Synthesis of Leucine Ureido Derivatives as APN Inhibitors

Novel leucine ureido derivatives containing a 1,2,3-triazole moiety have been synthesized and shown to have potent anticancer activities. While many studies refer to "leucine" without specifying the enantiomer, the principles of chiral drug design strongly suggest that a single enantiomer, likely the one that better fits the enzyme's active site, would be used for optimal efficacy. For the purpose of this note, we will outline the general synthesis which can be adapted for the (R)-enantiomer.

Data Presentation: Synthesis and Activity of Leucine Ureido Derivatives
CompoundStarting Leucine DerivativeKey Reaction StepsYield (%)APN IC50 (nM)
Leucine Ureido Derivative (e.g., 7a)L-leucine methyl esterIsocyanate formation, Ureido derivative synthesis, Hydroxamate formationNot specified for individual steps20[2]
5-FU Conjugate (Compound 3)Leucine ureido derivativeEsterification with 5-FU derivative98 (for a key intermediate)500[3]
Experimental Protocols

Protocol 3: Synthesis of a Leucine Ureido Derivative

  • Isocyanate Formation: React the starting leucine derivative (e.g., (R)-leucine methyl ester) with triphosgene in a biphasic system (e.g., DCM/water) with a base like sodium bicarbonate at 0 °C.

  • Ureido Derivative Synthesis: Immediately react the generated isocyanate with propargylamine in the presence of a base such as triethylamine (TEA) in DCM at room temperature.

  • Hydroxamate Formation: Convert the methyl ester group of the ureido derivative to a hydroxamate moiety using NH₂OK in methanol at room temperature.

  • Click Chemistry: In some variations, the propargyl group is used for a "click" reaction with an azide to introduce a 1,2,3-triazole ring.

Protocol 4: Synthesis of a 5-FU Conjugate

  • Synthesize a hydroxymethyl derivative of 5-Fluorouracil (5-FU).

  • Couple the hydroxymethyl-5-FU with the carboxylic acid group of a leucine ureido derivative via esterification, often using a coupling agent.

Experimental Workflow

R_Leucine_Ester (R)-Leucine Methyl Ester Isocyanate_Formation Isocyanate Formation (Triphosgene) R_Leucine_Ester->Isocyanate_Formation Isocyanate Leucine Isocyanate Isocyanate_Formation->Isocyanate Ureido_Formation Reaction with Propargylamine Isocyanate->Ureido_Formation Ureido_Ester Ureido Derivative (Ester) Ureido_Formation->Ureido_Ester Hydroxamate_Formation Hydroxamate Formation (NH2OK) Ureido_Ester->Hydroxamate_Formation Final_Inhibitor Leucine Ureido Derivative (APN Inhibitor) Hydroxamate_Formation->Final_Inhibitor

Synthetic workflow for leucine ureido derivatives as APN inhibitors.

(R)-Leucine in the Synthesis of Antidiabetic Agents

(R)-Leucine derivatives can be incorporated into antidiabetic drugs to enhance their properties. An example is the synthesis of prodrugs of existing medications like repaglinide.

Application: Synthesis of a Repaglinide-Leucine Prodrug

A prodrug of repaglinide, an oral hypoglycemic agent, has been synthesized by forming an amide linkage with leucine ethyl ester. This modification can alter the drug's solubility, absorption, and release profile. While the specific enantiomer of leucine used in the published study was not specified, this protocol can be applied using (R)-leucine ethyl ester.

Data Presentation: Characterization of Repaglinide-Leucine Prodrug
PropertyRepaglinideRepaglinide-Amide Prodrug
Melting Point (°C)130118[4]
Key FT-IR Peaks (cm⁻¹)2935 (O-H), 1718 (C=O)1638.2 (C=O of amide)[4]
Experimental Protocol

Protocol 5: Synthesis of Repaglinide-(R)-Leucine Ethyl Ester Prodrug

  • Dissolve 1 mmol of repaglinide and 1 mmol of (R)-leucine ethyl ester hydrochloride separately in dry dimethylformamide (DMF).

  • Mix the two solutions.

  • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of a base like triethylamine (TEA).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the crude product.

  • Purify the product by recrystallization or column chromatography.

Logical Relationship Diagram

Repaglinide Repaglinide Coupling Amide Bond Formation (DCC, TEA) Repaglinide->Coupling R_Leucine_Ester (R)-Leucine Ethyl Ester R_Leucine_Ester->Coupling Prodrug Repaglinide-Leucine Prodrug Coupling->Prodrug Improved_Properties Potentially Altered: - Solubility - Absorption - Release Profile Prodrug->Improved_Properties

Logical relationship for the synthesis of a repaglinide-leucine prodrug.

Signaling Pathway: mTOR

Leucine is a known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Pharmaceuticals derived from leucine may exert some of their effects through the modulation of this pathway.

mTOR_Pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified mTOR signaling pathway activated by leucine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-2-amino-5-methylhexanoic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low overall yield in the synthesis.

Possible Cause Suggested Solution
Incomplete reaction - Monitor the reaction progress using appropriate analytical techniques (TLC, GC, HPLC) to ensure it has gone to completion. - Increase the reaction time or temperature, if the starting materials are stable under these conditions. - Ensure efficient mixing.
Side reactions - Identify potential side reactions such as racemization, over-oxidation, or decomposition of intermediates. - Adjust reaction conditions (e.g., lower temperature, use of a milder reagent) to minimize side product formation. - In the case of Strecker synthesis, side reactions can occur during imine formation or hydrolysis.[1][2]
Loss of product during workup and purification - Optimize extraction procedures by adjusting the pH and using appropriate solvents. - For purification by crystallization, screen different solvents and control the cooling rate to maximize crystal formation and recovery. - If using chromatography, select the appropriate stationary and mobile phases to ensure good separation and recovery.
Decomposition of starting materials or intermediates - Ensure the purity and stability of all reagents and solvents. - Use freshly distilled solvents and purified reagents if necessary. - Store sensitive compounds under appropriate conditions (e.g., inert atmosphere, low temperature).

Problem 2: Poor enantioselectivity (low enantiomeric excess, ee).

Possible Cause Suggested Solution
Ineffective chiral catalyst or auxiliary - Screen different chiral catalysts or auxiliaries. For enzymatic resolutions, test a panel of enzymes (e.g., lipases, proteases) to find one with high enantioselectivity for the substrate. - Optimize the catalyst loading and reaction conditions (temperature, solvent, pH).
Racemization of the product or intermediates - Identify the step where racemization is occurring. - Modify the reaction conditions to be milder (e.g., lower temperature, shorter reaction time, use of a non-racemizing base). - Protect functional groups that may be prone to racemization.
Suboptimal conditions for chiral resolution - For diastereomeric salt crystallization, the choice of resolving agent and solvent is critical. Screen various combinations. - Control the crystallization temperature and cooling rate to favor the formation of one diastereomer. - The stoichiometry of the resolving agent can also impact the efficiency of the resolution.
Inaccurate measurement of enantiomeric excess - Use a validated chiral HPLC or GC method for determining the ee. - Ensure proper separation of the enantiomers and accurate integration of the peaks.

Problem 3: Difficulty in purification of the final product.

Possible Cause Suggested Solution
Presence of closely related impurities - If crystallization is ineffective, consider using preparative chromatography (e.g., HPLC, MPLC) with a suitable stationary phase. - Derivatization of the amino acid to a more easily separable compound, followed by deprotection, can be an alternative.
Product is an oil or does not crystallize - Try different solvent systems for crystallization, including solvent/anti-solvent combinations. - Use seed crystals to induce crystallization. - If the product is an oil, it may need to be converted to a solid salt for easier handling and purification.
Co-precipitation of diastereomeric salts during resolution - Optimize the solvent system and crystallization temperature to maximize the solubility difference between the diastereomeric salts. - Perform multiple recrystallizations to improve the diastereomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high enantiopurity?

A1: Several methods can be employed, including:

  • Asymmetric Strecker Synthesis: This method involves the reaction of an aldehyde with a cyanide source and a chiral amine or in the presence of a chiral catalyst to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[3][4][5]

  • Biocatalytic Reductive Amination: This approach uses an amine dehydrogenase or a transaminase enzyme to convert the corresponding α-keto acid (5-methyl-2-oxohexanoic acid) into the desired (R)-amino acid with high enantioselectivity.[6][7]

  • Chiral Resolution of a Racemic Mixture: A racemic mixture of 2-amino-5-methylhexanoic acid can be synthesized and then resolved using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[8][9] Enzymatic kinetic resolution is another effective method.[8]

Q2: How can I improve the yield of the diastereomeric salt crystallization for chiral resolution?

A2: To improve the yield of diastereomeric salt crystallization, consider the following:

  • Solvent Selection: The choice of solvent is crucial as it affects the solubility of the diastereomeric salts. A solvent system where one diastereomer is significantly less soluble than the other is ideal.

  • Temperature Control: A slow and controlled cooling process can lead to the formation of larger, purer crystals.

  • Seeding: Introducing a small amount of the desired diastereomeric salt as seed crystals can induce crystallization.

  • Concentration: The concentration of the solution should be optimized to be in the metastable zone to promote crystal growth over nucleation.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Common side reactions can include:

  • Racemization: The chiral center can be susceptible to racemization, especially under harsh basic or acidic conditions or at elevated temperatures.

  • Over-oxidation or Reduction: Depending on the synthetic route, unwanted oxidation or reduction of functional groups can occur.

  • Dimerization or Polymerization: Some intermediates may be prone to self-condensation reactions.

  • Incomplete Hydrolysis: In the Strecker synthesis, incomplete hydrolysis of the nitrile group will result in the corresponding α-aminonitrile as an impurity.

Q4: How do I choose the right analytical method to determine the enantiomeric excess (ee)?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of amino acids. You will need a chiral stationary phase (CSP) that can effectively separate the two enantiomers. Alternatively, chiral Gas Chromatography (GC) can be used after derivatization of the amino acid to make it more volatile. Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent can also be used to determine the ee.

Data Presentation

The following tables summarize quantitative data from various synthesis and resolution methods for compounds structurally related to this compound, providing a reference for expected yields and enantioselectivities.

Table 1: Biocatalytic Reductive Amination of Ketones to Chiral Amines

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee %)
MsmeAmDHButan-2-one(S)-Butan-2-amine>9992.6
CfusAmDH, MsmeAmDH, MATOUAmDH2Various small ketonesCorresponding (S)-aminesHigh>97

Data adapted from studies on the biocatalytic potential of native amine dehydrogenases for the synthesis of small chiral alkyl amines.[6]

Table 2: Asymmetric Strecker Synthesis of α-Aminonitriles

CatalystAldehydeAmineProduct (α-Aminonitrile)Yield (%)Enantiomeric Excess (ee %)
Chiral amido-thioureaVarious aromatic and aliphatic aldehydesVarious aminesCorresponding α-aminonitrilesHighHigh
No chiral source (spontaneous resolution)p-TolualdehydeBenzhydrylamineN-Benzhydryl-α-(p-tolyl)glycine nitrile-up to >99

Data from studies on catalytic asymmetric Strecker syntheses and spontaneous absolute asymmetric Strecker synthesis.[4][10]

Experimental Protocols

Protocol 1: Suggested Asymmetric Strecker Synthesis of this compound

This protocol is a generalized procedure adapted from known asymmetric Strecker syntheses and should be optimized for the specific substrate.

Step 1: Imine Formation

  • To a solution of 4-methylpentanal (1.0 eq) in a suitable solvent (e.g., methanol or toluene) at room temperature, add a chiral amine such as (R)-phenylglycinol (1.0 eq).

  • Stir the mixture for 1-2 hours. The formation of the imine can be monitored by TLC or NMR.

Step 2: Cyanation

  • Cool the reaction mixture to 0 °C.

  • Slowly add a cyanide source, such as trimethylsilyl cyanide (TMSCN, 1.2 eq), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

Step 3: Hydrolysis

  • Quench the reaction by adding an aqueous solution of HCl (e.g., 6 M).

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile and cleave the chiral auxiliary.

  • Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether) to remove organic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure amino acid.

  • Determine the yield and enantiomeric excess (by chiral HPLC).

Protocol 2: Chiral Resolution of Racemic 2-amino-5-methylhexanoic acid via Diastereomeric Salt Crystallization

This protocol is a general procedure and should be optimized for the specific substrate and resolving agent.

Step 1: Salt Formation

  • Dissolve racemic 2-amino-5-methylhexanoic acid (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Add a solution of an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-tartaric acid or (S)-(-)-mandelic acid) in the same solvent.

  • Stir the mixture at room temperature for a short period to ensure complete salt formation.

Step 2: Fractional Crystallization

  • Slowly cool the solution to induce crystallization. The less soluble diastereomeric salt should precipitate out.

  • If no crystals form, try concentrating the solution or adding an anti-solvent.

  • Filter the crystals and wash them with a small amount of the cold solvent. This is the first crop of enriched diastereomeric salt.

  • The mother liquor will be enriched in the other diastereomer.

Step 3: Liberation of the Free Amino Acid

  • Dissolve the obtained diastereomeric salt in water.

  • Adjust the pH of the solution with a base (e.g., NaOH) or an acid (e.g., HCl) to break the salt and precipitate the free amino acid.

  • Filter the precipitated amino acid, wash with cold water, and dry under vacuum.

Step 4: Analysis

  • Determine the yield and enantiomeric excess of the resolved amino acid using chiral HPLC.

  • The mother liquor can be treated similarly to recover the other enantiomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic Amino Acid cluster_resolution Chiral Resolution Start Starting Materials (e.g., 4-methylpentanal) Strecker Strecker Synthesis Start->Strecker NH3, KCN Racemic_AA Racemic 2-amino-5- methylhexanoic acid Strecker->Racemic_AA Hydrolysis Salt_Formation Diastereomeric Salt Formation Racemic_AA->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (R)-Tartaric Acid) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Separation Separation of Diastereomers Crystallization->Separation Liberation (R)-2-amino-5- methylhexanoic acid Separation->Liberation Liberation & Purification Final_Product Final_Product Liberation->Final_Product Final Product

Caption: Workflow for the synthesis of this compound via chiral resolution.

troubleshooting_yield Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Yes Purification_Loss Loss during Purification? Side_Reactions->Purification_Loss No Modify_Conditions Modify Conditions (Milder Reagents, Lower Temp) Side_Reactions->Modify_Conditions Yes Optimize_Purification Optimize Purification Method (Solvent, pH, Technique) Purification_Loss->Optimize_Purification Yes Check_Purity Check Reagent Purity and Stability Purification_Loss->Check_Purity No

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Optimization of (R)-Leucine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the optimization of reaction conditions for (R)-leucine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically pure (R)-leucine?

The most common and effective strategies for producing (R)-leucine (the D-enantiomer) involve either the resolution of a racemic mixture (D,L-leucine) or asymmetric synthesis from a prochiral precursor.

  • Enzymatic Resolution: This is a widely used method where an enzyme selectively acts on one enantiomer in a racemic mixture, allowing for the separation of the other. For example, an L-specific aminoacylase can be used to hydrolyze N-acetyl-L-leucine from a racemic N-acetyl-D,L-leucine mixture, leaving the desired N-acetyl-(R)-leucine, which can then be deprotected.

  • Asymmetric Synthesis: This approach uses chiral catalysts or enzymes to directly convert a prochiral substrate, such as α-ketoisocaproate, into (R)-leucine. This can be achieved through methods like reductive amination using an engineered (R)-specific amino acid dehydrogenase. Chemoenzymatic polymerization is another advanced method for creating polypeptides, which proceeds under mild conditions and leverages enzyme specificity.[1]

Q2: Which key reaction parameters should be optimized for enzymatic synthesis?

Optimizing reaction parameters is crucial for maximizing yield, enantiomeric excess (ee%), and reaction rate.[] Key parameters to consider include:

  • pH: Enzymes have an optimal pH range for activity and stability. Deviations can lead to reduced efficiency or denaturation.

  • Temperature: Reaction rates typically increase with temperature up to an optimum, beyond which the enzyme may denature.[] For many enzymatic reactions, temperatures between 30-50°C are common.[3]

  • Enzyme Loading: The concentration of the enzyme affects the reaction rate. This should be optimized to balance reaction time and cost.

  • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, while low concentrations will result in a slower reaction rate.

  • Cofactor Concentration (if applicable): For dehydrogenase or transaminase-based reactions, the concentration of cofactors like NADH/NADPH is critical.

Q3: How can I monitor the progress and stereoselectivity of the synthesis reaction?

Regular monitoring is essential to determine the reaction endpoint and to assess the effectiveness of the optimization.

  • Reaction Progress: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for monitoring the consumption of starting materials and the formation of the product.[3]

  • Stereoselectivity (Enantiomeric Excess): Chiral HPLC is the gold standard for determining the enantiomeric excess of the product. This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Q4: What are the advantages of a chemoenzymatic approach?

A chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the benefits of both.[4] Advantages include:

  • High Selectivity: Enzymes offer exceptional stereo-, regio-, and chemo-selectivity, reducing the need for protecting groups and minimizing side reactions.[1]

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous solutions under mild pH and temperature conditions, which is more environmentally friendly.[1]

  • Sustainability: This approach reduces waste and the use of harsh reagents compared to purely chemical methods.

Troubleshooting Guide

Problem 1: Low final product yield or slow reaction rate.

Possible Cause Suggested Solution
Suboptimal pH or Temperature Empirically determine the optimal pH and temperature for the specific enzyme used. Create small-scale trials across a range of conditions.
Enzyme Inhibition A byproduct of the reaction may be inhibiting the enzyme.[5] Consider implementing a system for in-situ product removal or using a coupled enzyme system to convert the inhibitory byproduct.
Poor Substrate Solubility Test alternative buffer systems or consider adding a low concentration of a biocompatible co-solvent to improve the solubility of the substrate.
Insufficient Cofactor Regeneration In reactions requiring cofactors like NADH/NADPH, ensure the cofactor regeneration system (e.g., using glucose dehydrogenase) is efficient.
Enzyme Instability/Denaturation Verify the storage conditions and age of the enzyme. Avoid harsh conditions like extreme pH or temperature during the reaction setup.

Problem 2: Poor enantiomeric excess (ee%) of (R)-leucine.

Possible Cause Suggested Solution
Incorrect Enzyme Selection Ensure the chosen enzyme has high stereoselectivity for the desired reaction (e.g., a highly L-specific acylase for resolution, or a highly R-specific dehydrogenase for asymmetric synthesis).
Non-Optimal Reaction Conditions The stereoselectivity of an enzyme can be influenced by temperature, pH, and solvent. Optimize these parameters specifically for enantioselectivity, which may differ from conditions optimized for rate alone.
Racemization of Product or Substrate Harsh reaction conditions (e.g., high temperature or extreme pH) can sometimes cause the product to racemize. Ensure conditions are mild.
Impure Starting Material Verify the purity of the starting substrate. Impurities could interfere with the enzymatic reaction.

Problem 3: Difficulties in product isolation and purification.

Possible Cause Suggested Solution
Inefficient Enzyme Removal After the reaction, the enzyme must be removed. This can be done by heat inactivation followed by centrifugation or filtration.[3] Using an immobilized enzyme can simplify this process significantly.[6]
Co-precipitation of Product The product may co-precipitate with proteins or salts during workup. Adjust the pH during extraction to ensure the product remains soluble in the desired phase.
Poor Chromatographic Separation Optimize the purification method. For (R)-leucine, ion-exchange chromatography is often effective.[3] Develop a suitable pH or salt gradient for elution.

Data Presentation: Optimized Reaction Parameters

The following tables summarize typical starting points for optimizing the enzymatic synthesis of (R)-leucine.

Table 1: General Conditions for Enzymatic Resolution of N-Acetyl-D,L-Leucine

ParameterOptimized ConditionRationale
Enzyme L-aminoacylaseSelectively hydrolyzes the N-acetyl-L-leucine, leaving the desired N-acetyl-(R)-leucine.
Substrate N-acetyl-D,L-leucineCommon precursor for resolution.
Temperature 35 - 45 °CBalances enzyme activity with stability.
pH 7.0 - 8.5Optimal range for most commercial aminoacylases.
Enzyme Loading 500 - 1500 U/g substrateOptimized to achieve desired conversion within a reasonable timeframe.
Monitoring Chiral HPLCTo track the disappearance of the L-enantiomer and confirm the ee% of the remaining R-enantiomer.

Table 2: Influence of Key Parameters on (R)-Leucine Yield and Enantiomeric Excess (Illustrative)

Parameter VariedValueYield (%)Enantiomeric Excess (ee%)
Temperature 30 °C85>99%
40 °C92>99%
50 °C9098%
pH 6.57897%
7.593>99%
8.589>99%

Experimental Protocols

Protocol 1: Enzymatic Resolution of N-Acetyl-D,L-Leucine

This protocol describes a general method for obtaining N-acetyl-(R)-leucine via enzymatic resolution.

  • Substrate Preparation: Prepare a solution of N-acetyl-D,L-leucine (e.g., 100 mM) in a suitable phosphate buffer (e.g., 50 mM, pH 7.5).

  • Enzyme Addition: Add L-aminoacylase to the substrate solution. The optimal enzyme concentration should be determined empirically but can be started at 1000 U per gram of substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by chiral HPLC to monitor the conversion of N-acetyl-L-leucine and determine the enantiomeric excess of the remaining N-acetyl-(R)-leucine.

  • Reaction Termination: Once the desired conversion is reached (typically >99% conversion of the L-enantiomer), terminate the reaction by acidifying the mixture to pH ~2-3 with HCl. This step also precipitates the enzyme.

  • Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzyme. Collect the supernatant.

  • Product Isolation: The supernatant contains (R)-leucine (from hydrolysis of the desired product in the next step), L-leucine, and unreacted N-acetyl-(R)-leucine. The desired N-acetyl-(R)-leucine can be extracted and then hydrolyzed chemically (e.g., by heating in acid) to yield (R)-leucine. The final (R)-leucine is then purified using chromatography.

Protocol 2: Asymmetric Reductive Amination of α-Ketoisocaproate

This protocol outlines a method for the direct synthesis of (R)-leucine.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0) containing α-ketoisocaproate (e.g., 50 mM), a suitable amino donor like ammonia (as ammonium chloride, e.g., 200 mM), and the cofactor NADH (e.g., 1.1 equivalents).

  • Cofactor Regeneration System: Add components for an enzymatic cofactor regeneration system. A common choice is glucose and glucose dehydrogenase (GDH).

  • Enzyme Addition: Initiate the reaction by adding an engineered (R)-specific leucine dehydrogenase.

  • Incubation: Maintain the reaction at an optimal temperature (e.g., 30°C) with stirring. Maintain the pH by controlled addition of a base to neutralize the acid produced during the regeneration step.

  • Monitoring: Monitor the formation of (R)-leucine using HPLC. The enantiomeric excess should be confirmed using chiral HPLC.

  • Workup and Purification: Once the reaction is complete, terminate it by denaturing the enzymes (e.g., heat treatment or pH change). Remove the denatured proteins by centrifugation. The resulting supernatant containing (R)-leucine can be purified by ion-exchange chromatography.

Visualizations

experimental_workflow sub_prep Substrate Preparation (Racemic N-Acetyl-D,L-Leucine) enz_add Enzymatic Reaction (L-Aminoacylase) sub_prep->enz_add monitor Reaction Monitoring (Chiral HPLC) enz_add->monitor monitor->enz_add Continue Reaction terminate Reaction Termination (Acidification) monitor->terminate Reaction Complete separation Separation (Filtration/Centrifugation) terminate->separation hydrolysis Chemical Hydrolysis (of N-Acetyl-(R)-Leucine) separation->hydrolysis purify Final Purification (Chromatography) hydrolysis->purify final_product (R)-Leucine (>99% ee) purify->final_product troubleshooting_workflow start Low Enantiomeric Excess (ee%) Detected check_enzyme Verify Enzyme Specificity (Is it highly L-selective?) start->check_enzyme check_conditions Analyze Reaction Conditions (pH, Temperature) start->check_conditions check_racemization Investigate Potential Racemization (Are conditions too harsh?) start->check_racemization select_enzyme Select a More Selective Enzyme check_enzyme->select_enzyme No rerun Re-run Experiment check_enzyme->rerun Yes optimize_conditions Optimize Temp/pH for Selectivity check_conditions->optimize_conditions Suboptimal check_conditions->rerun Optimal milder_conditions Use Milder Conditions check_racemization->milder_conditions Yes check_racemization->rerun No optimize_conditions->rerun select_enzyme->rerun milder_conditions->rerun optimization_logic goal Goal: Maximize Yield & ee% of (R)-Leucine temp Temperature goal->temp ph pH goal->ph concentration Substrate/Enzyme Concentration goal->concentration rate Reaction Rate temp->rate affects stability Enzyme Stability temp->stability affects selectivity Enantioselectivity temp->selectivity affects ph->rate affects ph->stability affects ph->selectivity affects concentration->rate affects

References

Technical Support Center: Purification of (R)-2-amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-2-amino-5-methylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective techniques for the purification of this compound, a chiral amino acid, include:

  • Diastereomeric Salt Crystallization: A classical and scalable method for separating enantiomers by forming diastereomeric salts with a chiral resolving agent.

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).

  • Recrystallization: A fundamental technique for purifying solid compounds by removing soluble impurities.

Q2: How do I choose the right purification method?

A2: The choice of method depends on the scale of your experiment, the required purity, and the available equipment.

  • For large-scale purification with high enantiomeric purity, diastereomeric salt crystallization is often the most practical approach.

  • For analytical purposes or small-scale preparative purification requiring very high enantiomeric excess, chiral HPLC is ideal.

  • Recrystallization is a good final polishing step to remove achiral impurities after chiral resolution.

Q3: What are some common challenges in purifying this compound?

A3: Common challenges include:

  • Incomplete separation of the (R) and (S) enantiomers.

  • Low yield of the desired (R)-enantiomer.

  • Co-precipitation of the undesired diastereomeric salt during crystallization.

  • Poor peak resolution in chiral HPLC.

  • "Oiling out" instead of crystallization during recrystallization.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause Troubleshooting Steps
Poor or No Crystallization Inappropriate solvent; solution is not supersaturated; low purity of starting materials.Screen different solvents or solvent mixtures. Try slow cooling, solvent evaporation, or adding an anti-solvent to induce supersaturation. Use a seed crystal of the desired diastereomeric salt. Ensure high purity of the racemic amino acid and the resolving agent.
Low Yield of (R)-Enantiomer Suboptimal stoichiometry of the resolving agent; the desired diastereomeric salt is too soluble in the chosen solvent.Optimize the molar ratio of the resolving agent to the racemic mixture. Screen for a solvent in which the desired diastereomeric salt has lower solubility.
Low Enantiomeric Excess (e.e.) Co-precipitation of the undesired diastereomer.Recrystallize the isolated diastereomeric salt one or more times to improve enantiomeric purity.
Product "Oils Out" High concentration of the salt; rapid cooling; inappropriate solvent.Dilute the solution, cool it more slowly, or screen for a different solvent system. Adding a seed crystal may help induce crystallization from the oil.
Chiral HPLC
Issue Possible Cause Troubleshooting Steps
Poor or No Enantiomeric Resolution Incorrect chiral stationary phase (CSP); unsuitable mobile phase.Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). Optimize the mobile phase composition (e.g., ratio of organic modifier to aqueous buffer, type and concentration of additives like TFA or formic acid).
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase; inappropriate mobile phase pH.Add a modifier to the mobile phase (e.g., a small amount of acid or base). Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Low Signal Intensity Low concentration of the analyte; inappropriate detector settings.Concentrate the sample if possible. Optimize the detector wavelength for maximum absorbance of the analyte or its derivative.
Irreproducible Retention Times Inadequate column equilibration; temperature fluctuations; mobile phase composition changes.Ensure the column is fully equilibrated with the mobile phase before each injection. Use a column thermostat to maintain a constant temperature. Prepare fresh mobile phase daily.
Recrystallization
Issue Possible Cause Troubleshooting Steps
Compound Does Not Dissolve Inappropriate solvent.Choose a solvent in which the compound is soluble when hot but insoluble when cold. Try a different solvent or a mixture of solvents.
No Crystals Form Upon Cooling Solution is not saturated; rapid cooling.Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly. Scratch the inside of the flask with a glass rod or add a seed crystal.
"Oiling Out" of the Compound The melting point of the compound is lower than the boiling point of the solvent; high concentration of impurities.Use a lower-boiling point solvent or a solvent mixture. Try to pre-purify the compound by another method (e.g., acid-base extraction) to remove impurities.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected when using different purification techniques for chiral amino acids similar to this compound.

Table 1: Diastereomeric Salt Resolution of a Structurally Similar Amino Acid

ParameterValueReference
Chiral Resolving Agent(R)-(+)-α-Phenylethylamine[1]
SolventChloroform/Ethanol (95:5)[1]
Temperature55°C followed by gradual cooling to 0-5°C[1]
Yield of Diastereomeric Salt79.2%[1]
Enantiomeric Excess (e.e.) >99% [1]

Table 2: Chiral HPLC of Aliphatic Amino Acids

ParameterDescriptionReference
Chiral Stationary PhaseGlycopeptide-based (e.g., Teicoplanin)[2]
Mobile PhaseMethanol/Ammonium formate buffer[2]
Resolution (Rs) Baseline resolution for enantiomers [2]

Experimental Protocols

Protocol 1: Purification by Diastereomeric Salt Crystallization

This protocol is adapted from a method for a structurally similar compound and may require optimization for this compound.[1]

  • Salt Formation:

    • Dissolve the racemic 2-amino-5-methylhexanoic acid in a suitable solvent (e.g., a mixture of chloroform and ethanol).

    • Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) to the solution.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For maximum crystal formation, place the flask in an ice bath or refrigerator.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Liberation of the (R)-Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., 2M HCl) until the pH of the solution is acidic (pH ~1-2). This will protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.

    • Extract the free this compound with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

Protocol 2: Purification by Chiral HPLC

This is a general protocol for the chiral separation of underivatized aliphatic amino acids and should be optimized for this compound.[2]

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A chiral column suitable for amino acids, such as a teicoplanin-based CSP (e.g., Agilent InfinityLab Poroshell 120 Chiral-T).

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol) and an aqueous buffer (e.g., ammonium formate). The exact ratio should be optimized.

    • Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the peaks corresponding to the (R) and (S) enantiomers. The elution order should be confirmed using a standard of the pure (R)-enantiomer if available.

    • For preparative separations, collect the fraction containing the desired (R)-enantiomer.

Protocol 3: Purification by Recrystallization

This is a general protocol for the recrystallization of a solid organic compound.

  • Solvent Selection:

    • Choose a solvent or solvent system in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for amino acids include water, ethanol, or mixtures like ethanol/water.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • To maximize crystal yield, cool the flask further in an ice bath.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a desiccator under vacuum.

Visualizations

experimental_workflow_diastereomeric_resolution start Racemic 2-amino-5- methylhexanoic acid salt_formation Add Chiral Resolving Agent & Solvent start->salt_formation crystallization Cool to Induce Crystallization salt_formation->crystallization filtration Filter to Isolate Diastereomeric Salt crystallization->filtration liberation Liberate Enantiomer (Acidification & Extraction) filtration->liberation end Purified (R)-2-amino-5- methylhexanoic acid liberation->end

Caption: Workflow for Diastereomeric Salt Resolution.

experimental_workflow_chiral_hplc start Sample containing This compound preparation Dissolve in Mobile Phase & Filter start->preparation injection Inject onto Chiral HPLC Column preparation->injection separation Separation of Enantiomers injection->separation detection Detect Separated Enantiomers separation->detection collection Collect (R)-Enantiomer Fraction (Preparative) separation->collection end Pure (R)-2-amino-5- methylhexanoic acid collection->end

Caption: Workflow for Chiral HPLC Purification.

experimental_workflow_recrystallization start Crude (R)-2-amino-5- methylhexanoic acid dissolution Dissolve in Minimum Hot Solvent start->dissolution cooling Slow Cooling to Form Crystals dissolution->cooling filtration Filter to Collect Crystals cooling->filtration drying Dry Purified Crystals filtration->drying end Pure (R)-2-amino-5- methylhexanoic acid drying->end

Caption: Workflow for Recrystallization.

References

Technical Support Center: Preventing Racemization in Reactions with (R)-leucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent racemization during chemical reactions involving (R)-leucine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for reactions with (R)-leucine?

A1: Racemization is the process where an enantiomerically pure compound, such as (R)-leucine, converts into a mixture of equal parts of both its (R) and (S) enantiomers. This results in a loss of optical activity. In drug development and other stereospecific applications, only one enantiomer (e.g., (R)-leucine) may be biologically active, while the other could be inactive or even cause harmful side effects. Therefore, maintaining the stereochemical integrity of (R)-leucine throughout a reaction sequence is critical.

Q2: What are the primary causes of racemization during reactions involving (R)-leucine?

A2: Racemization of amino acids like (R)-leucine typically occurs through the formation of a planar, achiral intermediate. The two main mechanisms are:

  • Oxazolone Formation: In peptide coupling reactions, the activated carboxyl group of an N-protected leucine can cyclize to form a planar oxazolone intermediate. This intermediate is susceptible to deprotonation and reprotonation at the alpha-carbon, leading to a loss of stereochemistry.

  • Direct Enolization: Under basic conditions, a proton can be directly abstracted from the alpha-carbon of the amino acid, forming a planar enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in racemization.

Factors that promote these mechanisms and thus increase the risk of racemization include:

  • High Temperatures: Increased thermal energy can overcome the activation barrier for racemization.

  • Strongly Basic or Acidic Conditions: Both extremes of pH can catalyze the formation of planar intermediates.[1]

  • Polar Solvents: Solvents that can stabilize charged intermediates may facilitate racemization.

  • Certain Reagents: Coupling reagents, especially carbodiimides used without additives, and strong, non-hindered bases can significantly promote racemization.

Q3: Which reaction steps are most susceptible to racemization when working with (R)-leucine?

A3: The most critical step for racemization is typically the activation of the carboxylic acid group for amide bond formation (peptide coupling). During this step, the activated leucine derivative is highly susceptible to oxazolone formation. Other reactions, such as esterification under harsh acidic or basic conditions, can also lead to racemization.

Q4: How can I detect and quantify the extent of racemization in my (R)-leucine-containing product?

A4: The most common and reliable method for quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC) .[2][3][4] This technique uses a chiral stationary phase to separate the desired (R)-containing diastereomer from the undesired (S)-containing diastereomer. By comparing the peak areas, you can accurately determine the percentage of racemization.[2]

Troubleshooting Guides

Issue 1: Significant Racemization Detected After a Peptide Coupling Reaction
Potential Cause Recommended Solution
Inappropriate Coupling Reagent Avoid using carbodiimides (e.g., DCC, DIC) alone. For sensitive couplings, consider using aminium/uronium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) based reagents, which are generally associated with lower racemization levels.[5]
Absence of Racemization Suppressing Additives Always use an additive when employing carbodiimide coupling reagents. OxymaPure and HOAt are generally more effective at suppressing racemization than HOBt.[6][7][8]
Excessive or Strong Base Use the minimum necessary equivalents of a sterically hindered and weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger, less hindered bases like diisopropylethylamine (DIPEA).
High Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0°C). While this may slow down the reaction rate, it significantly reduces the rate of racemization.
Prolonged Pre-activation Time Minimize the time the amino acid is in its activated state before the addition of the amine component. A short pre-activation time (1-5 minutes) is often sufficient.
Inappropriate Solvent If possible, use less polar solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may lead to less racemization compared to highly polar solvents like dimethylformamide (DMF). However, solubility of reagents must be considered.
Issue 2: Racemization Observed During Esterification of (R)-leucine
Potential Cause Recommended Solution
Harsh Reaction Conditions (e.g., Fischer Esterification) Avoid high temperatures and strong acid catalysis. Employ milder esterification methods such as the Steglich esterification, which uses DCC and a catalytic amount of DMAP at room temperature.
Use of a Strong Base If a base is required, use a non-nucleophilic, sterically hindered base at low temperatures to deprotonate the carboxylic acid without abstracting the alpha-proton.
Issue 3: Racemization Occurring During Protection or Deprotection Steps
Potential Cause Recommended Solution
Inappropriate Protecting Group Strategy For the N-terminus, consider using a protecting group known to reduce racemization, such as the benzyloxycarbonyl (Z) group. For particularly sensitive syntheses, the 2,4-dinitro-6-phenyl-benzenesulfenyl (DNPBS) group has been shown to be highly effective at suppressing racemization.
Harsh Deprotection Conditions Use the mildest possible conditions for deprotection. For example, Fmoc deprotection is typically carried out under mild basic conditions (e.g., piperidine in DMF), which is less prone to causing racemization compared to the strong acidic conditions required for Boc deprotection.

Data Presentation

Table 1: Comparison of Racemization Levels with Different Coupling Additives

Model ReactionCoupling ReagentAdditive% Racemization (D-Isomer)Reference
Z-Phg-Pro-NH₂DICHOBt9.3[8]
Z-Phg-Pro-NH₂DICOxymaPure1.1[8]
Z-Phe-Val-Pro-NH₂DICHOBt14.8[9]
Z-Phe-Val-Pro-NH₂DICHOAt5.9[9]
Z-Phe-Val-Pro-NH₂DICOxyma-B5.1[9]
H-Gly-Ser-Phe-NH₂DICHOBt3.3[9]
H-Gly-Ser-Phe-NH₂DICOxyma-B0.3[9]

Data is for model peptides containing racemization-prone residues and serves as a comparative guide.

Table 2: Influence of Coupling Reagent on Epimerization of Fmoc-Ser(tBu)-OH

Coupling Reagent% EpimerizationReference
HBTUHigh[10]
HATUHigh[10]
PyBOPHigh[10]
DCCHigh[10]
DEPBTLow[10]
MYMsA (Ynamide)Low[10]
MYMTsA (Ynamide)Low[10]

Data for the sensitive amino acid Serine highlights the significant impact of the coupling reagent choice on racemization.

Experimental Protocols

Protocol 1: General Procedure for a Racemization-Suppressed Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS)
  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the N-Fmoc protected (R)-leucine (3-5 equivalents relative to resin loading) in DMF.

    • Add a racemization-suppressing additive such as OxymaPure or HOAt (3-5 equivalents).

    • Add the coupling reagent (e.g., DIC, 3-5 equivalents).

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the washed resin. Agitate the mixture for 1-2 hours at room temperature. For particularly sensitive couplings, the reaction can be performed at 0°C for a longer duration.

  • Washing: Wash the resin with DMF (at least 3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Introduction of the Bom Protecting Group for Histidine

The benzyloxymethyl (Bom) group is effective in suppressing the racemization of histidine residues.[11]

  • Preparation of N(τ)-Bom-histidine: To a solution of N(α), N(τ)-bis(tert-butyloxycarbonyl)-L-histidine methyl ester in ether, add 4-bromobenzyl bromomethyl ether.

  • Allow the mixture to stand at room temperature for several hours and then evaporate the solvent.

  • Dissolve the residue in methanol and add triethylamine.

  • After stirring, evaporate the solvent to yield the crude product, which can be further purified by chromatography.

  • The resulting N(τ)-Bom protected histidine can then be used in peptide synthesis after appropriate manipulation of the N(α)-protecting group and ester hydrolysis.

Note: This is a generalized procedure based on literature descriptions. Specific conditions may need to be optimized.

Protocol 3: Chiral HPLC Analysis of Racemization
  • Sample Preparation:

    • Take a small aliquot of the crude reaction product containing the (R)-leucine moiety.

    • If analyzing a peptide, hydrolyze the peptide bond under acidic conditions (e.g., 6M HCl at 110°C for 24 hours) to release the free amino acids.

    • Derivatize the amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers that can be separated on a standard C18 column.[12]

  • HPLC Conditions:

    • Column: A chiral HPLC column (e.g., amylose- or cellulose-based) for direct analysis of diastereomeric peptides, or a standard C18 column for the analysis of derivatized amino acids.[3][4]

    • Mobile Phase: A typical mobile phase for chiral separations might consist of a mixture of hexane/isopropanol or acetonitrile/water with additives like trifluoroacetic acid (TFA). The exact composition will depend on the column and the analyte.

    • Detection: UV detection at an appropriate wavelength (e.g., 214 nm for peptide bonds or 340 nm for FDAA derivatives).

  • Data Analysis:

    • Inject a standard containing both the desired (R)-leucine diastereomer and the undesired (S)-leucine diastereomer to determine their respective retention times.

    • Inject the sample and integrate the peak areas of the two diastereomers.

    • Calculate the percentage of racemization using the formula: % Racemization = [Area of (S)-diastereomer / (Area of (R)-diastereomer + Area of (S)-diastereomer)] x 100

Mandatory Visualizations

Racemization Mechanisms

racemization_mechanisms cluster_oxazolone Oxazolone Formation Mechanism cluster_enolate Direct Enolization Mechanism start_ox (R)-Leucine Derivative (Activated Carboxyl) oxazolone Planar Oxazolone Intermediate start_ox->oxazolone Cyclization end_R_ox (R)-Product oxazolone->end_R_ox Aminolysis (front attack) end_S_ox (S)-Product (Racemized) oxazolone->end_S_ox Aminolysis (back attack) start_en (R)-Leucine Derivative enolate Planar Enolate Intermediate start_en->enolate Base (proton abstraction) end_R_en (R)-Product enolate->end_R_en Reprotonation (front) end_S_en (S)-Product (Racemized) enolate->end_S_en Reprotonation (back)

Caption: Mechanisms of racemization for (R)-leucine.

Racemization Suppression by HOBt

hobt_suppression cluster_racemization_path Racemization Pathway (slower) cluster_hobt_path HOBt-Mediated Pathway (faster) activated_acid Activated (R)-Leucine (e.g., O-acylisourea) oxazolone Oxazolone Formation activated_acid->oxazolone Intramolecular Cyclization hobt_ester HOBt Active Ester activated_acid->hobt_ester + HOBt racemized_product Racemized Product oxazolone->racemized_product desired_product Desired (R)-Product (No Racemization) hobt_ester->desired_product + Amine

Caption: HOBt suppresses racemization by providing a faster coupling pathway.

Troubleshooting Workflow for High Racemization

troubleshooting_workflow cluster_solutions1 Solutions for Reagents cluster_solutions2 Solutions for Conditions cluster_solutions3 Solutions for Base start High Racemization Detected in Product check_reagents 1. Evaluate Coupling Reagents and Additives start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Using appropriate reagents/additives? sol1a Switch to HATU/HBTU/PyBOP check_reagents->sol1a No sol1b Add/Switch to Oxyma/HOAt check_reagents->sol1b No check_base 3. Review Base Usage check_conditions->check_base Optimized temperature and solvent? sol2a Lower temperature to 0°C check_conditions->sol2a No sol2b Use less polar solvent (e.g., DCM) check_conditions->sol2b No end Racemization Minimized check_base->end Using weak, hindered base? sol3a Switch to NMM or Collidine check_base->sol3a No sol3b Use minimum equivalents check_base->sol3b No sol1a->check_conditions sol1b->check_conditions sol2a->check_base sol2b->check_base sol3a->end sol3b->end

Caption: A logical workflow for troubleshooting high racemization levels.

References

Technical Support Center: Chiral Separation of Leucine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for scientists, researchers, and drug development professionals encountering challenges with the chiral separation of D- and L-leucine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary technique for separating leucine enantiomers?

A1: The most effective and widely used technique for separating leucine enantiomers is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). This method provides high versatility through a wide selection of CSPs and mobile phase compositions. Alternative techniques include Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Gas Chromatography (GC), though the latter typically requires derivatization.[1]

Q2: I am seeing poor or no resolution between the D- and L-leucine peaks. What are the common causes and solutions?

A2: Poor or no resolution is a common issue in chiral separations. The solution involves a systematic optimization of several experimental parameters.

Possible Causes & Recommended Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. Leucine and other amino acids have been successfully resolved on various CSPs.

    • Recommendation: Screen different types of CSPs. Crown-ether, macrocyclic glycopeptide (e.g., teicoplanin-based), and certain polysaccharide-based columns are often effective for underivatized amino acids.[2][3][4] For derivatized leucine, polysaccharide-based CSPs are a common choice.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, directly influences selectivity.

    • Recommendation:

      • Vary the Organic Modifier: Adjust the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous phase. For some CSPs, enantioselectivity increases with the concentration of the organic modifier.[3]

      • Introduce an Acidic Additive: Small amounts of acids like trifluoroacetic acid (TFA), formic acid (FA), or perchloric acid (HClO₄) are often required.[2][4][5] These additives can improve peak shape and influence selectivity by controlling the ionization state of the amino acid.

      • Optimize pH: The pH of the mobile phase is crucial as it affects the ionization of leucine. Optimal separation is often achieved at specific pH ranges, such as pH 3–4 or 6–7.[6][7]

  • Incorrect Temperature: Column temperature can significantly impact chiral separations.

    • Recommendation: Investigate the effect of temperature. Both increasing and decreasing the temperature can improve resolution, depending on the thermodynamic properties of the interaction between the analyte and the CSP.[8]

Q3: My leucine peaks are tailing or showing poor shape. How can I fix this?

A3: Peak tailing in the analysis of amino acids is often related to their zwitterionic nature and secondary interactions with the stationary phase.

Possible Causes & Recommended Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica support can cause undesirable interactions.

    • Recommendation: Add a competitor to the mobile phase. A small amount of an acidic modifier like TFA or FA can suppress these interactions.[2][5]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shapes.

    • Recommendation: Adjust the mobile phase pH to ensure a consistent ionization state for leucine.[7]

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Recommendation: Reduce the sample concentration or injection volume.

Q4: My retention times are drifting and inconsistent. What should I investigate?

A4: Inconsistent retention times can compromise the reliability of your analytical method.

Possible Causes & Recommended Solutions:

  • Column Equilibration: Chiral columns, especially when using mobile phases with additives, can require extended equilibration times.

    • Recommendation: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Running the separation in isocratic mode is common and can reduce re-equilibration issues.[9]

  • Additive Memory Effects: Acidic or basic additives can adsorb to the stationary phase and column hardware, persisting even after the mobile phase is changed. This "memory effect" can alter selectivity and retention.[9]

    • Recommendation: Dedicate a specific column to a particular mobile phase system if possible. If you must switch between methods, implement a rigorous column flushing procedure.

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of volatile components.

    • Recommendation: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Q5: How can I separate leucine isomers from isoleucine isomers, which often co-elute?

A5: The separation of structural isomers (leucine and isoleucine) from their respective enantiomers is a known challenge.

Possible Causes & Recommended Solutions:

  • Insufficient Column Selectivity: The selected chiral column may not possess the necessary chemoselectivity to separate the structural isomers in addition to the enantioselectivity for the chiral pairs.

    • Recommendation:

      • Use a Dual-Column System: A powerful approach is to connect an achiral column (like HILIC or a suitable reversed-phase column) in series with a chiral column. The achiral column first separates the leucine and isoleucine, and the chiral column then resolves the D/L pairs of each.[2]

      • Optimize a Single Column Method: Some CSPs, such as certain teicoplanin-based columns, have demonstrated the ability to separate both the enantiomers and the positional isomers of amino acids in a single run.[10] Method optimization, particularly of the mobile phase, is critical in these cases.

Experimental Protocols & Data

General Experimental Protocol for Chiral Separation of Underivatized Leucine

This protocol provides a starting point for method development. Optimization will be required based on the specific instrumentation and column used.

  • Column Selection:

    • Primary Recommendation: Crown-ether based CSP (e.g., ChiroSil SCA(-)) or a macrocyclic glycopeptide CSP (e.g., Astec CHIROBIOTIC T).[3][4]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous component containing an acidic modifier. A common starting point is 80-90% organic solvent.[4]

    • Example: For a crown-ether column, a mobile phase of 84% Methanol / 16% Water with 5 mM Perchloric Acid (HClO₄) has been shown to be effective.[4]

  • HPLC System Parameters:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (can be varied from 5 °C to 50 °C for optimization).[8]

    • Detection: UV at a low wavelength, typically 200-225 nm, as underivatized amino acids lack a strong chromophore.[7]

    • Injection Volume: 5 - 10 µL.

  • Sample Preparation:

    • Dissolve the D/L-leucine standard or sample in the mobile phase to a concentration of approximately 0.1 - 1.0 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Assess the resolution (Rs), selectivity (α), and retention factors (k').

    • Systematically adjust mobile phase composition (organic modifier percentage, acid concentration) and temperature to optimize the separation.

Quantitative Data: Example Method Parameters

The table below summarizes example conditions from various studies for the chiral separation of leucine and other amino acids. This data can serve as a starting point for method development.

ParameterMethod 1 (Crown-Ether CSP)[4]Method 2 (Teicoplanin CSP)[3]Method 3 (Amylose CSP, Dipeptide)[11]
Analyte Serine, Glutamic Acid (similar amino acids)DL-Leucine & other amino acidsDL-Leucine-DL-Tryptophan Dipeptide
Column (CSP) ChiroSil® SCA(-)Astec CHIROBIOTIC® TAmyCoat-RP
Dimensions 15 cm × 4.6 mm, 5 µm25 cm x 4.6 mm150 x 4.6 mm, 5 µm
Mobile Phase 84% MeOH / 16% H₂O, 5 mM HClO₄Water:Methanol:Formic AcidAmmonium Acetate (10mM):Methanol:Acetonitrile (50:5:45, v/v)
Flow Rate Not Specified (typically 0.5-1.0 mL/min)Not Specified (typically 0.5-1.0 mL/min)0.8 mL/min
Temperature Not Specified (typically ambient)Not Specified (typically ambient)25 °C
Detection UV (wavelength not specified)UV (wavelength not specified)UV at 230 nm
Retention (k'₁) 1.37 (Serine), 1.45 (Glutamic Acid)4.421 (L-Leucine)2.25 (LL-), 3.60 (DD-), 5.00 (DL-), 6.50 (LD-)
Selectivity (α) 1.99 (Serine), 1.60 (Glutamic Acid)1.341.60, 1.39, 1.30
Resolution (Rs) Baseline6.397.76, 8.05, 7.19

Visualizations

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical workflow for addressing poor or no resolution in the chiral separation of leucine isomers.

G Troubleshooting Workflow for Poor Resolution cluster_mp Mobile Phase Optimization Loop Start Poor or No Resolution (Rs < 1.5) CSP Step 1: Evaluate CSP Is it suitable for underivatized amino acids? (e.g., Crown Ether, Teicoplanin) Start->CSP MobilePhase Step 2: Optimize Mobile Phase CSP->MobilePhase CSP is appropriate Organic Adjust Organic Modifier (MeOH/ACN %) MobilePhase->Organic Additive Adjust Acidic Additive (TFA, FA, HClO4 conc.) Organic->Additive Organic->Additive Iterate pH Check Mobile Phase pH Additive->pH Additive->pH Iterate pH->Organic Iterate Temp Step 3: Optimize Temperature (e.g., test at 15°C, 25°C, 40°C) pH->Temp Still no resolution CheckSystem Step 4: Check System Health (e.g., leaks, column age) Temp->CheckSystem Success Resolution Achieved (Rs >= 1.5) CheckSystem->Success If resolved

Caption: A step-by-step workflow for troubleshooting poor chiral resolution.

Parameter Interdependencies in Chiral Separation

This diagram illustrates the relationship between key experimental parameters and their effect on the quality of the chiral separation.

G Key Parameter Relationships in Chiral HPLC cluster_params Adjustable Parameters cluster_outputs Chromatographic Outputs CSP Chiral Stationary Phase (CSP) Selectivity Selectivity (α) CSP->Selectivity Primary Effect MobilePhase Mobile Phase (Organic %, Additive, pH) MobilePhase->Selectivity Strong Effect Retention Retention Time (tR) MobilePhase->Retention Temp Temperature Temp->Selectivity Modulates Efficiency Efficiency (N) Temp->Efficiency Temp->Retention FlowRate Flow Rate FlowRate->Efficiency FlowRate->Retention Inverse Effect Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

References

Technical Support Center: Scaling Up the Synthesis of (R)-2-amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (R)-2-amino-5-methylhexanoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a structured format to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable strategies for synthesizing enantiomerically pure this compound?

A1: The two primary scalable approaches are:

  • Diastereomeric Salt Resolution: This classic method involves the synthesis of a racemic mixture of 2-amino-5-methylhexanoic acid, followed by resolution using a chiral resolving agent like (R)-(+)-α-phenylethylamine. The diastereomeric salts exhibit different solubilities, allowing for separation by fractional crystallization.[1]

  • Asymmetric Synthesis using Chiral Auxiliaries: This method involves attaching a chiral auxiliary to a precursor molecule to direct the stereoselective introduction of the amino group, leading to the desired (R)-enantiomer. The auxiliary is subsequently cleaved and can often be recovered.

Q2: I am observing low enantiomeric excess (e.e.) in my final product. What are the likely causes?

A2: Low enantiomeric excess can stem from several factors:

  • Inefficient Resolution: In diastereomeric salt resolution, this can be due to incomplete separation of diastereomers, co-crystallization, or racemization during salt breaking.

  • Poor Stereocontrol: In asymmetric synthesis, suboptimal reaction conditions (temperature, solvent, catalyst) can lead to poor stereochemical control.

  • Racemization: The chiral center of the amino acid can be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures during workup or purification.

Q3: My overall yield is low. What are the key steps to investigate for yield loss?

A3: Significant yield loss can occur at multiple stages:

  • Incomplete Reactions: Ensure all starting materials are consumed by monitoring the reaction progress using techniques like TLC or HPLC.

  • Side Reactions: Reductive amination, a common step, can have side reactions such as the reduction of the starting carbonyl to an alcohol.[2]

  • Purification Losses: Losses during crystallization, extraction, and chromatography can be substantial. Optimize solvent systems and techniques for efficient product recovery.

  • Product Decomposition: The amino acid product may be unstable under certain pH or temperature conditions.

Q4: What are the critical parameters to control during the crystallization of the diastereomeric salt?

A4: For successful diastereomeric salt resolution, carefully control the following:

  • Solvent System: The choice of solvent is crucial for achieving a significant solubility difference between the diastereomeric salts.[1]

  • Temperature Profile: A gradual cooling rate is essential to promote the selective crystallization of the desired diastereomer and prevent the entrapment of the undesired one.[1]

  • Stoichiometry of Resolving Agent: Using the correct molar ratio of the resolving agent is critical for efficient salt formation and crystallization.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Diastereoselectivity in Resolution Suboptimal solvent system for crystallization.Screen a variety of solvents and solvent mixtures to maximize the solubility difference between the diastereomeric salts.[1]
Cooling rate is too fast.Implement a programmed, slow cooling profile to allow for selective crystallization.[1]
Impure resolving agent.Verify the purity and enantiomeric excess of the chiral resolving agent before use.
Low Yield in Reductive Amination Step Reduction of the starting keto acid to a hydroxy acid.Use a milder reducing agent that selectively reduces the imine intermediate, such as sodium triacetoxyborohydride (STAB).[3][4]
Incomplete imine formation.Ensure the removal of water formed during imine formation, for example, by using a Dean-Stark apparatus or molecular sieves.
Racemization of the Final Product Harsh pH conditions during workup or purification.Maintain a neutral or mildly acidic pH during extraction and purification steps. Avoid strong acids or bases.
Elevated temperatures during solvent removal.Use rotary evaporation under reduced pressure at a moderate temperature to remove solvents.
Difficulty in Removing the Chiral Auxiliary Incomplete cleavage reaction.Monitor the cleavage reaction closely and consider optimizing reaction time, temperature, or reagent stoichiometry.
Emulsion formation during workup.Add brine or adjust the pH to break up emulsions during aqueous workup.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol outlines a scalable synthesis of this compound via the resolution of a racemic mixture.

Step 1: Synthesis of Racemic 2-Amino-5-methylhexanoic Acid

A common method is the Strecker synthesis starting from 4-methylpentanal.

Step 2: Diastereomeric Salt Formation and Crystallization

  • Dissolve the racemic 2-amino-5-methylhexanoic acid in a suitable solvent mixture (e.g., a mixture of chloroform and ethanol).[1]

  • Add a stoichiometric amount of (R)-(+)-α-phenylethylamine at an elevated temperature (e.g., 55 °C) with stirring.[1]

  • Slowly cool the solution to room temperature and then to 0-5 °C to induce crystallization of the less soluble diastereomeric salt ((R)-acid with (R)-amine).[1]

  • Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.

Step 3: Liberation of this compound

  • Suspend the isolated diastereomeric salt in water.

  • Acidify the suspension with a mineral acid (e.g., HCl) to a pH of approximately 1-2 to break the salt.

  • The chiral amine will be protonated and remain in the aqueous phase. The desired amino acid may precipitate or can be isolated by ion-exchange chromatography.

  • Wash the isolated amino acid with water and dry under vacuum.

Step 4: Recovery of the Chiral Resolving Agent

  • Basify the aqueous filtrate from Step 3 with a base (e.g., NaOH) to deprotonate the chiral amine.

  • Extract the chiral amine with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to recover the (R)-(+)-α-phenylethylamine.

Data Presentation

Table 1: Diastereomeric Salt Resolution Optimization

Parameter Condition A Condition B (Optimized) Condition C
Solvent System MethanolChloroform/Ethanol (95:5)[1]Toluene
Cooling Profile Rapid cooling to 0 °CGradual cooling from 55 °C to 0 °C over 4 hours[1]Stepwise cooling
Yield of (R)-enantiomer salt 65%79.2%[1]72%
Enantiomeric Excess (e.e.) 92%>99%[1]95%

Table 2: Reductive Amination Reducing Agent Comparison

Reducing Agent Yield of Amine Yield of Alcohol Byproduct Reaction Time
Sodium Borohydride (NaBH₄)60%35%2 hours
Sodium Cyanoborohydride (NaBH₃CN)85%10%4 hours
Sodium Triacetoxyborohydride (NaBH(OAc)₃)92%<5%3 hours

Visualizations

Experimental_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Resolution cluster_isolation Isolation & Recovery Start 4-Methylpentanal Strecker Strecker Synthesis Start->Strecker Racemate Racemic 2-Amino-5-methylhexanoic Acid Strecker->Racemate Salt_Formation Diastereomeric Salt Formation (+ (R)-alpha-phenylethylamine) Racemate->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization R_Salt (R)-Acid-(R)-Amine Salt Crystallization->R_Salt Precipitate S_Salt_Sol Soluble (S)-Acid-(R)-Amine Salt Crystallization->S_Salt_Sol Mother Liquor Salt_Breaking Acidification (HCl) R_Salt->Salt_Breaking Amine_Recovery Basification & Extraction S_Salt_Sol->Amine_Recovery Final_Product This compound Salt_Breaking->Final_Product Recovered_Amine Recovered (R)-alpha-phenylethylamine Amine_Recovery->Recovered_Amine

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Enantiomeric Excess? Cause1 Inefficient Resolution? Start->Cause1 Yes Cause2 Racemization? Start->Cause2 No Solution1a Optimize Solvent System Cause1->Solution1a Check Solution1b Control Cooling Rate Cause1->Solution1b Check Solution2a Use Milder pH in Workup Cause2->Solution2a Check Solution2b Lower Purification Temperature Cause2->Solution2b Check

Caption: Troubleshooting logic for addressing low enantiomeric excess.

References

Technical Support Center: Analytical Method Development for Resolving Impurities in (R)-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in developing and troubleshooting analytical methods for the resolution of impurities in (R)-leucine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an analytical method for (R)-leucine impurities?

The main challenges stem from the physicochemical properties of leucine and the nature of its potential impurities.[1] Key issues include:

  • Chiral Separation: The most critical impurity is the enantiomer, (S)-leucine (L-leucine). Baseline separation of enantiomers requires specialized chiral stationary phases (CSPs) or chiral mobile phase additives.

  • Isomeric Impurities: Leucine has isomers such as isoleucine, alloisoleucine, and norleucine, which have the same molecular weight and can be difficult to resolve from (R)-leucine and each other.[1]

  • Lack of a Strong UV Chromophore: Leucine does not have a significant UV-absorbing functional group, making detection by standard UV-Vis detectors challenging at low concentrations without derivatization.[1][2]

  • High Polarity: As an amino acid, leucine is highly polar, leading to poor retention on traditional reversed-phase (RP) HPLC columns like C18.[1][2]

Q2: What are the recommended analytical techniques for resolving impurities in (R)-leucine?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

  • Chiral HPLC: This is the preferred method for enantiomeric purity. It utilizes a chiral stationary phase (CSP) to differentiate between (R)- and (S)-leucine.[3]

  • Reversed-Phase (RP) HPLC with Derivatization: To address the lack of a UV chromophore and improve retention, pre-column or post-column derivatization can be employed.[2][4] Common derivatizing agents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and phenylisothiocyanate (PITC).[5][6][7]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for retaining and separating polar compounds like amino acids without the need for derivatization.[1][8]

  • Gas Chromatography (GC): GC can also be used, but it requires derivatization to make the amino acids volatile.[9][10] Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[10]

Q3: How do I select an appropriate chiral column for separating leucine enantiomers?

The selection of a chiral stationary phase (CSP) is crucial and often requires screening.[11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are commonly used for amino acid separations.[12] A systematic screening approach with different columns and mobile phases is the most effective way to find the optimal conditions.[11]

Q4: When should I consider derivatization for my analysis?

Derivatization is necessary when:

  • Using standard UV-Vis detection to enhance sensitivity.[2]

  • Employing Gas Chromatography to increase the volatility of the amino acids.[10]

  • Improving chromatographic peak shape and resolution in some HPLC methods.

Q5: What are the key parameters to validate for an analytical method for (R)-leucine impurities?

Method validation should be performed in accordance with ICH guidelines and typically includes:[5][13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Recommended Action
Poor Resolution Between (R)- and (S)-Leucine Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide, macrocyclic glycopeptide).[3]
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier, additives, and pH.[3]
Incorrect column temperature.Evaluate the effect of temperature on the separation; lower temperatures often improve chiral resolution.[3]
Peak Tailing Secondary interactions with the stationary phase.For basic compounds, add a basic modifier like triethylamine (TEA) to the mobile phase. For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte protonated.[3]
Column overload.Reduce the sample concentration and inject a smaller volume.[3]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[15]
Peak Splitting or Broadening Column fouling or blockage at the inlet.Reverse flush the column. If this fails, replace the inlet frit or the guard column.[16]
Sample solvent incompatible with the mobile phase.Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
Column lifetime exceeded.For amino acid analysis, column lifetimes can be between 50 and 200 injections. Replace the column if it is old.[16]
No or Low Signal Intensity Ineffective derivatization (if applicable).Ensure fresh derivatization reagents are used and that the reaction conditions (pH, temperature, time) are optimal.
Incorrect detector settings.Verify that the detector wavelength is appropriate for the derivatized analyte and that the lamp is functioning correctly.[1]
Poor retention on the column.For RP-HPLC, consider adding an ion-pairing agent or switching to a HILIC column.[1]
GC Method Troubleshooting
Problem Potential Cause Recommended Action
Poor Peak Shape (Tailing) Incomplete derivatization.Optimize derivatization conditions (reagent excess, temperature, and reaction time). Ensure the sample is dry, as moisture can interfere with silylation.
Active sites in the GC system.Use a deactivated liner and column.
Ghost Peaks Carryover from previous injections.Clean the injection port and syringe. Run a blank gradient to identify the source of contamination.
Contaminated derivatization reagent.Use fresh, high-purity derivatization reagents.
Low Response Degradation of derivatives.TBDMS derivatives are more stable and less moisture-sensitive than TMS derivatives. Analyze samples promptly after derivatization.
Inefficient injection.Optimize injection temperature and split ratio.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity of (R)-Leucine

Objective: To separate and quantify (S)-leucine in an (R)-leucine sample.

  • Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile / Water (80/20, v/v)[17]

  • Flow Rate: 1.0 mL/min[17]

  • Column Temperature: 25°C[17]

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for underivatized amino acids. If derivatized, use a UV detector at the appropriate wavelength for the chosen derivatizing agent.

  • Injection Volume: 5 µL[17]

  • Sample Preparation: Dissolve the (R)-leucine sample in the mobile phase to a concentration of approximately 1 mg/mL.

RP-HPLC Method with Pre-column Derivatization (FMOC)

Objective: To determine the purity of (R)-leucine and quantify related amino acid impurities.

  • Column: Zorbax Eclipse AAA C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v)

  • Gradient:

    • 0-1.9 min: 0% B

    • 1.9-18.1 min: 0-57% B (linear gradient)

    • 18.1-18.6 min: 57-100% B (linear gradient)

    • 18.6-22.3 min: 100% B

    • 22.3-23.2 min: 100-0% B (linear gradient)

    • 23.2-26.0 min: 0% B (re-equilibration)

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 262 nm (for FMOC derivatives)

  • Injection Volume: 10 µL

  • Derivatization Protocol (Automated in Autosampler):

    • Mix 1 µL of sample with 2.5 µL of borate buffer.

    • Add 0.5 µL of FMOC reagent.

    • After a short reaction time, inject the mixture.

Visualizations

Experimental Workflow for Chiral HPLC Method Development

G Workflow for Chiral HPLC Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Select Chiral Columns (e.g., Polysaccharide, Macrocyclic Glycopeptide) C Perform Screening Runs A->C B Define Mobile Phase Systems (Normal Phase, Reversed Phase, Polar Organic) B->C D Evaluate Screening Results (Resolution, Peak Shape) C->D E Optimize Mobile Phase (Organic Modifier Ratio, Additives, pH) D->E F Optimize Temperature E->F G Fine-tune Flow Rate F->G H Perform Validation Studies (Specificity, Linearity, Accuracy, Precision) G->H I Finalized Analytical Method H->I

Caption: A stepwise workflow for developing a chiral HPLC method.

Troubleshooting Logic for Poor Peak Resolution in HPLC

G Troubleshooting Poor Peak Resolution Start Poor Resolution Observed CheckColumn Is the column appropriate for the separation? Start->CheckColumn CheckMobilePhase Is the mobile phase composition optimal? CheckColumn->CheckMobilePhase Yes SelectNewColumn Screen alternative columns CheckColumn->SelectNewColumn No CheckTemp Is the temperature optimized? CheckMobilePhase->CheckTemp Yes OptimizeMobilePhase Adjust organic modifier ratio, pH, and additives CheckMobilePhase->OptimizeMobilePhase No CheckFlow Is the flow rate too high? CheckTemp->CheckFlow Yes OptimizeTemp Test higher and lower temperatures CheckTemp->OptimizeTemp No ReduceFlow Decrease the flow rate CheckFlow->ReduceFlow Yes Resolved Problem Resolved CheckFlow->Resolved No SelectNewColumn->CheckMobilePhase OptimizeMobilePhase->CheckTemp OptimizeTemp->CheckFlow ReduceFlow->Resolved

Caption: A decision tree for troubleshooting poor HPLC peak resolution.

References

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of (R)-2-amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (e.e.) of chiral molecules such as (R)-2-amino-5-methylhexanoic acid is of paramount importance. The stereochemistry of active pharmaceutical ingredients (APIs) can significantly influence their pharmacological and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, supported by experimental data from closely related analogs and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy and precision, sample matrix, available instrumentation, and throughput needs. The most commonly employed techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Analytical MethodPrincipleTypical Stationary Phase/ReagentAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) or as diastereomeric derivatives on an achiral phase.[1]Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), macrocyclic glycopeptides, ligand exchange.[1][2]High resolution and accuracy, well-established, versatile, direct analysis of underivatized amino acids possible.[2][3]Chiral columns can be expensive, longer analysis times compared to some methods, higher solvent consumption.[3]
Chiral GC Separation of volatile enantiomeric derivatives on a chiral stationary phase.Chiral stationary phases like Chirasil-Val.High sensitivity and resolution, suitable for complex matrices when coupled with Mass Spectrometry (MS).[3]Requires derivatization to increase volatility, which adds a sample preparation step and potential for racemization.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[4]Chiral solvating agents (e.g., (R)-BINOL with 2-FPBA), chiral derivatizing agents (e.g., Mosher's acid).[3][5]Provides a direct measure of the molar ratio, non-separative, relatively fast analysis time, uses less solvent.[3]Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, potential for signal overlap.[6]
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[7]Cyclodextrins, chiral ionic liquids, macrocyclic antibiotics, chiral crown ethers.[8][9]High separation efficiency, low sample and reagent consumption, rapid analysis.[10]Lower concentration sensitivity compared to HPLC and GC unless coupled with sensitive detectors, reproducibility can be a concern.

Experimental Protocols and Workflows

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for amino acids and similar chiral molecules and should be optimized for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers.[3] The direct method using a chiral stationary phase is often preferred as it minimizes sample preparation.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.[3]

  • HPLC System and Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) is a good starting point for chiral acids.[11]

    • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA), for example, in a ratio of 90:10:0.1 (v/v/v). The TFA is crucial for good peak shape of acidic analytes.[1][11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Injection: Inject 10 µL of the prepared sample solution.[11]

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers. The elution order should be confirmed using a standard of the pure (R)-enantiomer.

    • Integrate the peak areas for each enantiomer (AreaR and AreaS).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(AreaR - AreaS) / (AreaR + AreaS)] x 100

Workflow for Chiral HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase inject Inject sample into HPLC system prep->inject separate Enantiomeric separation on chiral column inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate % e.e. integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method, particularly when coupled with a mass spectrometer. It requires the derivatization of the amino acid to make it volatile.

Experimental Protocol:

  • Derivatization:

    • Esterify the carboxylic acid group of 2-amino-5-methylhexanoic acid (e.g., with methanolic HCl).

    • Acylate the amino group with an achiral reagent (e.g., trifluoroacetic anhydride).

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).

  • GC System and Conditions:

    • Instrument: A gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Column: A chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An optimized temperature gradient is used to separate the enantiomers. For example, start at 80°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.

    • Injector and Detector Temperature: Typically 250°C.

  • Injection: Inject 1 µL of the prepared sample solution.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomer peaks, similar to the HPLC method.

Workflow for Chiral GC Analysis:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis derivatize Derivatize amino acid (esterification & acylation) dissolve Dissolve in solvent derivatize->dissolve inject Inject into GC system dissolve->inject separate Separation on chiral column inject->separate detect FID or MS Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate % e.e. integrate->calculate

Caption: Workflow for Chiral GC Analysis.

NMR Spectroscopy

NMR spectroscopy offers a non-separative method for determining enantiomeric excess by using a chiral auxiliary to induce chemical shift non-equivalence between the enantiomers.[4]

Experimental Protocol:

  • Sample Preparation (using a Chiral Solvating Agent):

    • In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl3).

    • Add 1.0 to 1.2 equivalents of a chiral solvating agent (e.g., a pre-mixed solution of (R)-BINOL and 2-formylphenylboronic acid).[3]

  • NMR Acquisition:

    • Acquire a high-resolution 1H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a set of signals that are well-resolved for the two diastereomeric complexes.

    • Carefully integrate the corresponding peaks for the (R) and (S) enantiomers (IntegralR and IntegralS).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(IntegralR - IntegralS) / (IntegralR + IntegralS)] x 100

Logical Diagram for NMR Enantiodiscrimination:

NMR_Logic cluster_sample Sample in NMR Tube cluster_interaction Interaction cluster_detection NMR Detection enantiomers Mixture of (R) and (S) -2-amino-5-methylhexanoic acid complexes Formation of transient diastereomeric complexes enantiomers->complexes csa Chiral Solvating Agent (e.g., (R)-BINOL/2-FPBA) csa->complexes signals Distinct NMR signals for each diastereomer complexes->signals integration Integration of signals signals->integration result % e.e. Calculation integration->result

Caption: Logic of NMR Enantiodiscrimination.

Capillary Electrophoresis (CE)

CE is a powerful technique for chiral separations, offering high efficiency and low sample consumption.[7]

Experimental Protocol:

  • Sample Preparation: Dissolve the amino acid sample in the background electrolyte or water to a concentration of 0.1-1 mg/mL.

  • CE System and Conditions:

    • Instrument: A capillary electrophoresis system with a UV detector.

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): An aqueous buffer (e.g., 50 mM phosphate buffer at pH 2.5) containing a chiral selector. Highly sulfated cyclodextrins are often effective for amino acid enantioseparations.

    • Voltage: 15-25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV at 200-210 nm.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomer peaks as described for HPLC.

Workflow for Capillary Electrophoresis Analysis:

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Analysis prepare_bge Prepare Background Electrolyte with Chiral Selector fill_capillary Fill capillary with BGE prepare_bge->fill_capillary dissolve_sample Dissolve sample inject Inject sample dissolve_sample->inject fill_capillary->inject separate Apply voltage for enantioseparation inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate % e.e. integrate->calculate

Caption: Workflow for Chiral CE Analysis.

References

A Researcher's Guide to the Validation of Analytical Methods for (R)-Leucine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific enantiomers of amino acids, such as (R)-leucine (also known as D-leucine), is critical. This guide provides an objective comparison of validated analytical methods for the quantification of (R)-leucine, supported by experimental data. It delves into the performance of High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols to assist in selecting the most suitable method for your research needs.

Method Performance Comparison

The selection of an analytical method for (R)-leucine quantification hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. Below is a summary of key validation parameters for commonly employed analytical techniques.

Validation ParameterLC-MS/MS for D-Leucine[1]GC-MS for Amino Acids (including Leucine)[1]HPLC with Chiral Derivatization (Indirect Method)
Linearity Range 0.001 - 1 µg/mLTypically 1 - 40 µg/mL[1]Dependent on derivatizing agent and detector
Lower Limit of Quantification (LLOQ) 0.001 µg/mL[1]~0.1 µg/mL[1]Nanogram to picogram levels achievable
Accuracy (% Bias) Within ±15%[1]Generally within ±15-20%[1]Typically within ±15%
Precision (%RSD) Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2%[1]Intra-day: <15%, Inter-day: <20%[1]Intra-day: <5%, Inter-day: <10%
Specificity High, due to mass spectrometric detectionHigh, with appropriate derivatization and chromatographyHigh, dependent on chiral derivatizing agent and chromatographic separation
Derivatization Required No (Direct analysis)[1]Yes[1]Yes (Chiral derivatization)[2][3]

Experimental Workflows and Signaling Pathways

A fundamental understanding of the analytical process is crucial for successful implementation and troubleshooting. The following diagram illustrates the general workflow for the validation of an analytical method.

Analytical Method Validation Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_analysis Perform Analyses prepare_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data statistical_analysis Statistical Analysis collect_data->statistical_analysis assess_parameters Assess Validation Parameters statistical_analysis->assess_parameters compare_criteria Compare with Acceptance Criteria assess_parameters->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop

General workflow for analytical method validation.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results.

Method 1: Validated LC-MS/MS Method for (R)-Leucine Quantification (Direct Analysis)

This method allows for the direct, sensitive, and specific quantification of (R)-leucine in biological matrices like human plasma without the need for derivatization.[1]

1. Sample Preparation:

  • A 100 µL aliquot of the biological sample (e.g., human plasma) is used.

  • Solid-phase extraction (SPE) with a suitable cation exchange cartridge is employed for the extraction of D- and L-Leucine.

  • Use a surrogate matrix, such as phosphate-buffered saline, for the preparation of calibration standards and quality control samples.

2. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system.

  • Chiral Column: A CHIRALPAK ZWIX(-) column is utilized for the enantiomeric separation.[1]

  • Mobile Phase: An isocratic mobile phase consisting of methanol/acetonitrile/1 mol/L ammonium formate/formic acid (500:500:25:2, v/v/v/v) is used.[1]

  • Flow Rate: The flow rate is maintained at 0.5 mL/min.[1]

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor and product ion transitions for (R)-leucine and its internal standard.

Method 2: GC-MS for Amino Acid Quantification (Indirect Analysis via Derivatization)

Gas chromatography-mass spectrometry offers a high-resolution alternative for amino acid analysis but typically requires a derivatization step to increase the volatility of the analytes.[1]

1. Sample Preparation and Derivatization:

  • A specific volume of the biological sample is deproteinized, often using an acid.

  • The sample is then dried, typically under a stream of nitrogen.

  • A two-step derivatization is performed:[1]

    • Esterification: The carboxyl group is esterified, for example, using 2 M HCl in methanol at 80°C for 60 minutes.

    • Acylation: The amino group is acylated using an agent like pentafluoropropionic anhydride (PFPA) in ethyl acetate at 65°C for 30 minutes.

  • The derivatized sample is then extracted into an organic solvent (e.g., toluene) for injection into the GC-MS.

2. GC-MS Analysis:

  • Gas Chromatograph: A gas chromatograph with a suitable chiral capillary column (e.g., Chirasil-L-Val) is used for separation.

  • Injection: A split-less injection of the derivatized sample is performed.

  • Oven Program: A temperature gradient is applied to the oven to separate the derivatized amino acids.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer is used for detection.

  • Ionization: Negative-ion chemical ionization (NICI) is often employed.[1]

  • Detection Mode: Selected-ion monitoring (SIM) is used for quantification, monitoring specific mass fragments of the derivatized (R)-leucine.[1]

Method 3: HPLC with Chiral Derivatization (Indirect Method)

This approach involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column.

1. Chiral Derivatization:

  • Chiral Derivatizing Agent (CDA): Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) or its analogs like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) are commonly used.[3] These reagents react with the primary amine group of leucine.

  • Reaction: The amino acid sample is reacted with the CDA in a suitable buffer (e.g., sodium bicarbonate) at a controlled temperature.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A conventional reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium phosphate) and an organic solvent (e.g., acetonitrile) is typically used.

  • Detection: The diastereomeric derivatives are detected by UV absorbance (e.g., at 340 nm for FDAA derivatives) or fluorescence, depending on the properties of the CDA.

Conclusion

The choice of an analytical method for the quantification of (R)-leucine is a critical decision that influences the accuracy and reliability of research outcomes.

  • LC-MS/MS offers high sensitivity and specificity for direct analysis without derivatization, making it a powerful tool for complex biological matrices.[1]

  • GC-MS provides excellent chromatographic resolution but necessitates a derivatization step to enhance the volatility of the amino acids.[1]

  • HPLC with chiral derivatization is a robust and widely accessible technique, particularly valuable when direct chiral separation is not feasible or when high sensitivity is required with fluorescent derivatizing agents.

The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to select and validate the most appropriate method for their specific analytical challenges in the quantification of (R)-leucine.

References

A Comparative Analysis of (R)-Leucine and (S)-Leucine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine, an essential branched-chain amino acid (BCAA), is a critical component in various physiological processes, most notably protein synthesis and metabolic regulation. It exists as two stereoisomers, (S)-leucine (L-leucine) and (R)-leucine (D-leucine). While (S)-leucine is the naturally abundant and proteinogenic form, (R)-leucine exhibits distinct biological activities that are of growing interest in pharmacological research. This guide provides a comprehensive, objective comparison of the biological roles, metabolic pathways, and physiological effects of (R)-leucine and (S)-leucine, supported by experimental data.

Core Biological Functions and Mechanisms

(S)-Leucine is renowned for its potent stimulation of muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1] It serves as a key building block for protein translation. In contrast, (R)-leucine is not incorporated into proteins via the standard ribosomal machinery.[2] Its biological effects are mediated through different mechanisms, including its role as a potential antagonist of glutamate receptors and its metabolic conversion to (S)-leucine.[2]

Data Presentation: Key Biological and Pharmacological Properties
Property(S)-Leucine (L-Leucine)(R)-Leucine (D-Leucine)References
Primary Biological Role Protein synthesis, mTORC1 activationGlutamate receptor antagonism, precursor to (S)-leucine[1][2]
Incorporation into Proteins YesNo[2]
Primary Metabolic Enzyme Branched-chain aminotransferase (BCAT)D-amino acid oxidase (DAO)[3]
Primary Site of Metabolism Muscle, Liver, Adipose TissueKidney, Liver[3]
Effect on Seizures Protective effectPotent anti-seizure and seizure-terminating effects[4][5]

Metabolic Pathways: A Tale of Two Enantiomers

The metabolic fates of (R)- and (S)-leucine are distinct, dictated by the stereospecificity of the enzymes involved.

(S)-Leucine Metabolism: (S)-Leucine is primarily metabolized in muscle, liver, and adipose tissue. The initial step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT) to form α-ketoisocaproate (α-KIC). α-KIC can then be either oxidized for energy or converted to other bioactive molecules.[3]

(R)-Leucine Metabolism: (R)-Leucine is metabolized by D-amino acid oxidase (DAO), an enzyme predominantly found in the kidneys and liver.[3] DAO converts (R)-leucine to α-KIC. This α-KIC can then enter the same metabolic pathways as that derived from (S)-leucine, including being transaminated to form (S)-leucine, a process known as chiral inversion.[3]

Quantitative Data: In Vivo Conversion of (R)-Leucine to (S)-Leucine in Rats
ParameterValueReference
Fraction of (R)-[²H₇]leucine converted to [²H₇]KIC 0.77[6]
Fraction of (R)-[²H₇]leucine converted to (S)-[²H₇]leucine Not directly reported, but can be inferred from KIC conversion
Effect of 5/6 nephrectomy on conversion to [²H₇]KIC Reduced to 0.25[6]

Diagram: Metabolic Pathways of (R)-Leucine and (S)-Leucine

metabolic_pathways cluster_S_leucine (S)-Leucine Metabolism cluster_R_leucine (R)-Leucine Metabolism S_Leucine (S)-Leucine BCAT Branched-chain aminotransferase (BCAT) S_Leucine->BCAT a_KIC α-Ketoisocaproate (α-KIC) BCAT->a_KIC α-Ketoisocaproate (α-KIC) Protein_Synthesis Protein_Synthesis a_KIC->Protein_Synthesis Protein Synthesis (via mTORC1) R_Leucine (R)-Leucine DAO D-amino acid oxidase (DAO) R_Leucine->DAO a_KIC_R α-Ketoisocaproate (α-KIC) DAO->a_KIC_R α-Ketoisocaproate (α-KIC) BCAT_R Branched-chain aminotransferase (BCAT) a_KIC_R->BCAT_R Chiral Inversion S_Leucine_from_R S_Leucine_from_R BCAT_R->S_Leucine_from_R (S)-Leucine

Metabolic fates of (S)-Leucine and (R)-Leucine.

Signaling Pathways

(S)-Leucine and the mTORC1 Pathway

(S)-Leucine is a potent activator of the mTORC1 signaling pathway, a master regulator of cell growth and protein synthesis. This activation leads to the phosphorylation of downstream targets, including p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the translation of mRNAs essential for muscle growth.[7]

Diagram: (S)-Leucine Activation of the mTORC1 Signaling Pathway

mTOR_pathway S_Leucine (S)-Leucine mTORC1 mTORC1 S_Leucine->mTORC1 activates S6K1 p70S6 Kinase 1 (S6K1) mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Translation mRNA Translation (Protein Synthesis) S6K1->Translation promotes eIF4E_BP1->Translation inhibits

(S)-Leucine signaling through the mTORC1 pathway.
(R)-Leucine and Glutamate Receptor Antagonism

(R)-Leucine has been shown to exhibit anti-seizure properties, and this effect is attributed to its role as a glutamate receptor antagonist.[4] Specifically, it is thought to act on N-methyl-D-aspartate (NMDA) receptors.[2] This mechanism is distinct from the metabolic and protein synthesis roles of (S)-leucine. In preclinical models, (R)-leucine was effective at terminating ongoing seizures, an effect not observed with (S)-leucine.[5]

Diagram: Proposed Mechanism of (R)-Leucine Action

R_Leucine_action R_Leucine (R)-Leucine NMDA_Receptor NMDA Receptor R_Leucine->NMDA_Receptor antagonizes Neuronal_Excitation Neuronal Excitation NMDA_Receptor->Neuronal_Excitation mediates Seizure_Activity Seizure Activity Neuronal_Excitation->Seizure_Activity can lead to

Proposed antagonistic action of (R)-Leucine on NMDA receptors.

Experimental Protocols

Measurement of Muscle Protein Synthesis (MPS) using Stable Isotope Tracers

Objective: To quantify the rate of muscle protein synthesis in response to (S)-leucine administration.

Methodology: This protocol is based on the primed continuous infusion of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]phenylalanine.[8]

  • Subject Preparation: Subjects are studied in a post-absorptive state. Catheters are inserted for tracer infusion and for arterialized venous blood sampling.

  • Tracer Infusion: A priming bolus of the tracer is administered, followed by a constant infusion to achieve isotopic steady state in the blood.

  • Baseline Sampling: After an equilibration period, baseline blood and muscle biopsy samples are collected.

  • Intervention: An oral dose of (S)-leucine is administered.

  • Post-Intervention Sampling: Blood samples are collected at regular intervals, and a final muscle biopsy is taken at the end of the study period.

  • Analysis: The incorporation of the labeled amino acid into muscle protein is measured by gas chromatography-mass spectrometry (GC-MS). The fractional synthetic rate (FSR) of muscle protein is calculated using the precursor-product model.

Assay of D-amino Acid Oxidase (DAO) Activity

Objective: To determine the kinetic parameters of DAO for (R)-leucine.

Methodology: DAO activity can be measured using various methods, including an oxygen consumption assay.[9]

  • Reaction Mixture: A reaction mixture is prepared containing a known concentration of recombinant DAO, FAD cofactor, and a suitable buffer (e.g., sodium pyrophosphate, pH 8.5).

  • Substrate Addition: The reaction is initiated by adding varying concentrations of (R)-leucine.

  • Measurement: The consumption of molecular oxygen is monitored using an oxygen electrode at a constant temperature (e.g., 25°C).

  • Data Analysis: The initial rates of oxygen consumption at different (R)-leucine concentrations are fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and maximum velocity (Vmax).

Assessment of mTORC1 Pathway Activation by Western Blotting

Objective: To evaluate the phosphorylation status of key proteins in the mTORC1 pathway following (S)-leucine stimulation.

Methodology: This protocol outlines the general steps for Western blot analysis.[10][11]

  • Cell Culture and Treatment: Cells (e.g., myotubes) are cultured and then stimulated with (S)-leucine for various time points.

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of mTORC1 pathway proteins (e.g., p-S6K1, total S6K1, p-4E-BP1, total 4E-BP1).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified to determine the relative phosphorylation levels.

Diagram: Experimental Workflow for Comparing (R)- and (S)-Leucine Effects

experimental_workflow cluster_S_Leucine (S)-Leucine Arm cluster_R_Leucine (R)-Leucine Arm start Experimental Design S_Leucine_Admin Administer (S)-Leucine start->S_Leucine_Admin R_Leucine_Admin Administer (R)-Leucine start->R_Leucine_Admin MPS_Measurement Measure Muscle Protein Synthesis (Stable Isotope Tracer) S_Leucine_Admin->MPS_Measurement mTOR_Analysis Analyze mTOR Pathway Activation (Western Blot) S_Leucine_Admin->mTOR_Analysis Data_Analysis Comparative Data Analysis MPS_Measurement->Data_Analysis mTOR_Analysis->Data_Analysis DAO_Assay Assay D-amino Acid Oxidase Activity R_Leucine_Admin->DAO_Assay Neuronal_Activity Measure Neuronal Activity (e.g., Patch Clamp) R_Leucine_Admin->Neuronal_Activity DAO_Assay->Data_Analysis Neuronal_Activity->Data_Analysis

Workflow for comparative analysis.

Conclusion

(S)-Leucine and (R)-leucine, while stereoisomers, exhibit markedly different biological activities and metabolic fates. (S)-Leucine is a cornerstone of protein anabolism, directly stimulating muscle protein synthesis through the well-characterized mTORC1 pathway. In contrast, (R)-leucine's effects are more nuanced, involving metabolic conversion to its (S)-enantiomer and direct pharmacological actions, such as glutamate receptor antagonism, which may have therapeutic potential in neurological disorders. A thorough understanding of these differences is crucial for researchers and drug development professionals in designing targeted nutritional and therapeutic strategies. Further investigation into the specific signaling pathways and receptor interactions of (R)-leucine will likely unveil new avenues for pharmacological intervention.

References

Comparative Reactivity of (R)-Leucine with other Chiral Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of (R)-leucine with other chiral amino acids in key chemical reactions relevant to drug development and peptide synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering a blend of qualitative comparisons, detailed experimental protocols, and visual representations of underlying principles.

Due to a scarcity of direct quantitative kinetic data for (R)-amino acids in the public domain, this guide draws upon data from studies on L-amino acids. The fundamental principles of steric and electronic effects on reactivity are generally applicable to both enantiomers in an achiral environment. The focus is on providing a framework for understanding and experimentally determining the relative reactivity of these crucial building blocks.

Data Presentation

The reactivity of amino acids in reactions such as N-acylation, esterification, and peptide coupling is significantly influenced by the steric and electronic properties of their side chains. (R)-leucine, with its isobutyl side chain, presents a moderate level of steric hindrance that affects its reactivity compared to other amino acids.

Table 1: Qualitative Comparison of Amino Acid Reactivity in Peptide Coupling

Amino AcidSide Chain StructureSteric HindranceGeneral Reactivity as Amine Nucleophile
(R)-Alanine-CH₃LowHigh
(R)-Leucine-CH₂CH(CH₃)₂ModerateModerate to Low[1]
(R)-Valine-CH(CH₃)₂HighLow[1]
(R)-Isoleucine-CH(CH₃)CH₂CH₃HighLow[1]
(R)-Phenylalanine-CH₂-PhModerate (Aromatic)High[2][3]

Note: Reactivity is inferred from studies on solid-phase peptide synthesis where certain amino acids are noted to be more "difficult" to couple, implying slower reaction rates or lower yields under standard conditions.[1]

Table 2: Relative Reactivity of Amino Acids in Fischer Esterification

Amino AcidSide Chain TypeRelative ReactivityRationale
(R)-LeucineAliphaticModerateSteric hindrance from the isobutyl group can impede the approach of the alcohol nucleophile.
(R)-AlanineAliphaticHighThe small methyl side chain offers minimal steric hindrance.
(R)-PhenylalanineAromaticHighThe aromatic ring can influence the electronic environment of the carboxylic acid, and studies have shown amino acids with aromatic side chains to be highly reactive in esterification.[2][3]
(R)-TyrosineAromaticHighSimilar to phenylalanine, the aromatic side chain contributes to high reactivity.[2][3]

Experimental Protocols

The following protocols provide a framework for quantitatively comparing the reactivity of (R)-leucine with other chiral amino acids.

1. Competitive N-Acylation of Amino Acids

This experiment is designed to determine the relative rates of N-acylation by reacting a mixture of amino acids with a limited amount of an acylating agent.

  • Materials:

    • (R)-Leucine, (R)-Alanine, (R)-Valine, (R)-Phenylalanine

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • High-Performance Liquid Chromatography (HPLC) system with a chiral column

  • Procedure:

    • Prepare equimolar stock solutions (e.g., 0.1 M) of each amino acid in a suitable solvent.

    • In a reaction vial, combine equal volumes of the stock solutions of (R)-leucine and a comparator amino acid (e.g., (R)-alanine).

    • Add a sub-stoichiometric amount of acetic anhydride (e.g., 0.5 equivalents relative to the total amino acid concentration).

    • Add pyridine as a catalyst and base.

    • Stir the reaction mixture at a constant temperature (e.g., 25°C).

    • Take aliquots at various time points (e.g., 5, 15, 30, 60 minutes).

    • Quench the reaction in the aliquots by adding a suitable reagent (e.g., a primary amine to consume excess acetic anhydride).

    • Analyze the quenched samples by chiral HPLC to quantify the remaining unreacted amino acids and the formed N-acetylated products.

    • The relative decrease in the concentration of the starting amino acids over time will indicate their relative reactivity.

2. Fischer Esterification Yield Comparison

This protocol compares the reaction yield of esterification for different amino acids under identical conditions.

  • Materials:

    • (R)-Leucine, (R)-Alanine, (R)-Valine, (R)-Phenylalanine

    • Methanol (anhydrous)

    • Concentrated sulfuric acid

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Procedure:

    • In separate round-bottom flasks, place an equal molar amount (e.g., 10 mmol) of each amino acid.

    • Add a large excess of anhydrous methanol to each flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid to each flask while cooling in an ice bath.

    • Reflux each reaction mixture for a set period (e.g., 2 hours).

    • Cool the mixtures to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the yield of the resulting amino acid methyl esters by weight and analyze the purity by GC-MS.

    • The percentage yield for each reaction will provide a quantitative comparison of the esterification reactivity.

3. Solid-Phase Peptide Coupling Efficiency

This protocol assesses the coupling efficiency of different amino acids in a solid-phase peptide synthesis (SPPS) context.

  • Materials:

    • Fmoc-protected (R)-Leucine, (R)-Alanine, (R)-Valine, (R)-Phenylalanine

    • Rink Amide resin

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF)

    • Piperidine (20% in DMF)

    • Kaiser test kit

  • Procedure:

    • Swell the Rink Amide resin in DMF.

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • In separate reaction vessels for each amino acid, pre-activate the Fmoc-protected amino acid with DIC and HOBt in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a fixed time (e.g., 1 hour).

    • Wash the resin with DMF.

    • Perform a Kaiser test on a small sample of the resin beads. A blue color indicates incomplete coupling (free amines present).

    • The intensity of the color can be qualitatively compared, or the amount of unreacted amine can be quantified spectrophotometrically after cleavage of a known amount of resin to provide a quantitative measure of coupling efficiency.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the comparison of amino acid reactivity.

Experimental_Workflow_NAcylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_aa Prepare Equimolar Amino Acid Solutions ((R)-Leu, (R)-Ala, etc.) mix Combine Amino Acids and Acylating Agent prep_aa->mix prep_reagent Prepare Acylating Agent (Acetic Anhydride) prep_reagent->mix react React at Constant Temperature mix->react aliquots Take Aliquots at Time Intervals react->aliquots quench Quench Reaction aliquots->quench hplc Analyze by Chiral HPLC quench->hplc results Determine Relative Reactivity from Consumption Rates hplc->results Steric_Hindrance cluster_reactivity Steric Hindrance & Reactivity cluster_alanine Alanine cluster_leucine Leucine cluster_valine Valine cluster_phenylalanine Phenylalanine high_reactivity Higher Reactivity low_reactivity Lower Reactivity ala Ala ala_side -CH₃ ala->ala_side Low Hindrance leu Leu leu_side -CH₂CH(CH₃)₂ leu->leu_side Moderate Hindrance val Val val_side -CH(CH₃)₂ val->val_side High Hindrance phe Phe phe_side -CH₂-Ph phe->phe_side Moderate Hindrance (Aromatic Effects) Logical_Relationship_Reactivity cluster_factors Factors Influencing Reactivity cluster_reaction Chemical Reaction cluster_outcome Outcome steric Steric Effects (Side Chain Bulk) reaction Reaction Rate / Yield (e.g., N-Acylation) steric->reaction electronic Electronic Effects (Inductive, Resonance) electronic->reaction outcome Quantitative Reactivity (k_obs, % Yield) reaction->outcome

References

A Spectroscopic Guide to Differentiating (R)- and (S)-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of (R)- and (S)-leucine, the two enantiomers of the essential amino acid. As chiral molecules, these stereoisomers exhibit identical physical and chemical properties in an achiral environment, posing a significant challenge for their differentiation. However, their distinct interaction with polarized light allows for their unambiguous identification using specialized spectroscopic techniques. This guide details the principles and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy to effectively distinguish between these enantiomers.

Core Principles of Enantiomer Spectroscopy

(R)- and (S)-leucine are non-superimposable mirror images of each other. Consequently, spectroscopic methods that do not involve a chiral probe, such as standard NMR and IR spectroscopy, will yield identical spectra for both enantiomers. This is because the bond lengths, bond angles, and electronic environments are the same for both molecules. In contrast, chiroptical techniques like Circular Dichroism (CD) spectroscopy, which utilize circularly polarized light, are highly sensitive to the three-dimensional arrangement of atoms and can readily differentiate between enantiomers.[1][2][3]

Spectroscopic Differentiation of Enantiomers cluster_enantiomers Enantiomers cluster_spectroscopy Spectroscopic Techniques cluster_results Spectroscopic Outcome S_Leucine R_Leucine S_Leucine->R_Leucine Mirror Plane NMR NMR Spectroscopy S_Leucine->NMR Analysis IR IR Spectroscopy S_Leucine->IR Analysis CD Circular Dichroism S_Leucine->CD Analysis R_Leucine->NMR Analysis R_Leucine->IR Analysis R_Leucine->CD Analysis Identical_Spectra Identical Spectra NMR->Identical_Spectra IR->Identical_Spectra Mirror_Image_Spectra Mirror-Image Spectra CD->Mirror_Image_Spectra

Caption: Logical relationship between enantiomers and spectroscopic outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For (R)- and (S)-leucine, the chemical shifts and coupling constants are identical due to the same connectivity and bond relationships between atoms.[4] Therefore, standard 1D and 2D NMR techniques cannot distinguish between the two enantiomers in an achiral solvent.

Quantitative NMR Data for Leucine

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for L-leucine (the (S)-enantiomer) in D₂O. The data for (R)-leucine would be identical under the same conditions.

Nucleus Atom Chemical Shift (ppm)
¹Hα-H~3.7
β-H~1.7
γ-H~1.6
δ-CH₃~0.9 (doublet)
¹³CC=O~177
α-C~55
β-C~42
γ-C~26
δ-C~23, ~21

Data sourced from publicly available databases and may vary slightly based on experimental conditions.[5][6]

Experimental Protocol: NMR Spectroscopy of Amino Acids
  • Sample Preparation: Dissolve 5-10 mg of the leucine sample in 0.5-1.0 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[7] For protein samples, concentrations of 0.3-0.5 mM are often used.[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Record standard 1D ¹H and ¹³C spectra. For more detailed structural information, 2D experiments such as COSY, HSQC, and HMBC can be performed.[9][10]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., DSS or TMS).

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds within a molecule. As the bond energies and atomic masses are identical for (R)- and (S)-leucine, their IR spectra are also identical, presenting the same absorption bands.[11]

Quantitative IR Data for Leucine

The table below lists the characteristic IR absorption bands for solid-state leucine.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3000-3200N-H stretch (amino group)Strong, Broad
~2800-3000C-H stretch (alkyl groups)Medium
~1580-1620N-H bend (amino group)Strong
~1500-1540C=O stretch (asymmetric, carboxylate)Strong
~1400-1420C=O stretch (symmetric, carboxylate)Strong
~1300-1400C-H bend (alkyl groups)Medium

Data compiled from various sources and represents typical values.[12][13][14]

Experimental Protocol: IR Spectroscopy of Amino Acids
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the leucine sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.

  • Analysis: Identify the characteristic absorption bands and compare them to known spectra of leucine.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is the definitive technique for distinguishing between enantiomers.[1][2][15] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[3] Enantiomers will produce CD spectra that are perfect mirror images of each other, with equal magnitude but opposite signs.[16]

Quantitative CD Data for (R)- and (S)-Leucine
Enantiomer Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(S)-Leucine~210Positive Cotton Effect
(R)-Leucine~210Negative Cotton Effect

The sign and magnitude of the Cotton effect can be influenced by pH and solvent.[17][18]

Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation: Dissolve the leucine sample in a suitable buffer or solvent that does not have high absorbance in the far-UV region (e.g., phosphate buffer).[15] Sample concentrations are typically in the range of 0.1 to 0.5 mg/mL.[15]

  • Instrumentation: Use a CD spectrometer equipped with a high-intensity light source (e.g., xenon arc lamp) and a photoelastic modulator.[1]

  • Cuvette Selection: Use a quartz cuvette with a short path length (e.g., 0.1-1.0 mm) for far-UV measurements.[15]

  • Data Acquisition: Scan the appropriate wavelength range (e.g., 190-260 nm for amino acids).[15]

  • Data Processing: Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (in millidegrees) to molar ellipticity.

  • Analysis: Compare the sign of the Cotton effect in the resulting spectrum to determine the enantiomeric form. A positive signal at a specific wavelength for one enantiomer will be a negative signal of the same magnitude for the other.

Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Interpretation Leucine_Sample Leucine Sample ((R)- or (S)-) Dissolution Dissolution in Appropriate Solvent Leucine_Sample->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec Analysis IR_Spec FTIR Spectrometer Dissolution->IR_Spec Analysis CD_Spec CD Spectrometer Dissolution->CD_Spec Analysis NMR_Data Identical ¹H & ¹³C Spectra (No Differentiation) NMR_Spec->NMR_Data IR_Data Identical IR Spectra (No Differentiation) IR_Spec->IR_Data CD_Data Mirror-Image CD Spectra (Successful Differentiation) CD_Spec->CD_Data

Caption: Workflow for the spectroscopic analysis of leucine enantiomers.

Conclusion

References

The Stereochemical Switch: A Comparative Guide to the Biological Activity of Peptides Containing (R)-Leucine versus (S)-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. Among these, the substitution of the naturally occurring L-amino acids with their D-enantiomers is a key strategy to enhance therapeutic properties. This guide provides an in-depth comparison of the biological activities of peptides containing (R)-leucine (D-leucine) versus (S)-leucine (L-leucine), supported by experimental data and detailed protocols.

The substitution of (S)-leucine with (R)-leucine in a peptide sequence can profoundly influence its stability, receptor interaction, and overall efficacy. The primary advantage of this modification lies in the increased resistance of peptides containing D-amino acids to proteolytic degradation by endogenous enzymes, which are stereospecific for L-amino acids.[1] This enhanced stability leads to a longer circulation half-life in vivo, making peptides containing (R)-leucine more attractive for therapeutic applications.[1]

Key Differences in Biological Activity

The introduction of a single chiral center difference can lead to significant changes in a peptide's behavior. While the primary sequence remains the same, the altered stereochemistry can change the peptide's three-dimensional conformation. This can, in turn, affect its interaction with biological targets.

Enhanced Proteolytic Stability: One of the most significant advantages of substituting (S)-leucine with (R)-leucine is the remarkable increase in stability against enzymatic degradation.[1] Natural proteases are chiral and are highly specific for L-amino acid residues; thus, peptides containing D-amino acids are less susceptible to cleavage.[1] For instance, studies on antimicrobial peptides have shown that D-amino acid substitutions render them highly stable against enzymes like trypsin and proteases found in fetal calf serum, without compromising their lytic activity against bacteria.[1]

Receptor Binding and Activity: The effect of (R)-leucine substitution on receptor binding and subsequent biological activity can be complex. The altered stereochemistry can change the peptide's three-dimensional conformation, which can either maintain, enhance, or in some cases, diminish the peptide's affinity for its target receptor. However, in "retro-inverso" peptides, where the sequence is reversed and all L-amino acids are replaced by D-amino acids, the spatial orientation of the side chains can be preserved, leading to retained biological activity.

Conformational Effects: The introduction of a D-amino acid can disrupt or alter the secondary structure of a peptide. For example, in the antimicrobial peptide Brevinin-1OS, the addition of a (R)-leucine residue at the N-terminus was found to slightly decrease the alpha-helicity compared to its (S)-leucine counterpart.[2][3] This subtle structural change is believed to contribute to reduced hemolytic activity without compromising antimicrobial potency.[2]

Comparative Data: The Case of Brevinin-1OS

A compelling example of the benefits of (R)-leucine incorporation is seen in the modification of the antimicrobial peptide Brevinin-1OS (B1OS). A study systematically compared the parent peptide with analogues containing an added (S)-Leucine (B1OS-L) or (R)-Leucine (B1OS-D-L) at the second position.[2][3][4] The results demonstrated that while both modifications significantly enhanced antimicrobial potency compared to the parent peptide, the (R)-leucine variant offered a superior therapeutic profile by reducing toxicity to mammalian cells.[2][3][4]

The following table summarizes key in vitro activity data for B1OS and its (S)- and (R)-Leucine modified analogues.

PeptideMIC vs. S. aureus (µM)MIC vs. MRSA (µM)MIC vs. E. faecalis (µM)Hemolytic Activity (HC50, µM)
B1OS326464>128
B1OS-L24829.92
B1OS-D-L24874.5

Data sourced from: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.[2][3]

The data clearly indicates that the addition of a leucine residue dramatically improves the minimum inhibitory concentration (MIC) against Gram-positive bacteria.[3] Notably, B1OS-D-L retains the high antimicrobial potency of B1OS-L while exhibiting significantly lower hemolytic activity, as indicated by its higher HC50 value.[2][3] This suggests that the (R)-Leucine modification leads to a greater therapeutic window.[2]

Signaling Pathways: The Role of Free (S)-Leucine

While (R)-leucine is primarily utilized for its effect on peptide stability and structure, its enantiomer, (S)-leucine, is a key signaling molecule in mammalian cells. (S)-Leucine is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[2] This anabolic activity is crucial for processes such as muscle protein synthesis.[2]

mTOR_Pathway Leucine (S)-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates Growth Cell Growth & Protein Synthesis mTORC1->Growth promotes

Caption: Simplified overview of the (S)-Leucine-mediated mTOR signaling pathway.

Experimental Protocols

Proteolytic Stability Assay

This protocol provides a method to compare the stability of peptides containing (S)-leucine versus (R)-leucine against proteolytic degradation.

Materials:

  • (S)-Leucine containing peptide

  • (R)-Leucine containing peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or serum proteases)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Preparation: Dissolve both the (S)-Leu and (R)-Leu peptides in the reaction buffer to a final concentration of 1 mg/mL.[1]

  • Reaction Initiation: In separate microcentrifuge tubes, mix 50 µL of each peptide solution with 50 µL of the protease solution. A control sample for each peptide should be prepared by adding 50 µL of reaction buffer instead of the protease solution.[1]

  • Incubation: Incubate all tubes at 37°C.[1]

  • Time-Point Sampling: At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.[1]

  • Quenching: Immediately mix the aliquot with an equal volume of quenching solution to stop the enzymatic reaction.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC to determine the percentage of remaining intact peptide at each time point. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.

Proteolytic_Stability_Workflow cluster_peptides Peptide Preparation cluster_reaction Reaction cluster_analysis Analysis S_Leu (S)-Leu Peptide in Buffer S_Reaction Add Protease Incubate at 37°C S_Leu->S_Reaction R_Leu (R)-Leu Peptide in Buffer R_Reaction Add Protease Incubate at 37°C R_Leu->R_Reaction S_Sampling Time-Point Sampling & Quenching S_Reaction->S_Sampling R_Sampling Time-Point Sampling & Quenching R_Reaction->R_Sampling HPLC HPLC Analysis S_Sampling->HPLC R_Sampling->HPLC

Caption: Experimental workflow for the proteolytic stability assay.

Conclusion

The strategic substitution of (S)-leucine with (R)-leucine is a powerful tool in peptide drug design to enhance therapeutic potential. This modification can significantly increase proteolytic stability, leading to a longer in vivo half-life. While the effects on receptor binding and overall activity are context-dependent, the case of Brevinin-1OS demonstrates that (R)-leucine incorporation can improve the therapeutic index by reducing toxicity while maintaining high potency. Understanding the distinct roles of each stereoisomer, from the structural impact of (R)-leucine in peptides to the signaling function of free (S)-leucine, is crucial for the rational design of novel peptide-based therapeutics.

References

A Comparative Guide to Chiral Synthons: Unveiling the Advantages of (R)-2-amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of chiral synthons is a cornerstone of modern asymmetric synthesis, profoundly influencing the efficiency, stereoselectivity, and economic viability of drug development and manufacturing. Among the diverse array of chiral building blocks, (R)-2-amino-5-methylhexanoic acid and its derivatives have emerged as pivotal intermediates, particularly in the synthesis of pharmacologically significant molecules such as the blockbuster drug Pregabalin. This guide provides an objective comparison of synthetic routes utilizing this compound derivatives against prominent alternative chiral synthons and methodologies. We will delve into quantitative data, detailed experimental protocols, and illustrative workflows to empower researchers in making informed decisions for their synthetic campaigns.

Introduction to this compound: A Versatile Chiral Building Block

This compound, a non-proteinogenic amino acid, offers a pre-defined stereocenter, simplifying complex multi-step syntheses and mitigating the challenges associated with de novo stereocenter construction. Its utility is most prominently showcased in the synthesis of (S)-Pregabalin, where its amide derivative, (R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid, serves as a key precursor. The core advantage of this synthon lies in the direct introduction of the required carbon skeleton and stereochemistry, which can then be elaborated to the final active pharmaceutical ingredient (API).

Performance Comparison in Asymmetric Synthesis

The efficacy of a chiral synthon is best evaluated by comparing the overall efficiency of the synthetic routes it enables against alternative strategies. The synthesis of (S)-Pregabalin provides an excellent case study for this comparison. Key alternative approaches to establishing the crucial stereocenter include classical resolution, chemoenzymatic resolution, asymmetric hydrogenation, and the use of chiral auxiliaries.

MethodKey Intermediate/SynthonTypical YieldEnantiomeric Excess (e.e.)Key Reagents/CatalystsNoteworthy AdvantagesNoteworthy Disadvantages
Classical Resolution Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid25-29% (after two recrystallizations)>99%(S)-(+)-mandelic acidSimple, well-established technique.Theoretical max yield of 50%, requires multiple recrystallizations, disposal of undesired enantiomer.
Chemoenzymatic Resolution rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester40-45% (after one recycle)>95%Lipase (e.g., Lipolase®)High enantioselectivity, mild reaction conditions, "green" approach.Requires screening for optimal enzyme, potential for low reaction rates.
Asymmetric Hydrogenation (E)- or (Z)-3-cyano-5-methylhex-3-enoate>99% conversion96.7%[Rh(COD)(R,R-Me-DuPHOS)]BF4High conversion and good enantioselectivity.Requires specialized and often expensive chiral catalysts and high-pressure hydrogenation equipment.
Chiral Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneOverall yield of 25% for a 7-step synthesis>99.0% d.e. after recrystallizationEvans' oxazolidinone, n-BuLi, benzyl bromoacetateHigh diastereoselectivity, reliable and well-understood methodology.Stoichiometric use of expensive chiral auxiliary, additional steps for attachment and removal.
Organocatalysis (E)-5-methyl-1-nitrohex-1-ene and diethyl malonate94% conversion91%Chiral squaramide catalystMetal-free catalysis, mild conditions.Catalyst loading and cost can be a factor, optimization of reaction conditions is crucial.
Asymmetric Bioreduction β-cyanoacrylate estersup to quantitative conversion>99%Ene-reductases (e.g., OPR1)Excellent enantioselectivity, environmentally benign.Requires specific enzyme and cofactor regeneration system, substrate scope can be limited.

The use of a pre-formed chiral synthon like (R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid, typically obtained through resolution, offers a direct and reliable route to the target molecule. While methods like asymmetric hydrogenation and organocatalysis build the stereocenter with high efficiency, they often require significant process development and optimization of catalysts and reaction conditions. Chemoenzymatic methods present a green and highly selective alternative, though enzyme stability and activity can be process-limiting factors. The chiral auxiliary approach provides excellent stereocontrol but at the cost of additional synthetic steps and the use of stoichiometric amounts of a costly reagent.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of any synthetic strategy. Below are representative protocols for key transformations involving this compound derivatives and alternative approaches.

Protocol 1: Hofmann Rearrangement of (R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid

This protocol describes the conversion of the chiral amide synthon to the corresponding amine, a key step in the synthesis of (S)-Pregabalin.[1]

Materials:

  • (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it to 0°C in an ice bath.

  • Slowly add bromine to the cold sodium hydroxide solution while maintaining the temperature below 10°C to form a sodium hypobromite solution.

  • In a separate flask, dissolve (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid in a cold solution of sodium hydroxide.

  • Slowly add the freshly prepared sodium hypobromite solution to the solution of the amide, keeping the reaction temperature between 0°C and 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Heat the reaction mixture to 50-60°C for 1 hour.

  • Cool the mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.

  • The precipitated product, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Enzymatic Resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester

This protocol outlines a typical chemoenzymatic approach to generate a chiral precursor for (S)-Pregabalin.[2][3][4][5]

Materials:

  • rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)

  • Immobilized Lipase (e.g., from Pseudomonas cepacia or Thermomyces lanuginosus)

  • Phosphate buffer (e.g., pH 7.5)

  • Organic solvent (e.g., toluene or n-heptane)

  • Sodium hydroxide (NaOH) solution for pH control

  • Ethyl acetate

Procedure:

  • Prepare a biphasic system by combining an aqueous buffer solution and an organic solvent in a reaction vessel.

  • Add the immobilized lipase to the reaction vessel.

  • Dissolve the racemic CNDE in the organic solvent and add it to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitor the pH of the aqueous phase and maintain it at the desired level (e.g., 7.5) by the controlled addition of a sodium hydroxide solution. The consumption of NaOH corresponds to the hydrolysis of the ester.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the product ((S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid) and the remaining substrate ((R)-CNDE).

  • Once the desired conversion (typically around 50%) and enantiomeric excess are achieved, stop the reaction.

  • Separate the aqueous and organic phases.

  • The desired (S)-acid can be isolated from the aqueous phase by acidification and extraction with an organic solvent like ethyl acetate.

  • The unreacted (R)-ester can be recovered from the organic phase and racemized for recycling.

Protocol 3: Asymmetric Alkylation using an Evans Chiral Auxiliary

This protocol describes the use of a chiral auxiliary to introduce the desired stereochemistry in a precursor to (S)-Pregabalin.[6][7]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Methylpentanoyl chloride

  • Lithium diisopropylamide (LDA)

  • 1-Bromo-3-methylbutane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Slowly add n-butyllithium dropwise and stir for 15 minutes.

    • Add 4-methylpentanoyl chloride dropwise and allow the reaction to warm to 0°C and stir for 30 minutes.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-acylated oxazolidinone.

  • Asymmetric Alkylation:

    • In a separate flask, prepare a solution of LDA in anhydrous THF and cool it to -78°C.

    • Add a solution of the N-acylated oxazolidinone in anhydrous THF dropwise to the LDA solution and stir for 30 minutes to form the enolate.

    • Add 1-bromo-3-methylbutane dropwise to the enolate solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

    • Wash the combined organic layers, dry, and concentrate. The crude product can be purified by flash chromatography to yield the alkylated product with high diastereoselectivity.

  • Auxiliary Cleavage:

    • The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid, which can then be converted to the final product.

Workflow and Pathway Diagrams

Visualizing the synthetic pathways and experimental workflows can aid in understanding the relationships between different intermediates and methodologies.

Synthesis_of_S_Pregabalin cluster_resolution Classical Resolution cluster_chemoenzymatic Chemoenzymatic Resolution cluster_asymmetric_synthesis Asymmetric Synthesis racemic_amide Racemic 3-(carbamoylmethyl)- 5-methylhexanoic acid resolution Resolution with (S)-mandelic acid racemic_amide->resolution R_amide (R)-3-(2-amino-2-oxoethyl)- 5-methylhexanoic acid resolution->R_amide Hofmann Hofmann R_amide->Hofmann Hofmann Rearrangement racemic_ester rac-2-carboxyethyl-3-cyano- 5-methylhexanoic acid ethyl ester lipase Lipase Resolution racemic_ester->lipase S_acid (S)-2-carboxyethyl-3-cyano- 5-methylhexanoic acid lipase->S_acid Decarboxylation Decarboxylation S_acid->Decarboxylation Decarboxylation prochiral_substrate Prochiral Substrate (e.g., β-cyanoacrylate ester) asym_reaction Asymmetric Reaction (e.g., Hydrogenation, Bioreduction) prochiral_substrate->asym_reaction chiral_intermediate Chiral Intermediate (e.g., (S)-ethyl 3-cyano- 5-methylhexanoate) asym_reaction->chiral_intermediate Reduction Reduction chiral_intermediate->Reduction Nitrile Reduction Pregabalin Pregabalin Hofmann->Pregabalin Decarboxylation->chiral_intermediate Reduction->Pregabalin (S)-Pregabalin

Caption: Overview of major synthetic routes to (S)-Pregabalin.

Experimental_Workflow cluster_methods Chiral Induction Methods start Start with Racemic Precursor or Prochiral Substrate chiral_induction Introduce Chirality start->chiral_induction resolution Resolution (Classical or Enzymatic) chiral_induction->resolution Separation of Enantiomers asymmetric_catalysis Asymmetric Catalysis (Hydrogenation, Organocatalysis) chiral_induction->asymmetric_catalysis Stereoselective Reaction chiral_aux Chiral Auxiliary chiral_induction->chiral_aux Diastereoselective Reaction purification Purification and Isolation of Chiral Synthon resolution->purification asymmetric_catalysis->purification chiral_aux->purification elaboration Further Synthetic Transformations purification->elaboration final_product Final Chiral Product (e.g., API) elaboration->final_product

Caption: General experimental workflow for chiral synthesis.

Conclusion

The selection of an appropriate chiral synthon is a critical decision in the synthesis of enantiomerically pure compounds. While various methods exist for the de novo creation of stereocenters, the use of a pre-formed chiral building block such as This compound or its derivatives offers significant advantages in terms of reliability, predictability, and often, a more straightforward synthetic route. This is particularly evident in the industrial-scale synthesis of complex molecules like Pregabalin.

Alternative methods such as asymmetric catalysis and chemoenzymatic resolutions are powerful tools that can offer high efficiency and green chemistry benefits. However, they may require substantial investment in catalyst development, enzyme screening, and process optimization. The classical approach of using a chiral synthon obtained through resolution remains a robust and well-established strategy.

Ultimately, the optimal choice of chiral synthon or methodology will depend on a multitude of factors including the specific target molecule, the scale of the synthesis, cost considerations, and available expertise and equipment. This guide provides the foundational data and protocols to aid researchers in navigating these choices and designing efficient and effective asymmetric syntheses.

References

comparative study of different synthetic routes to (R)-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-leucine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereospecific synthesis is of paramount importance, and various methodologies have been developed to achieve high enantiopurity. This guide provides a comparative analysis of three prominent synthetic routes to (R)-leucine: Biocatalytic Reductive Amination, Asymmetric Hydrogenation, and Asymmetric Strecker Synthesis. We present a side-by-side comparison of their performance based on experimental data, detailed methodologies for key experiments, and visual representations of the synthetic workflows.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the different synthetic routes to (R)-leucine, allowing for a direct comparison of their efficiency and selectivity.

ParameterBiocatalytic Reductive AminationAsymmetric HydrogenationAsymmetric Strecker Synthesis (for (S)-tert-leucine)
Starting Material 2-Oxo-4-methylvaleric acidN-acetyl-dehydroleucine methyl esterPivaldehyde, (R)-phenylglycine amide, NaCN, AcOH
Catalyst/Enzyme D-amino acid dehydrogenase (D-AADH)[Rh(COD)(DuPHOS)]BF₄(R)-phenylglycine amide (chiral auxiliary)
Yield >99%Quantitative (>95%)73%
Enantiomeric Excess (ee) >99%>99%>98%
Reaction Time 2 hoursNot explicitly stated30 hours (for aminonitrile formation)
Temperature 65 °C23 °C70 °C (for aminonitrile formation)
Pressure Atmospheric1-2 atm H₂Atmospheric
Key Reagents NADPH, NH₄⁺H₂NaCN, AcOH, H₂SO₄, HCl
Reference [1][2][1][2]

Experimental Protocols

Biocatalytic Reductive Amination using D-amino acid dehydrogenase (D-AADH)

This method utilizes a thermostable D-amino acid dehydrogenase to catalyze the direct reductive amination of the corresponding α-keto acid to (R)-leucine with high yield and enantioselectivity.[1][2]

Materials:

  • 2-Oxo-4-methylvaleric acid

  • Ammonium chloride (NH₄Cl)

  • NADPH (or a recycling system with NADP⁺ and glucose dehydrogenase/glucose)

  • Thermostable D-amino acid dehydrogenase (D-AADH)

  • Sodium carbonate buffer (pH 10.5)

Procedure:

  • Prepare a reaction mixture containing 100 mM sodium carbonate buffer (pH 10.5), 200 mM NH₄Cl, 25 mM 2-oxo-4-methylvaleric acid, and 0.2 mM NADPH.

  • Initiate the reaction by adding the purified D-amino acid dehydrogenase enzyme.

  • Incubate the reaction mixture at 65 °C for 2 hours with gentle agitation.

  • Monitor the reaction progress by measuring the decrease in absorbance at 340 nm (due to NADPH consumption) or by HPLC analysis of the product formation.

  • Upon completion, the enzyme can be removed by heat denaturation or other protein precipitation methods, followed by purification of the (R)-leucine product.

Asymmetric Hydrogenation of a Dehydroleucine Derivative

This route involves the enantioselective hydrogenation of a prochiral dehydroleucine precursor using a chiral rhodium catalyst.

Materials:

  • N-acetyl-dehydroleucine methyl ester

  • [Rh(COD)(DuPHOS)]BF₄ (or a similar chiral rhodium catalyst)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, dissolve N-acetyl-dehydroleucine methyl ester in degassed methanol.

  • Add the chiral rhodium catalyst (e.g., [Rh(COD)(DuPHOS)]BF₄) to the solution. The catalyst loading is typically low (e.g., 0.1-1 mol%).

  • Transfer the reaction mixture to a pressure vessel.

  • Pressurize the vessel with hydrogen gas (1-2 atm) and stir the reaction at room temperature (23 °C).

  • Monitor the reaction for completion by TLC or GC/HPLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting N-acetyl-(R)-leucine methyl ester can be purified by chromatography and then deprotected (hydrolyzed) to afford (R)-leucine.

Asymmetric Strecker Synthesis (for (S)-tert-leucine)

This multi-step synthesis utilizes a chiral auxiliary to induce stereoselectivity in the formation of an α-amino nitrile, which is then converted to the final amino acid. The following protocol is for the synthesis of (S)-tert-leucine and would require adaptation for (R)-leucine, likely by using the (S)-phenylglycine amide auxiliary.[1][2]

Step 1: Diastereoselective Formation of α-Amino Nitrile

  • A mixture of (R)-phenylglycine amide (as the acetic acid salt), pivaldehyde, and sodium cyanide is stirred in water at 70 °C for 30 hours.

  • During this time, one diastereomer of the α-amino nitrile selectively crystallizes out of the solution.

  • The solid is collected by filtration, washed, and dried to yield the diastereomerically pure α-amino nitrile.

Step 2: Conversion to (S)-tert-leucine

  • The purified α-amino nitrile is hydrolyzed with concentrated sulfuric acid to the corresponding diamide.

  • The diamide is then treated with nitrous acid to convert the primary amide to a carboxylic acid.

  • Finally, the chiral auxiliary is removed by hydrolysis with 6 N HCl at 100 °C to yield (S)-tert-leucine.

Mandatory Visualization

Synthetic_Routes_to_R_Leucine cluster_biocatalysis Biocatalytic Reductive Amination cluster_hydrogenation Asymmetric Hydrogenation cluster_strecker Asymmetric Strecker Synthesis start_bio 2-Oxo-4-methylvaleric acid enzyme D-AADH, NADPH, NH₄⁺ start_bio->enzyme Reductive Amination product_bio (R)-Leucine enzyme->product_bio start_hydro N-acetyl-dehydroleucine catalyst_hydro [Rh(DuPHOS)]⁺, H₂ start_hydro->catalyst_hydro Hydrogenation intermediate_hydro N-acetyl-(R)-leucine catalyst_hydro->intermediate_hydro product_hydro (R)-Leucine intermediate_hydro->product_hydro Deprotection start_strecker Aldehyde + Amine + Cyanide auxiliary Chiral Auxiliary start_strecker->auxiliary Strecker Reaction intermediate_strecker Diastereomeric α-Amino Nitriles auxiliary->intermediate_strecker separation Crystallization/Separation intermediate_strecker->separation pure_intermediate Pure Diastereomer separation->pure_intermediate product_strecker (R)-Leucine pure_intermediate->product_strecker Hydrolysis

Caption: Comparative workflow of the three main synthetic routes to (R)-leucine.

Experimental_Workflow_Comparison cluster_biocatalysis Biocatalytic Route cluster_hydrogenation Asymmetric Hydrogenation Route cluster_strecker Asymmetric Strecker Route b1 Mix Substrate, Buffer, Cofactor b2 Add D-AADH Enzyme b1->b2 b3 Incubate at 65°C b2->b3 b4 Purify (R)-Leucine b3->b4 h1 Dissolve Substrate & Catalyst h2 Pressurize with H₂ h1->h2 h3 React at 23°C h2->h3 h4 Deprotect & Purify h3->h4 s1 Strecker Reaction with Chiral Auxiliary s2 Crystallize Diastereomer s1->s2 s3 Hydrolyze Nitrile & Auxiliary s2->s3 s4 Purify (R)-Leucine s3->s4

Caption: Step-by-step experimental workflow comparison for each synthetic route.

References

A Comparative Guide to Assessing the Stereochemical Integrity of (R)-leucine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical purity of amino acid derivatives is a critical parameter in pharmaceutical research and development, where the desired therapeutic effect is often enantiomer-specific. This guide provides a comparative overview of analytical methods for assessing the stereochemical integrity of (R)-leucine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate technique.

Comparison of Analytical Techniques

Several analytical methods are available for determining the enantiomeric purity of (R)-leucine derivatives. The choice of method depends on factors such as the required sensitivity, the nature of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of the leading techniques.[1]

Technique Principle Sensitivity (Detection Limit) Advantages Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase (CSP).High (down to 0.1% of the minor enantiomer).[1]Robust, reproducible, widely applicable.Lower loading capacity compared to other methods.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile, derivatized enantiomers on a chiral column followed by mass spectrometric detection.[1]Very high (capable of detecting down to 0.1% of the unnatural enantiomer).[1][2]High sensitivity and specificity.Requires derivatization to increase volatility.[1]
Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector.High.High separation efficiency, low sample and reagent consumption.Can be less robust than HPLC.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Differentiation of diastereomeric derivatives using a chiral derivatizing agent or a chiral solvating agent, leading to distinct chemical shifts.Generally less sensitive than chromatographic methods.[1]Non-destructive, provides structural information, no derivatization needed in some cases.[1]Lower sensitivity, may require specialized reagents.[1]
X-ray Powder Diffraction (XRPD) Analysis of the diffraction patterns of crystalline samples to distinguish between racemates and pure enantiomers.[3]Dependent on the crystalline nature of the sample.Provides information on the solid-state structure.Not suitable for non-crystalline samples.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Good sensitivity.Can be used for high-throughput screening.[4][5]Indirect method for determining enantiomeric excess.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are protocols for some of the most common techniques used to assess the stereochemical integrity of (R)-leucine derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

This method relies on the differential interaction of enantiomers with a chiral stationary phase.

Sample Preparation:

  • Dissolve the (R)-leucine derivative in a suitable solvent (e.g., mobile phase).

  • Filter the sample through a 0.22 µm syringe filter before injection.[1]

Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin or a macrocyclic glycopeptide.[1]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate or acetate buffer). The exact composition depends on the CSP and the specific derivative being analyzed.[1]

  • Flow Rate: Typically maintained between 0.5-1.0 mL/min.[1]

  • Temperature: A controlled column temperature (e.g., 25°C) is essential for reproducibility.[1]

  • Detection: UV detection is commonly used, typically at a wavelength of 210-230 nm.[1]

Data Analysis: The D- and L-isomers are identified based on their retention times compared to standards. Quantification is achieved by comparing the peak area of the undesired enantiomer to the total peak area of both enantiomers.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This highly sensitive technique requires derivatization to make the amino acid derivatives volatile.

Sample Preparation and Derivatization:

  • If the sample is a peptide, hydrolyze it using 6N DCl in D₂O to correct for any racemization during this step.[1]

  • Dry the hydrolysate.

  • Perform a two-step derivatization:

    • Esterification: React the amino acid with an alcohol (e.g., isopropanol) in the presence of an acid catalyst.

    • Acylation: React the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride).[1]

GC-MS Conditions:

  • Column: A chiral capillary column.

  • Carrier Gas: Helium or hydrogen.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Temperature Program: An optimized temperature ramp to ensure separation of the derivatized enantiomers.

  • Ionization: Electron ionization (EI) is commonly used.[1]

  • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed for high sensitivity and specificity.[1]

Data Analysis: The extent of racemization is determined by comparing the peak areas of the D- and L-enantiomers in the extracted ion chromatograms.[1]

Derivatization with Marfey's Reagent followed by HPLC

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a chiral derivatizing agent used to form diastereomers that can be separated by standard reverse-phase HPLC.[6]

Protocol:

  • Dissolve the amino acid sample in a buffer solution (e.g., sodium bicarbonate).

  • Add a solution of Marfey's reagent in acetone.

  • Incubate the mixture at a controlled temperature (e.g., 40°C).

  • Stop the reaction by adding an acid (e.g., HCl).

  • Analyze the resulting diastereomeric mixture by reverse-phase HPLC with UV detection.

Note: L-amino acids derivatized with L-FDAA typically elute earlier than their D-counterparts.[6] However, exceptions can occur, especially with hydrophilic side chains.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start with (R)-leucine derivative dissolve Dissolve in suitable solvent start->dissolve filter Filter through 0.22 µm filter dissolve->filter inject Inject into Chiral HPLC system filter->inject separate Separate on Chiral Stationary Phase inject->separate detect UV Detection (210-230 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration & Quantification chromatogram->integrate result Determine Enantiomeric Purity integrate->result GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with (R)-leucine derivative hydrolyze Hydrolysis (if peptide) start->hydrolyze esterify Esterification hydrolyze->esterify acylate Acylation esterify->acylate inject Inject into GC-MS system acylate->inject separate Separate on Chiral Column inject->separate detect Mass Spectrometric Detection (EI, SIM/MRM) separate->detect chromatogram Generate Extracted Ion Chromatograms detect->chromatogram integrate Peak Integration & Comparison chromatogram->integrate result Determine Extent of Racemization integrate->result Marfeys_Workflow cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start Start with (R)-leucine derivative dissolve Dissolve in buffer start->dissolve react React with Marfey's Reagent dissolve->react stop Stop reaction with acid react->stop inject Inject into Reverse-Phase HPLC stop->inject separate Separate Diastereomers inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate result Determine Stereochemical Purity integrate->result

References

Unraveling the Enantiomeric Divide: A Comparative Pharmacokinetic Analysis of (R)- and (S)-N-Acetyl-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacokinetic profiles of the enantiomers of N-acetyl-leucine, (R)-N-acetyl-leucine and (S)-N-acetyl-leucine, reveals significant and unexpected differences in their absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform future research and therapeutic development.

Recent studies have highlighted that the two enantiomers of N-acetyl-leucine exhibit markedly different pharmacokinetic behaviors. When administered as a racemic mixture (N-acetyl-DL-leucine), the (R)-enantiomer (also referred to as the D-enantiomer) demonstrates significantly higher plasma concentrations and overall exposure compared to the (S)-enantiomer (L-enantiomer).[1][2][3][4] Conversely, when (S)-N-acetyl-leucine is administered in its purified form, its plasma concentration and exposure are substantially greater than when delivered as part of the racemic mixture.[1][2] These disparities are attributed to the (R)-enantiomer inhibiting the intestinal uptake of the (S)-enantiomer and the first-pass metabolism of the (S)-enantiomer, likely through deacetylation.[1][2][3][5]

Notably, the therapeutic effects of N-acetyl-DL-leucine in conditions like vertigo are attributed to the (S)-enantiomer.[1][6] The significant pharmacokinetic differences between the enantiomers suggest that chronic administration of the racemic mixture could lead to an accumulation of the (R)-enantiomer, which may have undesirable effects.[1][2][3] These findings underscore the importance of studying the individual enantiomers and support the development of the purified (S)-N-acetyl-leucine for therapeutic use.[1][2]

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for the (R)- and (S)-enantiomers of N-acetyl-leucine following oral administration of either the racemic mixture or purified (S)-N-acetyl-leucine in male BALB/c mice.

ParameterN-acetyl-DL-leucine (100 mg/kg)N-acetyl-L-leucine (100 mg/kg)
Analyte (R)-enantiomer (S)-enantiomer
Cmax (μg/mL) 18.8 ± 1.55.9 ± 0.5
Tmax (h) 0.50.25
AUC (h*μg/mL) 35.1 ± 2.88.9 ± 0.8
T½ (h) 1.3 ± 0.11.2 ± 0.1
ke (1/h) 0.53 ± 0.040.58 ± 0.05

Data sourced from Churchill GC, et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE.[1][7]

Experimental Protocols

The pharmacokinetic data presented above were obtained from a study utilizing the following methodology:[1]

Animal Model:

  • Species: Mouse

  • Strain: Male BALB/c

  • Justification: This inbred strain is commonly used for preclinical pharmacokinetic studies.[1]

Dosing and Administration:

  • Compounds: N-acetyl-DL-leucine (racemate) or purified N-acetyl-L-leucine.

  • Dose: 100 mg/kg administered orally (p.o.) by gavage.[8]

  • Vehicle: 10 mg/mL solution.[1]

Sample Collection:

  • Matrix: Plasma and tissues (brain and muscle).[1][3]

  • Time Points: Blood samples were collected at predetermined time points ranging from 0.25 to 8 hours post-administration.[1][3]

  • Procedure: Blood was collected via venipuncture into potassium EDTA tubes and centrifuged to separate plasma.[8]

Bioanalysis:

  • Method: Chiral liquid chromatography/mass spectrometry (LC/MS) was used to quantify the concentrations of the individual enantiomers in plasma and tissue samples.[1][7]

Pharmacokinetic Analysis:

  • Model: A non-compartmental model with sparse sampling was used to calculate the pharmacokinetic parameters.[1][3]

  • Software: Phoenix 64 WinNonlin (version 6.4) software was utilized for the calculations.[1]

  • Parameters Calculated: Maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (T½), and elimination rate constant (ke).[7]

Visualizations

Experimental Workflow

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Pharmacokinetic Modeling cluster_4 Output Dosing Oral Administration (100 mg/kg) - N-acetyl-DL-leucine - N-acetyl-L-leucine Sampling Blood & Tissue Collection (0.25 - 8 hours) Dosing->Sampling Analysis Chiral LC/MS Quantification Sampling->Analysis PK_Model Non-compartmental Analysis Analysis->PK_Model Parameters Cmax, Tmax, AUC, T½, ke PK_Model->Parameters

Caption: Experimental workflow for the pharmacokinetic study.

Proposed Mechanism of Enantiomer Interaction

While a detailed signaling pathway has not been fully elucidated, the pharmacokinetic differences suggest a competitive interaction at the level of intestinal absorption and first-pass metabolism.

G RD_L (R)- and (S)-N-acetyl-leucine Transporter Intestinal Carrier RD_L->Transporter Uptake RD_L->Transporter (R)-enantiomer inhibits (S)-enantiomer uptake Metabolism First-Pass Metabolism (Deacetylation) Transporter->Metabolism (S)-enantiomer R_Leucine (R)-N-acetyl-leucine Transporter->R_Leucine (R)-enantiomer S_Leucine (S)-N-acetyl-leucine Metabolism->S_Leucine Reduced Bioavailability

Caption: Proposed mechanism of pharmacokinetic interaction.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-2-amino-5-methylhexanoic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of (R)-2-amino-5-methylhexanoic acid, a compound utilized in various research applications. While this amino acid is not broadly classified as hazardous, adherence to rigorous disposal procedures is essential to mitigate any potential environmental or safety risks.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This ensures personal safety and prevents accidental exposure.

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust be worn at all times to protect against splashes or airborne particles.
Hand Protection Nitrile glovesShould be worn to prevent skin contact.
Body Protection Laboratory coatA standard lab coat is required to protect clothing and skin.

Handle this compound in a well-ventilated area. Avoid generating dust if handling the solid form.

Step-by-Step Disposal Procedure

The disposal route for this compound is contingent on its classification as either non-hazardous or hazardous waste, which should be confirmed by consulting the specific Safety Data Sheet (SDS) provided by the supplier and local institutional guidelines.

1. Waste Characterization:

  • Consult the Safety Data Sheet (SDS): The SDS for the specific product in use is the primary source for determining its hazard classification. Look for sections on "Disposal considerations" and "Hazards identification".

  • Absence of Specific SDS: In the absence of a specific SDS for this compound, a conservative approach should be taken. Treat the substance as potentially hazardous until a formal hazard assessment is conducted by your institution's Environmental Health and Safety (EHS) department.

  • General Assessment: Simple amino acids are often not classified as hazardous waste. However, this should not be assumed.

2. Non-Hazardous Disposal:

If confirmed as non-hazardous, the following disposal options may be available, subject to local regulations and institutional policies[1][2]:

  • Solid Waste:

    • Ensure the chemical is in a sealed, clearly labeled container.

    • The label should include the full chemical name: "this compound".

    • Dispose of the container in the designated laboratory solid waste stream as directed by your institution's EHS guidelines.

  • Aqueous Solutions:

    • Neutralize the solution to a pH between 5.5 and 9.5 if it is acidic or basic[3].

    • Check with your local EHS office for guidance on drain disposal. Some institutions permit the drain disposal of non-hazardous aqueous solutions with copious amounts of water[3][4]. Do not dispose of any chemicals into a storm sewer[3].

3. Hazardous Waste Disposal:

If the SDS or your EHS department classifies the compound as hazardous, or if you are treating it as such in the absence of definitive information, follow these steps:

  • Containerization: Place the waste in a chemically compatible, leak-proof container with a secure lid.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazard(s) (e.g., irritant, toxic), if known.

    • The accumulation start date.

  • Storage: Store the container in a designated satellite accumulation area within the laboratory.

  • Collection: Arrange for collection by your institution's hazardous waste management service.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Containment:

    • Solid Spills: Gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Liquid Spills: Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).

  • Cleanup: Once absorbed, collect the material and place it in a sealed, labeled container for disposal. Clean the spill area with soap and water.

  • Disposal: The collected spill waste should be disposed of following the same hazardous waste procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound consult_sds Consult Safety Data Sheet (SDS) and institutional guidelines start->consult_sds is_hazardous Is the chemical classified as hazardous? consult_sds->is_hazardous non_hazardous_disposal Follow Non-Hazardous Disposal Protocol is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_disposal Yes solid_or_liquid Is the waste solid or an aqueous solution? non_hazardous_disposal->solid_or_liquid end End of Disposal Process hazardous_disposal->end solid_waste Dispose in designated solid laboratory waste solid_or_liquid->solid_waste Solid aqueous_waste Neutralize pH (if necessary) and consult EHS for drain disposal guidelines solid_or_liquid->aqueous_waste Aqueous solid_waste->end aqueous_waste->end

References

Personal protective equipment for handling (R)-2-amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-2-amino-5-methylhexanoic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1][2] Proper personal protective equipment is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required. A face shield should be worn where splashing is a risk.[3][4]

  • Skin Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber) must be worn.[3] Protective clothing, such as a lab coat, and boots should be used to prevent skin contact.[3][4]

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if dust or aerosols are generated, a NIOSH-approved or European Standard EN 149 respirator is necessary.[4]

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Prevent the formation of dust and aerosols.[6][7]

  • Ensure adequate ventilation in the handling area.[6][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]

  • Wash hands and face thoroughly after handling.[4][5][7]

  • Ground and secure containers when transferring the material to prevent static discharge.[4]

Storage:

  • Store in a tightly closed container.[1][7]

  • Keep in a cool, dry, and well-ventilated place.[1][2]

  • Recommended storage is at room temperature or between 2-8°C, under an inert gas for long-term stability.[7][8][9]

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek medical attention if you feel unwell.[1][6][7][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][6][7][10]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or a POISON CENTER.[1][6][7][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6]

Spill and Disposal Procedures

Accidental Release Measures: In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid inhaling dust.[7] Non-emergency personnel should avoid the area.[7]

  • Containment: Cover drains to prevent the material from entering the sewer system.[7]

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation. Collect the spilled material into a suitable, closed container for disposal.[6][7]

  • Decontamination: Clean the affected area thoroughly.

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. The material should be sent to an approved waste disposal plant.[1][5] Do not allow the product to enter drains.[7]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol [8][9]
Appearance Off-white to white crystalline powder[2]
Melting Point 106-108°C or 128-133°C[2][3][9]
Boiling Point 401.9°C at 760 mmHg[3][9]
Flash Point 196.9°C[3]

Below is a workflow for handling a chemical spill of this compound.

Chemical_Spill_Workflow cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess the Spill (Size and Risk) Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Proceed with Cleanup Contain Contain the Spill (Prevent Spread, Cover Drains) PPE->Contain Cleanup Clean Up Spill (Sweep solid, avoid dust) Contain->Cleanup Collect Collect Waste in Labeled Container Cleanup->Collect Decontaminate Decontaminate Area and Equipment Collect->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose Report Complete Spill Report Dispose->Report Restock Restock Spill Kit Report->Restock

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.